molecular formula C9H9BrN2 B1438481 5-Bromo-2,6-dimethyl-2H-indazole CAS No. 1159511-90-6

5-Bromo-2,6-dimethyl-2H-indazole

Cat. No.: B1438481
CAS No.: 1159511-90-6
M. Wt: 225.08 g/mol
InChI Key: YXQQOUJQUKPYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,6-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,6-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-9-7(4-8(6)10)5-12(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQQOUJQUKPYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657252
Record name 5-Bromo-2,6-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-90-6
Record name 5-Bromo-2,6-dimethyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,6-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 5-Bromo-2,6-dimethyl-2H-indazole

This compound is a substituted indazole that has emerged as a valuable building block in medicinal and materials chemistry. The indazole scaffold is a recognized "privileged structure," frequently found in molecules exhibiting a wide array of biological activities. The introduction of a bromine atom and two methyl groups on the indazole core of this particular derivative enhances its synthetic versatility and modulates its physicochemical properties, making it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[1] Its utility also extends to agricultural chemistry, where it serves as an intermediate in the synthesis of advanced crop protection agents.[1]

A thorough understanding of the physical properties of this compound is a critical prerequisite for its effective utilization. These properties influence its reactivity, solubility in various solvent systems, and its behavior in analytical and purification techniques. This guide aims to provide a detailed account of its known physical characteristics and to offer robust, field-proven protocols for the experimental determination of currently unreported properties.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases and catalogues.

PropertyValueSource
Molecular Formula C₉H₉BrN₂Chem-Impex[1], Moldb[2]
Molecular Weight 225.09 g/mol Chem-Impex[1], Moldb[2]
CAS Number 1159511-90-6Chem-Impex[1], Moldb[2]
Appearance Yellow crystalline powderChem-Impex[1]
Purity ≥95% (HPLC) or 98%Chem-Impex[1], Moldb[2]

Thermal Properties: Melting and Boiling Point

Melting Point

A definitive, experimentally determined melting point for this compound is not consistently reported in publicly available literature. As a yellow crystalline solid, a sharp melting point is expected for a pure sample. For comparison, the related compound 5-Bromo-1H-indazole has a reported melting point of 123-127 °C.[3] The presence of two additional methyl groups in this compound would be expected to influence its crystal lattice packing and, consequently, its melting point.

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. The capillary method is the most common and reliable approach.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to estimate the approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start with dry crystalline sample powder Finely powder the sample start->powder load Load into capillary tube powder->load place Place in melting point apparatus load->place heat Heat and observe place->heat record Record melting range heat->record

Figure 1: Workflow for Melting Point Determination.

Boiling Point

The boiling point for this compound is not reported and is generally not a relevant parameter for a solid compound of this nature. At atmospheric pressure, it is highly likely that the compound would decompose before it boils. A predicted boiling point for the related compound 6-Bromo-2-methyl-2H-indazole is 322.7±15.0 °C, though this is a computational estimate and should be treated with caution.[4] Determination of a boiling point would likely require vacuum distillation, a technique more suited for liquids.

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the general characteristics of substituted indazoles, a qualitative solubility profile can be predicted. It is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in water is anticipated to be low, a common trait for many organic compounds of this class. For instance, the related 5-Bromo-1H-indazole is reported to be insoluble in water.[5]

A systematic approach to determining the solubility of an organic compound involves testing its solubility in a range of solvents of varying polarity and pH.

Methodology:

  • Solvent Selection: A panel of solvents should be used, typically including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents like ethanol, methanol, acetone, and DMSO.

  • Procedure:

    • Add approximately 10-20 mg of this compound to a small test tube.

    • Add 1 mL of the chosen solvent.

    • Vortex or shake the test tube vigorously for 1-2 minutes at room temperature.

    • Visually inspect the solution for the presence of undissolved solid.

  • Classification: The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent.

SolubilityTesting cluster_results Expected Results start This compound water Water start->water hcl 5% HCl start->hcl naoh 5% NaOH start->naoh dmso DMSO start->dmso etoh Ethanol start->etoh insoluble Insoluble water->insoluble hcl->insoluble naoh->insoluble soluble Soluble dmso->soluble etoh->soluble

Figure 2: Predicted Qualitative Solubility Profile.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the aromatic protons and carbons, as well as for the two methyl groups.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Two singlets are expected in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring.

  • N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group would likely appear in the range of 3.8-4.2 ppm.

  • C-Methyl Protons: A singlet for the three protons of the C-methyl group is expected further upfield, likely in the range of 2.3-2.7 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic Carbons: Signals for the carbons of the indazole ring would be observed in the aromatic region (approximately 110-150 ppm). The carbon bearing the bromine atom (C5) would be expected to have a chemical shift in the lower end of this range.

  • N-Methyl Carbon: The signal for the N-methyl carbon would likely appear in the range of 30-40 ppm.

  • C-Methyl Carbon: The C-methyl carbon signal is expected to be in the upfield region, typically around 15-25 ppm.

For comparison, ¹H NMR and ¹³C NMR spectral data are available for various other substituted indazoles, which can aid in the interpretation of the spectrum of this compound.[6][7]

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

  • Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both ¹H and ¹³C NMR.

  • Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M⁺ and M⁺+2). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Expected Fragmentation: Fragmentation patterns would likely involve the loss of methyl groups and potentially the bromine atom.

Conclusion

This compound is a heterocyclic compound with significant potential in various fields of chemical research and development. This guide has synthesized the available information on its core physical properties and provided a framework for the experimental determination of those properties that are not yet reported in the literature. The presented protocols for determining melting point and solubility, along with the predicted spectral characteristics, offer a valuable resource for researchers working with this compound. Accurate and comprehensive characterization of its physical properties will undoubtedly facilitate its broader application and the advancement of the scientific endeavors in which it is employed.

References

An In-depth Technical Guide to 5-Bromo-2,6-dimethyl-2H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-2,6-dimethyl-2H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document delves into its chemical structure, physicochemical properties, synthetic methodologies, detailed analytical characterization, and applications, with a focus on providing field-proven insights and robust protocols.

Part 1: Core Compound Profile: Structure and Properties

A foundational understanding of a molecule's structure and properties is paramount for its effective utilization in synthesis and drug design.

Molecular Architecture

This compound possesses a bicyclic heteroaromatic core, where a benzene ring is fused to a pyrazole ring. The nomenclature precisely defines its key structural features:

  • Indazole Core: A bicyclic system composed of a benzene and pyrazole ring.

  • 5-Bromo: A bromine atom is substituted at the 5th position of the indazole ring system. This halogen provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions.

  • 2,6-dimethyl: A methyl group is attached to the nitrogen at the 2-position of the pyrazole ring, defining it as a 2H-indazole isomer. A second methyl group is located at the 6th position of the benzene ring.

The 2H-indazole isomerism, in conjunction with the electronic effects of the bromine and methyl substituents, governs the molecule's reactivity and its potential interactions with biological targets.

Physicochemical Characteristics

The physical and chemical properties of this compound are critical for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 1000343-98-3
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.

Part 2: Synthesis and Purification: From Precursors to Product

The synthesis of this compound can be achieved through several routes common for 2H-indazole derivatives. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. A prevalent and logical approach involves the cyclization of a suitably substituted aniline precursor followed by N-methylation.

Synthetic Strategy and Workflow

The causality behind many synthetic routes for indazoles lies in the formation of the N-N bond and the subsequent cyclization to form the bicyclic core. A common strategy for 2H-indazoles involves a one-pot, multi-component reaction.

synthesis_workflow start 4-Bromo-2,5-dimethylaniline step1 Diazotization (NaNO₂, aq. acid) start->step1 step2 Reductive Cyclization (e.g., Na₂SO₃) step1->step2 intermediate 6-Bromo-5-methyl-1H-indazole step2->intermediate step3 N-Methylation (e.g., CH₃I, K₂CO₃) intermediate->step3 product This compound (and 1H-isomer) step3->product

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system; successful isolation and characterization of intermediates confirm the efficacy of the preceding steps. This method is adapted from established procedures for similar indazole syntheses.[1][2]

Step 1: Synthesis of 6-Bromo-5-methyl-1H-indazole

  • To a stirred solution of 4-bromo-2,5-dimethylaniline in a suitable aqueous acid (e.g., HCl/H₂SO₄), cool the mixture to 0-5°C using an ice-salt bath. The low temperature is critical for the stability of the diazonium salt intermediate.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes.

  • In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃), in water.

  • Slowly add the cold diazonium salt solution to the reducing agent solution. An exothermic reaction will occur, which should be controlled by external cooling.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • The crude 6-bromo-5-methyl-1H-indazole can be isolated by filtration or extraction with an organic solvent.

Step 2: N-Methylation to Yield this compound

  • Dissolve the crude 6-bromo-5-methyl-1H-indazole in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction at room temperature or with gentle heating.

  • The reaction will produce a mixture of the N1 and N2 methylated isomers. The ratio of these isomers can be influenced by the choice of solvent, base, and methylating agent.

  • After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

Step 3: Purification

  • The crude product mixture is concentrated under reduced pressure.

  • The desired this compound is separated from its 1H-isomer and other impurities by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a solid.

Part 3: Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. Please note: As publicly available spectra for this specific compound are limited, the following data are representative and based on closely related analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The proton NMR spectrum will provide distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Table of Expected NMR Data (in CDCl₃)

AssignmentExpected ¹H NMR δ (ppm)Expected ¹³C NMR δ (ppm)
Aromatic CH7.0 - 8.0110 - 140
N-CH₃~4.1~40
Ar-CH₃~2.4~17
Quaternary Aromatic C-120 - 150
C-Br-~115
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns.

  • Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) at m/z 224 and 226 would be observed.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule based on their vibrational frequencies.

Table of Expected IR Absorptions

Functional GroupWavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-N stretch1300 - 1350
C-Br stretch500 - 650
Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Verification cluster_result Final Confirmation A Starting Materials B Chemical Synthesis A->B C Crude Product B->C D Column Chromatography C->D E Purified Product D->E F NMR (¹H, ¹³C) E->F G Mass Spectrometry E->G H IR Spectroscopy E->H I Purity (HPLC) E->I J Confirmed Structure & Purity >98% F->J G->J H->J I->J

Caption: A comprehensive workflow for the synthesis and analytical validation.

Part 4: Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile intermediate in the synthesis of biologically active molecules.

A Privileged Scaffold for Kinase Inhibitors

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the purine core of ATP, allowing it to bind effectively to the ATP-binding site of kinases.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]

The 5-bromo substituent is particularly important as it allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[5][6] This enables the exploration of the solvent-exposed regions of the kinase active site, which can lead to enhanced potency and selectivity of the inhibitor.

Role in the Synthesis of Pazopanib and Analogs

A prominent example of the utility of a dimethyl-indazole core is in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8][9][10][11] While Pazopanib itself is a 2,3-dimethyl-2H-indazol-6-amine derivative, this compound serves as a key starting material for the synthesis of a wide array of Pazopanib analogs and other novel kinase inhibitors. The synthetic strategies employed for Pazopanib highlight the importance of the substituted indazole core in achieving the final complex drug molecule.[7][8]

Part 5: Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

  • Hazard Identification: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.

References

A Technical Guide to the Mechanistic Potential of 5-Bromo-2,6-dimethyl-2H-indazole in Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,6-dimethyl-2H-indazole is a heterocyclic compound of significant interest in medicinal chemistry. While not an active therapeutic agent in itself, it serves as a crucial structural motif and versatile synthetic intermediate for the development of novel drugs targeting a range of neurological disorders.[1] This guide elucidates the mechanistic potential of this compound by examining the well-established biological activities of the broader 2H-indazole scaffold. It will delve into the key signaling pathways implicated in neurodegenerative diseases that can be modulated by derivatives of this compound, and provide a framework for the design and evaluation of such compounds.

Introduction: The 2H-Indazole Scaffold in Neuropharmacology

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[2][3] Its unique electronic properties and ability to act as a bioisostere of indole allow for diverse molecular interactions with biological targets.[4] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][5]

In the context of neurological disorders, the indazole scaffold has gained prominence for its ability to modulate key enzymatic and signaling pathways associated with diseases like Alzheimer's and Parkinson's.[6][7][8] The 2H-indazole tautomer, in particular, offers a distinct structural conformation that can be exploited for targeted drug design.[4] this compound serves as a key starting material for creating libraries of novel compounds for neuropharmacological screening due to its potential for effective interaction with biological targets.[1] The bromine and methyl groups on the indazole ring enhance its reactivity and functional diversity, making it a valuable building block in the synthesis of complex, biologically active molecules.[1]

Hypothesized Mechanisms of Action in Neurological Disorders

While direct studies on the mechanism of action of this compound are not available, the extensive research on its derivatives points to several key pathways in the central nervous system. The therapeutic potential of compounds derived from this intermediate is hypothesized to stem from the modulation of the following targets:

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are enzymes crucial for the degradation of neurotransmitters such as dopamine and serotonin. In neurodegenerative diseases, particularly Parkinson's, the inhibition of MAO-B can increase dopamine levels in the brain, alleviating motor symptoms. Indazole derivatives have been identified as potent MAO inhibitors.[6][7][8]

Modulation of Glycogen Synthase Kinase 3 (GSK-3)

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including neuronal development and apoptosis. Its hyperactivity is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. The indazole scaffold has been successfully used to develop GSK-3 inhibitors.[6][7][8]

Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a major focus of therapeutic research. The versatile nature of the indazole core makes it a suitable candidate for the design of potent and selective LRRK2 inhibitors.[6][7][8]

Synthetic Strategy and Experimental Workflows

The strategic importance of this compound lies in its utility as a synthetic precursor. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the chemical space around the indazole core.

General Synthetic Protocol for Derivatization

A general protocol for the derivatization of this compound would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Biological Evaluation

A systematic workflow is essential to evaluate the therapeutic potential of the newly synthesized indazole derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Studies Synthesis Synthesis of Indazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Enzyme_Assays Enzyme Inhibition Assays (MAO, GSK-3, LRRK2) Purification->Enzyme_Assays Cell_Assays Cell-based Assays (Neuroprotection, Cytotoxicity) Enzyme_Assays->Cell_Assays PK_Studies Pharmacokinetic Studies Cell_Assays->PK_Studies Efficacy_Studies Efficacy in Animal Models of Neurological Disorders PK_Studies->Efficacy_Studies

Figure 1: A representative workflow for the synthesis and biological evaluation of novel indazole derivatives.

Data Presentation and Interpretation

For a clear comparison of the biological activities of different derivatives, quantitative data should be summarized in a tabular format.

Compound ID R-Group at C5 MAO-B IC₅₀ (nM) GSK-3β IC₅₀ (nM) LRRK2 IC₅₀ (nM) Neuroprotection EC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
IND-001Phenyl120852501.5>50
IND-002Pyridinyl75501800.8>50
IND-003Thienyl2001504002.145

Table 1: A hypothetical data summary for a series of indazole derivatives. IC₅₀ values represent the half-maximal inhibitory concentration, EC₅₀ values represent the half-maximal effective concentration, and CC₅₀ values represent the half-maximal cytotoxic concentration.

Signaling Pathway Visualization

To visualize the proposed mechanism of action, a signaling pathway diagram can be constructed.

G cluster_0 Indazole Derivative Action cluster_1 Cellular Targets cluster_2 Downstream Effects Indazole Indazole Derivative MAO MAO Indazole->MAO GSK3 GSK-3 Indazole->GSK3 LRRK2 LRRK2 Indazole->LRRK2 Neurotransmitters Increased Neurotransmitters MAO->Neurotransmitters Tau Reduced Tau Hyperphosphorylation GSK3->Tau Neuronal_Survival Enhanced Neuronal Survival LRRK2->Neuronal_Survival

Figure 2: A simplified diagram illustrating the potential downstream effects of indazole derivatives on key neurological pathways.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics for neurological disorders. While the compound itself is not biologically active, its strategic derivatization can lead to potent modulators of key pathological pathways. The insights provided in this guide offer a framework for researchers and drug development professionals to design, synthesize, and evaluate new indazole-based compounds with the potential to address the unmet medical needs in neurodegenerative diseases.

References

The Indazole Scaffold as a Privileged Structure in Kinase Inhibition: A Case Study of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: While specific data on 5-Bromo-2,6-dimethyl-2H-indazole as a direct kinase inhibitor is not prevalent in public-domain literature, its core structure—the indazole ring—is a cornerstone of modern kinase-targeted drug discovery. This guide delves into the critical role of the indazole scaffold as a "privileged" pharmacophore. We will explore its mechanism of action, the principles of structure-activity relationship (SAR) that govern its efficacy, and the established experimental workflows used to validate such compounds. This document serves as a technical resource for researchers and drug development professionals on how to approach the evaluation and optimization of indazole-based kinase inhibitors.

Part 1: The Indazole Scaffold - A Foundation for Potency and Selectivity

The indazole ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally effective scaffold for targeting the ATP-binding site of kinases. Its prevalence in numerous FDA-approved drugs, such as Axitinib (targeting VEGFR) and Entrectinib (targeting TRK/ROS1/ALK), underscores its significance.

The primary reason for its success lies in its ability to act as a "hinge-binder." The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms the backbone of the ATP-binding pocket. The indazole scaffold, with its strategically positioned nitrogen atoms, is adept at forming one or more critical hydrogen bonds with the amide backbone of this hinge region, effectively mimicking the adenine moiety of ATP. This high-affinity interaction serves as a stable anchor for the inhibitor, allowing the rest of the molecule to extend into other pockets to achieve potency and selectivity.

The Role of Substitutions: A SAR Perspective

The specific compound, this compound, provides an excellent theoretical framework for discussing structure-activity relationships (SAR). Each substitution on the core indazole ring plays a distinct role:

  • The Indazole Core: As discussed, this is the primary hinge-binding motif. The N1 or N2 nitrogen typically acts as a hydrogen bond acceptor, while an exocyclic amine often attached at the C3 position can act as a hydrogen bond donor.

  • 5-Bromo Group: Halogen atoms, particularly bromine, are often introduced to modulate the electronic properties of the ring and to form halogen bonds with specific residues in the kinase active site. This can significantly enhance binding affinity and selectivity for the target kinase.

  • 2,6-Dimethyl Groups:

    • N2-Methyl: The position of the methyl group (at N1 vs. N2) is critical. It dictates the vector and geometry of the substituents extending from the indazole core. An N2-substitution, as seen here, directs other functional groups towards specific sub-pockets within the active site.

    • C6-Methyl: This substitution can serve multiple purposes. It can provide beneficial steric interactions, improve metabolic stability by blocking a potential site of oxidation, or help to fine-tune the overall conformation of the molecule to better fit the target's active site.

The interplay of these substituents determines the compound's ultimate kinase selectivity profile and pharmacological properties.

Mechanism of Kinase Binding

The diagram below illustrates the generalized binding mode of an indazole-based inhibitor within the ATP pocket of a kinase. It highlights the key hydrogen bond interactions with the hinge region, which is the foundational principle behind this class of inhibitors.

cluster_0 Kinase ATP-Binding Site cluster_1 Indazole Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue dFG_motif DFG Motif front_pocket Front Pocket indazole_core Indazole Core indazole_core->hinge H-Bond Anchor (Key Interaction) substituent_r1 R1 Group (e.g., 5-Bromo) substituent_r1->front_pocket Occupies Pocket substituent_r2 R2 Group (for selectivity) substituent_r2->gatekeeper Steric/Hydrophobic Interaction

Caption: Generalized binding of an indazole inhibitor in a kinase active site.

Part 2: Experimental Validation and Protocols

Evaluating a novel compound like this compound requires a systematic, multi-stage approach. The trustworthiness of the data relies on a logical progression from broad, initial screens to detailed mechanistic studies.

The Kinase Inhibitor Screening Cascade

The workflow below outlines a standard cascade for identifying and characterizing a novel kinase inhibitor. This self-validating process ensures that resources are focused on the most promising candidates.

A Compound Synthesis (this compound) B High-Throughput Screen (HTS) (Large kinase panel @ single concentration, e.g., 10 µM) A->B C Hit Identification (Identify kinases with >50% inhibition) B->C D Dose-Response & IC50 Determination (10-point curve for selected hits) C->D E Orthogonal Assay Confirmation (e.g., Binding assay to confirm enzymatic inhibition) D->E F Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) E->F G Downstream Pathway Analysis (Western Blot for phospho-proteins) F->G H Lead Optimization (SAR studies to improve potency/selectivity) G->H

Caption: A standard workflow for kinase inhibitor discovery and validation.

Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo® Example)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase. The Kinase-Glo® luminescent assay measures the amount of ATP remaining in solution following a kinase reaction; lower light output indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Objective: To determine the potency (IC50) of this compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Kinase-Glo® Luminescence Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at the Km concentration for the target kinase)

  • Test Compound (10 mM stock in 100% DMSO)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

    • Transfer 1 µL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of the target kinase and its specific substrate in assay buffer.

    • Dispense 10 µL of this mix into each well of the assay plate.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction. The final DMSO concentration should be ≤1%.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well. This will stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition & Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Data Interpretation and Pathway Context

Summarizing Kinase Selectivity Data

Once a compound is profiled against a panel of kinases, the data must be presented clearly. A selectivity table is the standard format for this. The table below is a hypothetical representation of how data for an early-stage indazole inhibitor might look.

Kinase TargetIC50 (nM)Assay TypeNotes
CDK2 15 EnzymaticPrimary Target
CDK9250Enzymatic~17-fold selectivity over CDK9
GSK3β>10,000EnzymaticHighly selective against GSK3β
VEGFR21,200EnzymaticOff-target activity noted
SRC850EnzymaticOff-target activity noted

This is representative data for illustrative purposes only.

Placing the Inhibitor in a Biological Context

Understanding which signaling pathway an inhibitor modulates is crucial. For example, if this compound were found to be a potent CDK2 inhibitor, its primary effect would be on cell cycle regulation. The diagram below illustrates this concept.

cluster_pathway Simplified Cell Cycle Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Signaling Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase triggers Inhibitor Indazole Inhibitor (e.g., CDK2 Blocker) Inhibitor->CDK2 INHIBITS

Caption: Inhibition of CDK2 by an indazole compound blocks G1/S cell cycle transition.

Conclusion

The this compound structure represents a classic example of a molecule built upon a privileged scaffold for kinase inhibition. While this specific molecule may be a research tool or synthetic intermediate, the principles derived from its structure are broadly applicable. The indazole core provides the essential hinge-binding anchor, while its substituents are tuned to achieve the desired potency, selectivity, and drug-like properties. A rigorous, systematic approach to experimental validation, from broad screening to detailed cellular analysis, is paramount to successfully translating these chemical insights into therapeutic candidates.

A Technical Guide to the Synthesis of 2H-Indazole Derivatives: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib[1]. Its unique electronic properties and structural rigidity make it a cornerstone in modern drug discovery. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the core synthetic pathways to 2H-indazole derivatives. We move beyond simple procedural listings to dissect the causality behind strategic synthetic choices, from classical cyclization reactions to state-of-the-art transition-metal-catalyzed C-H functionalization. This document is structured to serve as both a high-level strategic overview and a practical guide, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and reproducibility.

Core Synthetic Paradigms: Building the Bicyclic Framework

The construction of the 2H-indazole core is primarily achieved through intramolecular cyclization reactions that form the critical N-N bond or a key C-N bond of the pyrazole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Transition-Metal-Catalyzed C–H Annulation of Azoarenes

One of the most powerful and atom-economical strategies involves the transition-metal-catalyzed C–H activation and annulation of readily available azoarenes. This approach leverages the azo group as an internal directing group to guide the regioselective functionalization of an ortho C-H bond.

Conceptual Workflow: Azoarene Annulation

G cluster_start Starting Materials cluster_process Catalytic Cycle cluster_end Product Formation Azoarene Azoarene (Directing Group) Catalyst Transition Metal Catalyst (Rh(III), Co(III), Ru(II)) Azoarene->Catalyst Coordination & C-H Activation CouplingPartner Coupling Partner (e.g., Aldehyde, Alkyne) Intermediate Metallacyclic Intermediate CouplingPartner->Intermediate Insertion Catalyst->Intermediate Indazole 2H-Indazole Derivative Intermediate->Indazole Reductive Elimination

Caption: General workflow for transition-metal-catalyzed 2H-indazole synthesis.

Rhodium(III), Cobalt(III), and Ruthenium(II) complexes have proven particularly effective. For instance, Rh(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes provides a direct route to N-aryl-2H-indazoles[2]. Similarly, cobalt(III) catalysis enables convergent, one-step syntheses from azobenzenes and a wide variety of aldehydes under benchtop conditions, highlighting the operational simplicity of modern methods[3][4]. The choice of metal and ligands can influence the reaction scope and efficiency.

Catalyst SystemTypical Coupling PartnerKey AdditivesTemp (°C)Yield Range (%)Reference
[CpRhCl₂]₂/AgSbF₆AldehydesNone80Good[2]
[CpRhCl₂]₂/AgSbF₆α-keto aldehydesNone100-11065-95[5]
[Cp*Co(C₆H₆)][B(C₆F₅)₄]₂AldehydesAcOH (substoichiometric)10055-99[5]
[RuCl₂(p-cymene)]₂Carbon Monoxide (ortho-carbonylation)NaOAc40Good[2]

Table 1: Comparison of Metal-Catalyzed Annulation of Azoarenes.

Reductive Cyclization: The Cadogan Reaction and Modern Variants

The Cadogan reaction is a classic and robust method for synthesizing 2H-indazoles via the reductive cyclization of an ortho-nitro Schiff base. The reaction typically employs a phosphite reagent, such as triethyl phosphite, which acts as both a reductant and a cyclizing agent.

A modern, operationally simple variant involves a one-pot condensation of an o-nitrobenzaldehyde with a primary amine to form the Schiff base in situ, followed by reductive cyclization promoted by tri-n-butylphosphine under mild conditions[6]. This one-pot approach avoids the isolation of the potentially unstable imine intermediate and broadens the substrate scope.

Reaction Pathway: One-Pot Condensation-Cadogan Cyclization

G Start o-Nitrobenzaldehyde + Primary Amine (R-NH₂) Schiff In Situ Formation of Schiff Base Start->Schiff Condensation (-H₂O) Reduction Reductive Cyclization (e.g., P(n-Bu)₃) Schiff->Reduction Deoxygenation & N-N Bond Formation Product 2-Alkyl/Aryl-2H-indazole Reduction->Product

Caption: A streamlined one-pot approach to 2H-indazoles.

Protocol 1: One-Pot Synthesis of 2H-Indazoles via Condensation–Cadogan Reductive Cyclization [6]

  • Condensation: To a solution of the desired ortho-nitrobenzaldehyde (1.0 equiv) in an appropriate solvent (e.g., CH₃CN), add the primary amine (1.1 equiv).

  • In Situ Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base. Monitor by TLC or LC-MS.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2H-indazole.

Oxidative N-N Bond Formation

An alternative to reductive methods is the oxidative formation of the N-N bond. This strategy is particularly useful when starting from precursors where the nitrogen atoms are already in a reduced state. A recently developed method enables the synthesis of 2H-indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization[7]. This process uses a molybdenum catalyst with hydrogen peroxide as the terminal oxidant, offering a complementary approach to traditional reductive cyclizations.

The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes an intramolecular nucleophilic attack by the primary amine, followed by cyclization and dehydration to furnish the 2H-indazole ring system[7].

Multi-Component Reactions (MCRs)

For maximizing synthetic efficiency, multi-component reactions that form several bonds in a single operation are highly desirable. A notable example is the copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide[8]. In this domino process, the copper catalyst is crucial for facilitating both the initial C-N bond formation (Ullmann-type coupling) and the subsequent intramolecular N-N bond formation. This method benefits from the use of readily available starting materials and offers a broad substrate scope[8].

Late-Stage Functionalization: Diversifying the Core

Once the 2H-indazole core is constructed, further derivatization is often necessary to explore the structure-activity relationship (SAR) in drug discovery. Late-stage C-H functionalization of the pre-formed heterocycle is an efficient strategy to introduce molecular complexity without requiring de novo synthesis for each new analogue.

The C3-position of the 2H-indazole ring is particularly amenable to functionalization. Both transition-metal-catalyzed and radical-mediated pathways have been successfully developed to introduce a variety of substituents at this site[9][10].

Key C3-Functionalization Strategies:

  • Palladium-Catalyzed C3-Arylation: Using aryl halides as coupling partners.

  • Copper-Catalyzed C3-Amination: Introducing nitrogen-based functional groups[11].

  • Radical C3-Acylation/Alkylation: Employing aldehydes or N-hydroxyphthalimide esters as radical precursors to install acyl or alkyl groups, often under photolytic conditions[1][10].

  • Metal-Free C3-Fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) in aqueous media provides direct access to valuable fluorinated derivatives[12].

C3-Functionalization Pathways

G cluster_paths C3-Functionalization Methods cluster_products Diverse C3-Substituted Products Indazole 2H-Indazole Core Pd_Path Pd-Catalysis + Aryl Halide Indazole->Pd_Path Cu_Path Cu-Catalysis + Amines Indazole->Cu_Path Radical_Path Radical Pathway + Acyl/Alkyl Source Indazole->Radical_Path Free_Path Metal-Free + Electrophile (e.g., NFSI) Indazole->Free_Path Prod_Aryl C3-Aryl Pd_Path->Prod_Aryl Prod_Amino C3-Amino Cu_Path->Prod_Amino Prod_Alkyl C3-Alkyl/Acyl Radical_Path->Prod_Alkyl Prod_Fluoro C3-Fluoro Free_Path->Prod_Fluoro

Caption: Major routes for the late-stage functionalization at the C3-position.

Protocol 2: General Procedure for Radical C3-Alkylation of 2-Aryl-2H-indazoles [1]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the 2-aryl-2H-indazole (1.0 equiv), the alkyl N-hydroxyphthalimide ester (1.5 equiv), and the photocatalyst (e.g., 4CzIPN, 1-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dimethylcarbonate).

  • Reaction Setup: Seal the vial and place it under an inert atmosphere (e.g., Argon).

  • Irradiation: Stir the reaction mixture under irradiation with blue LEDs (405 nm) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the 3-alkyl-2-aryl-2H-indazole derivative.

Conclusion and Future Outlook

The synthesis of 2H-indazole derivatives has evolved significantly from classical multi-step sequences to highly efficient, atom-economical catalytic processes. Transition-metal-catalyzed C-H activation and annulation have emerged as dominant strategies for constructing the core, while late-stage functionalization provides rapid access to diverse chemical libraries. The continued development of novel catalytic systems, particularly those using earth-abundant metals, and the expansion of multi-component and radical-mediated reactions will undoubtedly push the boundaries of what is possible. These advancements will continue to empower medicinal chemists and materials scientists to harness the full potential of the 2H-indazole scaffold in their respective fields.

References

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in modern medicinal chemistry. Its remarkable versatility, arising from the potential for substitution at multiple positions, has given rise to a vast and diverse library of derivatives. These compounds exhibit a wide spectrum of biological activities, leading to the successful development of several clinically approved drugs. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of substituted indazoles, with a primary focus on their applications in oncology, inflammation, infectious diseases, and neuroprotection. We will delve into the mechanistic underpinnings of these activities, explore critical structure-activity relationships, and present detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic core.

The Indazole Core: A Foundation for Diverse Bioactivity

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. This arrangement results in two common tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The unique electronic distribution and the ability to engage in various non-covalent interactions make the indazole nucleus an excellent scaffold for designing molecules that can bind to a wide range of biological targets.[2][3]

Substitutions at various positions on the indazole ring system dramatically influence the compound's physicochemical properties and biological activity. Understanding the impact of these substitutions is paramount for rational drug design.

Caption: General structure and numbering of the 1H-indazole core.

Anticancer Activity: Targeting the Pillars of Malignancy

The indazole scaffold is a prominent feature in a multitude of anticancer agents, with several compounds having received FDA approval for the treatment of various cancers.[2][4] These derivatives exert their effects through diverse mechanisms, most notably through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5][6]

Mechanism of Action: Kinase Inhibition

Many indazole-based anticancer drugs function as ATP-competitive kinase inhibitors.[5] They are designed to fit into the ATP-binding pocket of specific kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways essential for tumor growth and survival.

2.1.1. VEGFR Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[7] Pazopanib and Axitinib are two clinically approved indazole-containing drugs that primarily target VEGFRs.[2][8] By inhibiting VEGFR signaling, these drugs block tumor angiogenesis, effectively cutting off the tumor's supply of nutrients and oxygen.[7][8]

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Activates VEGF VEGF Ligand VEGF->VEGFR Binds Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Inhibits Autophosphorylation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Simplified VEGFR signaling pathway and inhibition by Pazopanib.

2.1.2. AXL Kinase Inhibition

AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is overexpressed in various cancers and is associated with poor prognosis and drug resistance.[9][10] Indazole-based compounds have been developed as potent AXL inhibitors, offering a promising strategy to overcome therapeutic resistance.[9][11]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indazole derivatives is highly dependent on the nature and position of substituents. For instance, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, the presence of a methoxy group led to higher potency compared to alkyl or halogen substituents.[5]

Compound Substitution Pattern Target IC50 (nM) Reference
PazopanibN-methyl-2-(pyridin-4-yl)ethyl at N1, sulfonamide at C5VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit10, 30, 47, 71, 84, 140[7]
AxitinibN-methyl at N1, sulfonamide at C6VEGFR-1, -2, -30.1, 0.2, 0.1-0.3[2]
Compound 13-(3,4-dichlorophenyl)-5-(quinolin-4-ylamino)FGFR1100[12]
Compound 30Indazole scaffold with specific substitutionsVEGFR-21.24[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to evaluate the inhibitory activity of indazole compounds against a specific kinase is a radiometric filter-binding assay.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target kinase (e.g., VEGFR-2, AXL)

  • Substrate peptide

  • [γ-33P]ATP

  • Assay buffer

  • Test compound (substituted indazole)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, substrate peptide, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of the target kinase and [γ-33P]ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and measure the radioactivity of each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators involved in the inflammatory response.[14][15]

Mechanism of Action: COX-2 and Cytokine Inhibition

The anti-inflammatory effects of many indazole compounds are attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[14][15] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14][16]

Inflammation_Pathway cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->COX2 Inhibit

Caption: Inhibition of the COX-2 pathway by anti-inflammatory indazole derivatives.

Quantitative Anti-inflammatory Data

A study investigating the anti-inflammatory activity of indazole and its derivatives found that they significantly inhibited COX-2.[14]

Compound COX-2 Inhibition IC50 (µM)
Indazole23.42
5-Aminoindazole12.32
6-Nitroindazole18.76

Data from[14]

Antimicrobial Activity: Combating Pathogenic Microbes

Substituted indazoles have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[17][18]

Spectrum of Activity

Various N-methyl-3-aryl indazole derivatives have been screened for their antimicrobial properties and have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] For example, certain derivatives displayed notable activity against Xanthomonas campestris, Escherichia coli, and Bacillus megaterium.[17][19]

Quantitative Antimicrobial Data

The antimicrobial efficacy is often assessed by measuring the zone of inhibition in a well diffusion assay.

Compound Bacterial Strain Zone of Inhibition (cm)
5iXanthomonas campestris2.3
5fXanthomonas campestris2.2
5aXanthomonas campestris2.1
5jBacillus megaterium1.6
5aBacillus megaterium1.5

Data from[17][19]

Neuroprotective Effects: A Frontier in Neurological Disorders

Recent research has highlighted the potential of indazole derivatives in the treatment of neurodegenerative diseases.[20][21] Their mechanisms of action in the central nervous system are multifaceted and involve the modulation of various enzymes and signaling pathways.

Mechanism of Action in Neuroprotection

Indazole-based compounds have been shown to exhibit neuroprotective effects by inhibiting enzymes such as monoamine oxidase (MAO) and kinases like Glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathophysiology of diseases like Parkinson's and Alzheimer's.[21] Additionally, some oxadiazolylindazole derivatives act as voltage-dependent sodium channel modulators, which can be neuroprotective.[22]

Synthesis Strategies

The synthesis of biologically active indazole compounds can be achieved through various routes. A common approach involves the cyclization of o-hydrazino precursors.[23] Other methods include the reaction of o-haloaryl N-tosylhydrazones with a copper catalyst or the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflate.[1] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For instance, the synthesis of the key indazole intermediate for Pazopanib often starts from 3-methyl-6-nitro-1H-indazole.[24][25]

Conclusion and Future Perspectives

Substituted indazoles represent a highly versatile and pharmacologically important class of heterocyclic compounds. Their proven success in oncology, with multiple approved drugs, has paved the way for their exploration in other therapeutic areas, including inflammation, infectious diseases, and neurodegenerative disorders. The continued investigation into the structure-activity relationships and mechanisms of action of novel indazole derivatives will undoubtedly lead to the development of new and improved therapeutic agents. The ability to fine-tune the biological activity through targeted substitutions on the indazole core ensures that this scaffold will remain a cornerstone of drug discovery for the foreseeable future.

References

The Strategic Deployment of 5-Bromo-2,6-dimethyl-2H-indazole as a Bioisosteric Replacement for Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, integral to a vast number of therapeutic agents and natural products. However, its inherent liabilities, particularly susceptibility to oxidative metabolism, often hinder the development of drug candidates with optimal pharmacokinetic profiles. This technical guide presents a comprehensive analysis of 5-Bromo-2,6-dimethyl-2H-indazole as a sophisticated bioisosteric replacement for the indole moiety. We will delve into the strategic rationale for this substitution, provide detailed synthetic and analytical protocols, and explore the profound impact of this bioisosteric shift on physicochemical properties, metabolic stability, and potential target interactions. This document is intended to serve as a practical and authoritative resource for drug development professionals seeking to overcome the challenges associated with the indole scaffold and unlock new therapeutic potential.

The Indole Dilemma: A "Privileged" Scaffold with Inherent Challenges

Bioisosterism, the strategy of substituting one chemical moiety for another with similar physical or chemical properties to create a new compound with improved biological characteristics, is a foundational concept in rational drug design.[1] The indole ring is frequently described as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[2][3] Its presence in neurotransmitters like serotonin and numerous approved drugs underscores its therapeutic importance.

However, the very electronic richness that makes the indole ring a versatile pharmacophore also renders it a prime substrate for Phase I metabolism.[4] Cytochrome P450 (CYP) enzymes readily oxidize the electron-rich pyrrole ring, typically at the C2 and C3 positions, leading to rapid clearance and poor oral bioavailability.[4][5] This metabolic instability represents a significant and often costly hurdle in drug development.

The 2H-Indazole Solution: A Superior Mimic

The indazole scaffold, particularly the 2H-tautomer, has emerged as a highly effective bioisostere for indole.[6][7] While both are bicyclic, 10 π-electron aromatic systems, the 2H-indazole offers several distinct advantages:

  • Altered H-Bonding Potential: Unlike indole, which possesses an N-H hydrogen bond donor, the N2-substituted 2H-indazole lacks a donor and presents a lone pair on the N1-nitrogen, which can act as a hydrogen bond acceptor. This fundamental change can forge novel, beneficial interactions within a target's binding site, potentially enhancing potency and selectivity.

  • Enhanced Metabolic Stability: The replacement of the pyrrolic carbon at the 2-position with a nitrogen atom significantly alters the electronic landscape of the ring, making it less susceptible to CYP-mediated oxidation.[8][9] N-alkylation, specifically at the N2 position, further fortifies the scaffold against metabolism.[10]

  • Modulated Physicochemical Properties: The introduction of a second nitrogen atom generally increases polarity and can influence solubility and permeability. The greater dipole moment of the 2H-indazole tautomer compared to the 1H-form can be a key differentiator in molecular recognition.[11]

The specific compound, This compound , is a purpose-built bioisostere. The N2-methyl group locks the desired 2H tautomer and blocks N-dealkylation pathways, while the C5-bromo and C6-methyl groups provide handles for modulating lipophilicity, steric profile, and downstream synthetic elaboration.[12]

G cluster_0 Incubation at 37°C cluster_1 Time-Point Sampling A Prepare Master Mix (Buffer, HLM) B Add Test Compound (1µM) A->B C Initiate Reaction (Add NADPH) B->C T0 T=0 min C->T0 T5 T=5 min C->T5 T30 T=30 min C->T30 T60 T=60 min C->T60 D Quench Reaction (Acetonitrile + Internal Std) T0->D T5->D T30->D T60->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Processing (Calculate t½, CLint) F->G

References

CAS number 1159511-90-6 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PF-04957325: A Potent and Selective PDE8 Inhibitor for Advanced Research

Introduction

In the landscape of contemporary drug discovery and cell signaling research, the selective modulation of phosphodiesterases (PDEs) presents a pivotal strategy for therapeutic intervention across a spectrum of diseases.[][2] Among the diverse PDE families, the cyclic adenosine monophosphate (cAMP)-specific PDE8 family has emerged as a compelling target, implicated in a variety of physiological processes including steroidogenesis, T-cell function, and neuroinflammation.[][3] This guide provides a comprehensive technical overview of PF-04957325, a highly potent and selective inhibitor of PDE8A and PDE8B.

It is important to note that the CAS number initially provided, 1159511-90-6, corresponds to the chemical intermediate 5-Bromo-2,6-dimethyl-2H-indazole. The subject of this in-depth guide, the potent PDE8 inhibitor, is correctly identified by CAS Number 1305115-80-3 . This guide will focus exclusively on the properties and applications of PF-04957325.

Physicochemical Properties and Handling

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in experimental settings. The key properties of PF-04957325 are summarized below.

PropertyValueSource
CAS Number 1305115-80-3[4][5]
Molecular Formula C₁₄H₁₅F₃N₈OS[4][5]
Molecular Weight 400.38 g/mol [4][5]
Appearance White to off-white solid[4]
Solubility DMSO: ≥ 100 mg/mL (249.76 mM)[4][5]
Ethanol: 3 mg/mL[5]
Water: Insoluble[5]
Storage (Powder) -20°C for 3 years[4]
Storage (in Solvent) -80°C for 2 years[4]

Note on Solubility: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly reduce solubility.[5]

Mechanism of Action: Selective Inhibition of the PDE8 Family

PF-04957325 exerts its biological effects through the highly selective inhibition of the PDE8 family, which consists of two isoforms, PDE8A and PDE8B. These enzymes are responsible for the hydrolysis of the second messenger cAMP, thus playing a crucial role in regulating intracellular cAMP concentrations.[]

By inhibiting PDE8, PF-04957325 prevents the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP level, in turn, activates downstream signaling pathways, most notably Protein Kinase A (PKA). The activation of PKA triggers a cascade of phosphorylation events that modulate the function of various cellular proteins, leading to diverse physiological responses.

PDE8_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE8 PDE8A / PDE8B cAMP->PDE8 Hydrolyzes PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE8->AMP PKA_active Active PKA PKA_inactive->PKA_active Response Downstream Cellular Responses PKA_active->Response Phosphorylates Targets PF04957325 PF-04957325 PF04957325->PDE8 Inhibits Steroidogenesis_Workflow A Plate MA-10 Cells (8e4 cells/well) B Culture for 48h A->B C Serum Starve (3h) B->C D Treat with PF-04957325 or Vehicle C->D E Incubate (3-4h at 37°C) D->E F Collect Supernatant E->F G Measure Steroid (ELISA) F->G H Normalize to Protein Content G->H

References

A Technical Guide to the Safe Handling and Application of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and risk mitigation strategies for 5-Bromo-2,6-dimethyl-2H-indazole. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this guide synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction

This compound is a heterocyclic building block with significant utility in medicinal and agricultural chemistry.[1] Its unique structure, featuring a brominated indazole core with methyl substitutions, makes it a valuable intermediate for synthesizing complex molecules with targeted biological activities, particularly in the fields of oncology and neuropharmacology.[1] Given its role as a reactive intermediate, a thorough understanding of its hazard profile and handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering scientists to build a robust culture of safety.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of safe handling. The data below has been consolidated from supplier technical sheets and chemical databases.

PropertyValueSource(s)
CAS Number 1159511-90-6[1][2][3]
Molecular Formula C₉H₉BrN₂[1][2][4]
Molecular Weight 225.09 g/mol [1][2]
Appearance Yellow crystalline powder[1]
Purity Typically ≥95% (HPLC)[1]
Storage Temperature 0–8°C[1]

Section 2: Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. The classifications for this compound, or its close structural isomers, necessitate rigorous control measures.[4]

GHS Hazard Classification

The primary risks associated with this compound involve irritation and acute oral toxicity. These hazards dictate the need for stringent engineering controls and personal protective equipment to prevent exposure.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data is based on the closely related structural isomer 5-Bromo-2,7-dimethyl-2H-indazole as a reliable proxy.[4]

Expert Analysis of Risks
  • Inhalation (H335): As a crystalline powder, the primary risk of respiratory irritation arises from the aerosolization of fine particles during weighing, transfer, or spill cleanup. The causality is direct: fine particles can be easily inhaled, leading to irritation of the respiratory tract. Therefore, all manipulations of the solid must be performed within a certified chemical fume hood.

  • Dermal and Ocular Contact (H315, H319): The compound is a confirmed skin and serious eye irritant.[4] Accidental contact with skin can cause inflammation and discomfort, while eye exposure can lead to significant damage. This necessitates the use of appropriate gloves and safety glasses, with a face shield recommended for tasks with a higher risk of splashing or dust generation.

  • Ingestion (H302): While less common in a controlled laboratory setting, accidental ingestion via contaminated hands is a tangible risk. The "Harmful if swallowed" classification underscores the importance of strict personal hygiene, including washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[5]

Section 3: Core Safety Protocols and Handling Procedures

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and standardized procedures, is essential for mitigating the risks identified above.

Engineering Controls

Engineering controls are the most effective line of defense as they isolate the hazard from the user.

  • Chemical Fume Hood: All weighing, reconstitution, and transfer operations involving solid this compound must be conducted in a properly functioning chemical fume hood. This is a non-negotiable control to prevent inhalation of dust.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be appropriate for the task.

TaskEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Weighing/Transfer (Solid) Chemical safety goggles and face shieldChemical-resistant nitrile glovesLab coat. N95-rated dust mask if fume hood is unavailable (not recommended)[6][8]
Handling (In Solution) Chemical safety gogglesChemical-resistant nitrile glovesLab coat
Spill Cleanup Chemical safety goggles and face shieldDouble-layered nitrile glovesChemical-resistant apron or suit over lab coat. Approved respirator if spill is large or ventilation is poor.[9]
Standard Operating Procedure: Weighing and Dispensing

This protocol is designed to be a self-validating system, minimizing exposure at each step.

  • Preparation: Don all required PPE as specified in Table 3. Designate a specific area within the chemical fume hood for the procedure and line it with absorbent, disposable pads.[9]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which could affect compound stability.

  • Transfer: Use a dedicated, clean spatula for the transfer. Gently scoop the powder, avoiding actions that could generate dust. Tap the spatula lightly on the receiving vessel to dislodge the powder. Do not use a brush, as this can aerosolize the material.

  • Sealing: Promptly and securely close the main container. An inert atmosphere (e.g., argon or nitrogen) can be backfilled before final sealing to protect the compound from moisture and air, though it is not strictly required unless engaged in moisture-sensitive reactions.

  • Cleanup: Carefully wipe the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel to collect residual dust. Dispose of all contaminated disposables (weigh paper, pads, gloves) into a designated hazardous waste container.

  • Personal Hygiene: After completing the task and removing PPE, wash hands thoroughly with soap and water.[6]

Storage and Stability
  • Storage Conditions: Store the compound in a tightly sealed container at the recommended temperature of 0–8°C.[1] This is crucial for maintaining its long-term purity and stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.[10]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_hood Prepare Fume Hood (Sash at correct height, clear workspace) prep_ppe->prep_hood prep_container Equilibrate Container to Room Temperature prep_hood->prep_container handle_weigh Weigh Solid Compound (Minimize dust generation) prep_container->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_seal Securely Seal Source Container handle_transfer->handle_seal cleanup_tools Decontaminate Tools & Surfaces handle_seal->cleanup_tools cleanup_waste Dispose of Contaminated Waste (Gloves, weigh paper, pads) cleanup_tools->cleanup_waste cleanup_wash Remove PPE & Wash Hands cleanup_waste->cleanup_wash

Caption: A logical workflow for handling the solid compound, from preparation to cleanup.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing and shoes.[11] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: DO NOT induce vomiting. Rinse mouth thoroughly with water.[5] Call a poison control center or physician immediately.[5]

Accidental Release (Spill) Management Protocol

For small, manageable laboratory spills:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the spill is within a fume hood if possible; otherwise, ensure the area is well-ventilated.[8]

  • Assess & Equip: Evaluate the size of the spill. Don appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat or apron.[9]

  • Contain & Clean: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand to prevent further spread and dust generation.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6][10] Avoid dry sweeping, which creates dust.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a water rinse.[9]

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.[8]

Spill Response Workflow

start Spill Occurs alert Alert Others & Secure Area start->alert ppe Don Appropriate PPE (Double Gloves, Goggles, etc.) alert->ppe contain Cover with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Carefully Sweep into Hazardous Waste Container contain->collect decontaminate Clean Spill Area with Detergent & Water collect->decontaminate dispose Dispose of All Materials as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: A step-by-step protocol for responding to a laboratory spill of the compound.

Section 5: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[8] Collect it in a clearly labeled, sealed container.

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh paper, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[6]

  • Procedure: Never dispose of this chemical down the drain or in the regular trash.[8] Always use a licensed professional waste disposal service and follow all federal, state, and local regulations.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Scaffolds Using 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals, particularly in oncology.[1][2] 5-Bromo-2,6-dimethyl-2H-indazole (CAS: 1159511-90-6) is a versatile and strategically functionalized starting material for the synthesis of complex drug candidates.[3] Its distinct substitution pattern—a bromine atom at the 5-position for facile cross-coupling, a methyl group at the 6-position for steric and electronic modulation, and an N-methyl group at the 2-position—offers a unique platform for the elaboration of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the strategic application of this building block and detailed, field-proven protocols for its derivatization.

Introduction: The Strategic Value of the Indazole Core

The indazole heterocycle is a bioisostere of purine, the core of adenosine triphosphate (ATP). This structural mimicry allows indazole-based molecules to function as competitive inhibitors at the ATP-binding sites of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core, underscoring its importance in modern drug discovery.[2]

This compound serves as a key intermediate in the synthesis of pharmaceuticals, especially in the development of novel agents for neurological disorders and oncology.[3] The bromine atom at the C5 position is the primary reactive handle, enabling the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to building the molecular complexity required for high-potency and selective kinase inhibition.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is ideally positioned for functionalization via two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1] In the context of synthesizing kinase inhibitors, this reaction is frequently used to append aryl or heteroaryl groups to the indazole core, which can then interact with specific residues within the kinase active site.

  • Catalyst: Palladium complexes bearing phosphine ligands are the catalysts of choice. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is often highly effective for heteroaryl couplings due to its ability to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous solution to facilitate the reaction.[3][4]

  • Solvent: A mixture of an organic solvent (like dimethoxyethane (DME), dioxane, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[3][4]

This protocol is a representative procedure for the coupling of this compound with a generic aryl- or heteroarylboronic acid.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Aryl/Heteroarylboronic Acid or EsterCoupling Partner
[Pd(dppf)Cl₂]Palladium Catalyst
Potassium Carbonate (K₂CO₃)Base
1,2-Dimethoxyethane (DME) / Water (e.g., 4:1 v/v)Solvent System
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Ethyl Acetate (EtOAc)Extraction Solvent
BrineAqueous Wash
Silica GelChromatography Stationary Phase
Inert Gas (Argon or Nitrogen)To prevent catalyst degradation

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add [Pd(dppf)Cl₂] (0.02-0.05 equiv.) to the vessel under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., DME/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl/heteroaryl-2,6-dimethyl-2H-indazole.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)₂ Base pd_r_intermediate Ar-Pd(II)L₂(R') transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is indispensable for synthesizing kinase inhibitors where a key pharmacophoric element is an aniline or a related amino-heterocycle linked to the core scaffold. This linkage often facilitates crucial hydrogen bonding interactions in the hinge region of the kinase active site.

  • Catalyst/Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos or BINAP are often required to facilitate the reductive elimination step, which is typically rate-limiting.[6] The palladium source can be Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain the catalyst's activity.

This protocol provides a representative procedure for the coupling of this compound with a primary or secondary amine.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Amine (Aromatic or Aliphatic)Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂Palladium Source
XPhos or similar phosphine ligandLigand for Palladium
Sodium tert-butoxide (NaOt-Bu)Base
Anhydrous Toluene or DioxaneSolvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Ethyl Acetate (EtOAc)Extraction Solvent
Saturated Ammonium Chloride (NH₄Cl)Aqueous Quench
Silica GelChromatography Stationary Phase
Inert Gas (Argon or Nitrogen)To prevent catalyst degradation

Procedure:

  • To a dry reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.05 equiv.), and sodium tert-butoxide (1.4-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • In a separate flask, dissolve this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in the anhydrous solvent.

  • Add the solution of the starting materials to the catalyst mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and water, then transfer to a separatory funnel.

  • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2,6-dimethyl-2H-indazole derivative.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: This compound + Amine reagents Reagents: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) - Anhydrous Solvent (e.g., Toluene) start->reagents Combine in reaction vessel reaction Reaction: - Inert Atmosphere (Ar/N₂) - Heat (90-110 °C) - Stir (4-24h) reagents->reaction workup Workup: 1. Cool to RT 2. Quench (sat. NH₄Cl) 3. Extraction (EtOAc/H₂O) reaction->workup purification Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purification product Product: 5-Amino-2,6-dimethyl-2H-indazole Derivative purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis: A Strategic Perspective

While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant to potent kinase inhibitors, such as those targeting Polo-like kinase 4 (PLK4).[7] The protocols described above can be used to generate a library of analogues for structure-activity relationship (SAR) studies.

For instance, a synthetic campaign could involve:

  • Suzuki-Miyaura Coupling: Reacting this compound with a variety of (hetero)arylboronic acids to explore different substituents in the solvent-exposed region of a kinase active site.

  • Buchwald-Hartwig Amination: Coupling this compound with various anilines or amino-heterocycles to introduce moieties that can form critical hydrogen bonds with the kinase hinge region.

The resulting library of compounds can then be screened for inhibitory activity against a panel of kinases to identify promising new drug candidates.

Conclusion

This compound is a high-value building block for the synthesis of complex pharmaceutical molecules. Its strategic functionalization allows for the efficient application of modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The detailed protocols and strategic insights provided in this guide are designed to empower researchers in drug discovery to leverage this versatile intermediate for the development of novel kinase inhibitors and other targeted therapeutics. The adaptability of these protocols allows for the creation of diverse chemical libraries, accelerating the identification of new lead compounds.

References

Application Notes and Protocols for 5-Bromo-2,6-dimethyl-2H-indazole in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 5-Bromo-2,6-dimethyl-2H-indazole in Modern Crop Protection

This compound is a halogenated aromatic heterocyclic compound that has emerged as a promising scaffold in the development of novel agrochemicals.[1] Its structural features, including the indazole core, bromine substituent, and methyl groups, contribute to its potential as a potent insecticidal active ingredient. This document serves as a comprehensive technical guide for researchers and formulation scientists on the application of this compound in the development of stable and efficacious agrochemical formulations. We will delve into its proposed mode of action, provide detailed protocols for the development of Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations, and outline methodologies for physicochemical and bioefficacy testing.

The indazole nucleus is a key component in a variety of biologically active molecules, and its derivatives have been successfully commercialized in the pharmaceutical sector.[2] In agriculture, indazole-based compounds, particularly indazole carboxamides, have demonstrated significant insecticidal activity.[3][4] These compounds are believed to exert their effects through a specific and potent mode of action, offering a valuable tool for insecticide resistance management programs.

Scientific Integrity & Logic: Understanding the 'Why'

A successful agrochemical formulation is more than a simple mixture of components; it is a sophisticated delivery system designed to maximize the biological activity of the active ingredient while ensuring safety, stability, and user-friendliness. The protocols outlined herein are built on a foundation of established formulation science and a mechanistic understanding of the active ingredient.

Expertise & Experience: The Rationale Behind Formulation Choice

The selection of a formulation type is dictated by the physicochemical properties of the active ingredient. This compound is a solid, crystalline substance with low aqueous solubility, making it a suitable candidate for formulation as either an Emulsifiable Concentrate (EC) or a Suspension Concentrate (SC).

  • Emulsifiable Concentrate (EC): This formulation is chosen when the active ingredient is soluble in a water-immiscible organic solvent.[5][6] Upon dilution with water, a spontaneous oil-in-water emulsion is formed, allowing for uniform application.[5][6] The key to a stable EC is the careful selection of solvents and emulsifiers that can maintain the active ingredient in solution and create a stable emulsion upon dilution.[5]

  • Suspension Concentrate (SC): For active ingredients with very low solubility in suitable solvents, an SC formulation is preferred.[7][8][9] In an SC, the solid active ingredient is milled to a fine particle size and suspended in water with the aid of dispersing and wetting agents.[7][8][9] SC formulations are favored for their safety profile (no flammable solvents) and ease of handling.[7]

Trustworthiness: Self-Validating Protocols

Each protocol in this guide incorporates critical quality control checkpoints. The stability of the formulation is assessed under accelerated storage conditions and at various temperatures to predict its shelf-life. Bioefficacy testing is designed to confirm that the formulation delivers the active ingredient to the target pest in a bioavailable form.

Authoritative Grounding: The Mode of Action of Indazole-Based Insecticides

A significant body of evidence points to the insect ryanodine receptor (RyR) as the primary target for indazole carboxamide insecticides.[10] The RyR is a calcium channel located on the sarcoplasmic reticulum of muscle cells and is crucial for muscle contraction.[10] Indazole-based insecticides are believed to lock the RyR in an open state, leading to an uncontrolled release of calcium ions from internal stores. This disruption of calcium homeostasis results in muscle paralysis and ultimately, the death of the insect. This specific mode of action in invertebrates provides a high degree of selectivity and a favorable safety profile for non-target organisms, such as mammals.

Physicochemical Properties of this compound and Analogs

PropertyValue/ObservationSource
Molecular Formula C₉H₉BrN₂[11]
Molecular Weight 225.09 g/mol [11]
Appearance Yellow crystalline powder
Purity ≥ 98%[11]
Melting Point Estimated to be in the range of 40-130 °C, based on analogs. (e.g., 5-Bromo-1H-indazole: 123-127 °C)[12]
Boiling Point Estimated to be >300 °C, based on analogs. (e.g., 6-Bromo-2-methyl-2H-indazole: 322.7±15.0 °C)[13]
Water Solubility Expected to be very low.Inferred from structure
Solvent Solubility Likely soluble in aromatic hydrocarbons (e.g., Solvesso™ 100, 150), ketones (e.g., cyclohexanone), and polar aprotic solvents (e.g., N-methyl-2-pyrrolidone).General knowledge of indazoles
Stability Stated to be a stable compound, allowing for ease of modification.

Experimental Protocols

Protocol 1: Development of an Emulsifiable Concentrate (EC) Formulation

This protocol details the steps for developing a 100 g/L EC formulation of this compound.

1. Materials and Reagents:

  • This compound (Technical grade, >98% purity)

  • Solvent System: Aromatic hydrocarbon solvent (e.g., Solvesso™ 150)

  • Emulsifier Blend: A combination of anionic (e.g., Calcium dodecylbenzenesulfonate) and non-ionic (e.g., alcohol ethoxylate) surfactants.

  • Deionized water

2. Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Analytical balance

  • Homogenizer (optional)

3. Step-by-Step Methodology:

  • Solubility Screening:
  • Determine the solubility of this compound in a range of agrochemical solvents at room temperature and at 0°C to ensure the active ingredient remains in solution during storage.
  • Emulsifier Selection:
  • Prepare a 10% w/v solution of the active ingredient in the chosen solvent.
  • Screen various emulsifier blends by adding 5% w/v of the blend to the active ingredient solution.
  • Evaluate the emulsion stability upon dilution with water (e.g., 1:100 dilution in CIPAC standard hard water) by observing for creaming, sedimentation, or oil separation over 24 hours.
  • Formulation Preparation (Example 100 g/L EC):
  • To a beaker, add 10.5 g of this compound (assuming 98% purity).
  • Add 75 g of Solvesso™ 150 and stir until the active ingredient is completely dissolved. Gentle heating may be applied if necessary.
  • Add 10 g of the optimized emulsifier blend and stir until a homogenous solution is obtained.
  • Add Solvesso™ 150 to make the final volume up to 100 mL.

4. Quality Control and Stability Testing:

  • Appearance: The concentrate should be a clear, homogenous liquid.

  • Emulsion Stability (CIPAC MT 36): Dilute 5 mL of the EC in 95 mL of standard hard water in a graduated cylinder. Invert the cylinder 30 times and let it stand. Observe the amount of cream or sediment at 0.5, 1, 2, and 24 hours.

  • Accelerated Storage Stability (CIPAC MT 46): Store the formulation at 54°C for 14 days. After storage, re-evaluate the appearance, active ingredient content (by HPLC), and emulsion stability.

EC_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control A Solubility Screening of Active Ingredient B Emulsifier Blend Optimization A->B Select Solvent C Dissolve Active in Solvent B->C Optimized Blend D Add Emulsifier Blend C->D E Adjust to Final Volume D->E F Appearance & Homogeneity E->F Final Product G Emulsion Stability Test (CIPAC MT 36) F->G H Accelerated Storage Test (CIPAC MT 46) F->H

Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.

Protocol 2: Development of a Suspension Concentrate (SC) Formulation

This protocol outlines the development of a 200 g/L SC formulation of this compound.

1. Materials and Reagents:

  • This compound (Technical grade, >98% purity)

  • Wetting Agent (e.g., Sodium lignosulfonate)

  • Dispersing Agent (e.g., Naphthalene sulfonate condensate)

  • Antifreeze (e.g., Propylene glycol)

  • Thickener (e.g., Xanthan gum)

  • Antifoaming Agent (e.g., Silicone-based)

  • Biocide

  • Deionized water

2. Equipment:

  • High-shear mixer

  • Bead mill

  • Particle size analyzer

  • Viscometer

  • Analytical balance

3. Step-by-Step Methodology:

  • Preparation of the Aqueous Phase:
  • In a beaker, dissolve the wetting agent, dispersing agent, and antifreeze in deionized water.
  • Preparation of the Mill Base:
  • Slowly add the this compound powder to the aqueous phase under high-shear mixing to form a slurry.
  • Milling:
  • Transfer the mill base to a bead mill and mill until the desired particle size is achieved (typically a D90 of <10 µm). Monitor particle size distribution during milling.
  • Final Formulation:
  • Transfer the milled concentrate to a mixing vessel.
  • Add the antifoaming agent and biocide.
  • Slowly add the pre-hydrated thickener while stirring until a homogenous and stable suspension is formed.

4. Quality Control and Stability Testing:

  • Appearance: A homogenous, opaque liquid, free from lumps.

  • Particle Size Distribution: Measured by laser diffraction.

  • Viscosity: Measured using a viscometer.

  • Suspensibility (CIPAC MT 184): Determine the amount of active ingredient that remains in suspension after dilution in standard hard water for a specified time.

  • Pourability (CIPAC MT 148): Assess the amount of formulation remaining in the container after pouring.

  • Accelerated Storage Stability (CIPAC MT 46): Store the formulation at 54°C for 14 days and at 0°C for 7 days. Evaluate for changes in viscosity, particle size, and resuspendability.

SC_Formulation_Workflow cluster_prep Preparation cluster_processing Processing cluster_formulation Final Formulation cluster_qc Quality Control A Prepare Aqueous Phase (Wetting/Dispersing Agents) B Create Mill Base Slurry A->B Add Active Ingredient C Bead Milling to Target Particle Size B->C D Add Thickener, Antifoam, Biocide C->D Milled Concentrate E Particle Size & Viscosity D->E Final Product F Suspensibility Test (CIPAC MT 184) E->F G Storage Stability (CIPAC MT 46) E->G

Caption: Workflow for Suspension Concentrate (SC) Formulation.

Protocol 3: Preliminary Bioefficacy Evaluation

This protocol provides a general method for assessing the insecticidal efficacy of the developed formulations against a model piercing-sucking insect, such as aphids, using a leaf-dip bioassay.

1. Materials and Reagents:

  • Developed EC or SC formulation of this compound

  • Host plants (e.g., cabbage or bean plants)

  • Target insects (e.g., Myzus persicae)

  • Deionized water

  • Surfactant (e.g., Triton X-100)

  • Petri dishes with moist filter paper

2. Equipment:

  • Micropipettes

  • Beakers

  • Forceps

  • Stereomicroscope

3. Step-by-Step Methodology:

  • Preparation of Test Solutions:
  • Prepare a series of dilutions of the EC or SC formulation in deionized water containing a small amount of surfactant (e.g., 0.01%). Include a water-only control with the surfactant.
  • Leaf Disc Preparation:
  • Excise leaf discs from the host plants.
  • Treatment Application:
  • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.
  • Allow the leaf discs to air dry.
  • Insect Infestation:
  • Place the dried leaf discs in petri dishes.
  • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.
  • Incubation:
  • Maintain the petri dishes at a constant temperature and photoperiod (e.g., 25°C, 16:8 L:D).
  • Mortality Assessment:
  • Assess insect mortality at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
  • Data Analysis:
  • Correct for control mortality using Abbott's formula.
  • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Conclusion

This compound represents a promising active ingredient for the development of new insecticidal products. By understanding its physicochemical properties and proposed mode of action, formulation scientists can rationally design stable and effective EC and SC formulations. The protocols provided in this guide offer a robust framework for the development and evaluation of such formulations. Adherence to standardized testing methodologies, such as those from CIPAC, is crucial for ensuring the quality and reliability of the final product. Further research should focus on optimizing formulations for specific crop-pest systems and evaluating their performance under field conditions.

References

Application Notes & Protocols: 5-Bromo-2,6-dimethyl-2H-indazole as a Versatile Building Block in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, material scientists, and professionals in drug development on the utilization of 5-Bromo-2,6-dimethyl-2H-indazole. While direct, extensive literature on this specific isomer in material science is emerging, its structural features—a rigid indazole core, a reactive bromine handle, and modulating methyl groups—position it as a highly valuable intermediate for the synthesis of advanced functional materials. These notes extrapolate from the well-established chemistry of indazole derivatives to provide field-proven insights, detailed synthetic protocols, and characterization methodologies, with a primary focus on its potential in organic electronics.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole moiety, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][2] In material science, this same structural rigidity and rich electronic nature make it an attractive building block for functional organic materials. The introduction of nitrogen-containing heterocycles into π-conjugated systems is a proven strategy for tuning electronic properties, such as lowering HOMO/LUMO energy levels, which is critical for developing efficient charge-transport and emissive materials in organic light-emitting diodes (OLEDs).[3][4]

This compound (CAS: 1159511-90-6) is a particularly strategic derivative. Its key attributes include:

  • A Reactive Bromine Site: The bromine atom at the C5 position is an ideal handle for post-synthesis functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), enabling the construction of complex, conjugated molecules.[5][6]

  • Modulating Methyl Groups: The two methyl groups can enhance solubility in organic solvents—a critical factor for solution-based device fabrication—and sterically influence molecular packing in the solid state.

  • The 2H-Indazole Core: The 2H-indazole isomer offers a distinct electronic and steric profile compared to its 1H counterpart, providing an additional avenue for molecular design and property tuning.

This guide will focus on leveraging these attributes for the development of novel materials for organic electronics.

Physicochemical Properties and Structural Analysis

A thorough understanding of a material's fundamental properties is the first step in rational design.

Key Properties
PropertyValueSource
CAS Number 1159511-90-6[7][8]
Molecular Formula C₉H₉BrN₂[7]
Molecular Weight 225.09 g/mol [7][8]
Appearance Yellow crystalline powder[7]
Purity ≥ 95% (HPLC)[7]
Storage Conditions Store at 0-8°C[7]
Molecular Structure

The structure of this compound provides distinct sites for chemical modification and determines its baseline electronic characteristics.

Caption: Structure of this compound.

Application Protocol: Synthesis of Advanced Materials for OLEDs

The most promising application of this building block is in the synthesis of novel host or emissive materials for OLEDs. The bromine atom is the gateway to extending π-conjugation, a critical requirement for effective charge transport and light emission.

Rationale for Use in OLEDs

Indazole-containing molecules are sought after for OLED applications for several reasons:

  • High Thermal Stability: The rigid bicyclic structure imparts excellent thermal and morphological stability, leading to longer device lifetimes.[4]

  • Tunable Electronic Properties: The electron-deficient nature of the pyrazole ring within the indazole system helps lower the LUMO energy level, facilitating electron injection and transport. This effect can be finely tuned through substitution.[4]

  • Versatile Functionalization: The core can be readily functionalized at multiple positions to optimize properties like emission color, quantum efficiency, and charge mobility.[9]

This compound serves as an ideal starting point. The protocol below details its use in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic electronics synthesis.[6]

Protocol: Suzuki-Miyaura Coupling for π-System Elongation

This protocol describes the synthesis of a hypothetical 5-(9,9-dimethyl-9H-fluoren-2-yl)-2,6-dimethyl-2H-indazole, a molecule that combines the electron-transporting properties of indazole with the hole-transporting and blue-emitting properties of fluorene.

Materials:

  • This compound (1.0 eq)

  • (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized Water

  • Schlenk flask and standard glassware

  • Nitrogen or Argon inert gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation, preventing the catalytic cycle from proceeding.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq), (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) to the flask.

  • Solvent Addition: Add a 3:1 mixture of anhydrous toluene and ethanol via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration). Causality: Toluene is the primary solvent for the organic reagents, while the co-solvent ethanol and the presence of water (from the base) can help dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the final product. Self-Validation: The purified product must be characterized to confirm its identity and purity (see Section 5).

G cluster_prep 1. Reaction Setup cluster_reaction 2. Catalytic Cycle cluster_purification 3. Isolation & Purification p1 Combine Reactants: - 5-Bromo-indazole - Fluorene-boronic acid - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base p2 Add Toluene/Ethanol Solvent p1->p2 p3 Establish Inert (N₂) Atmosphere p2->p3 r1 Heat to Reflux (90-100°C, 12-24h) p3->r1 Start Reaction r2 Monitor by TLC r1->r2 u1 Cool & Quench with Water r2->u1 Reaction Complete u2 Liquid-Liquid Extraction (Ethyl Acetate) u1->u2 u3 Dry, Concentrate u2->u3 u4 Column Chromatography u3->u4 u5 Characterize Final Product u4->u5

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

General Protocol: OLED Device Fabrication

Once a novel material is synthesized, it must be incorporated into a device to test its performance. The following is a general protocol for fabricating a multi-layer OLED via a combination of solution-processing and thermal evaporation.

OLED_Fabrication cluster_device OLED Device Stack start Start clean 1. ITO Substrate Cleaning (Sonication in DI Water, Acetone, IPA) start->clean plasma 2. UV-Ozone or O₂ Plasma Treatment clean->plasma htl 3. Spin-Coat Hole Transport Layer (e.g., PEDOT:PSS) plasma->htl eml 4. Spin-Coat Emissive Layer (Host + Indazole Guest) htl->eml anneal Thermal Annealing (Removes residual solvent) eml->anneal evap 5. Thermal Evaporation (ETL, EIL, Cathode) in high vacuum anneal->evap encap 6. Encapsulation (Protects from O₂/H₂O) evap->encap test Device Testing (J-V-L, EQE) encap->test Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., TPBi) ETL->EIL EML_node Emissive Layer (EML) (Synthesized Indazole Material) EML_node->ETL HTL_node Hole Transport Layer (HTL) HTL_node->EML_node Anode Anode (ITO) Anode->HTL_node Substrate Glass Substrate Substrate->Anode

Caption: General workflow for OLED fabrication and device architecture.

Protocol:

  • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Sonicate sequentially in deionized water with detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Dry thoroughly with a nitrogen gun.[9]

  • Surface Treatment: Treat the cleaned ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes. Causality: This step removes organic residues and increases the work function of the ITO, promoting efficient hole injection.[9]

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface and anneal on a hotplate as per the supplier's recommendation.

  • Emissive Layer (EML) Deposition: Prepare a solution of the synthesized indazole-fluorene compound (as a guest dopant) in a suitable host material (e.g., CBP) dissolved in a solvent like chlorobenzene. Spin-coat this solution on top of the HTL. Anneal to remove residual solvent.

  • Evaporation of Subsequent Layers: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the Electron Transport Layer (ETL), Electron Injection Layer (EIL), and the metal cathode (e.g., Aluminum).

  • Encapsulation: Immediately encapsulate the device using a UV-curable epoxy and a cover glass inside a glovebox to prevent degradation from atmospheric oxygen and moisture.

Material and Device Characterization

Rigorous characterization is essential to validate synthesis and evaluate material performance.

TechniquePurposeExpected Outcome for Indazole-based Materials
¹H NMR, ¹³C NMR Structural verification of synthesized compound.Confirms the successful coupling by showing signals for both the indazole and fluorene fragments and the disappearance of the boronic acid proton.
Mass Spectrometry Confirms molecular weight of the final product.The measured m/z value should match the calculated molecular weight of the target molecule.
UV-Vis Spectroscopy Determines the optical bandgap (HOMO-LUMO gap).Shows the absorption spectrum of the material in solution or as a thin film. The absorption edge is used to calculate the optical gap.
Photoluminescence (PL) Measures the emission spectrum and quantum yield.Identifies the color of light emitted and the material's intrinsic efficiency at converting absorbed light into emitted light.
Cyclic Voltammetry (CV) Determines HOMO and LUMO energy levels.Provides oxidation and reduction potentials, which are used to calculate the energy levels crucial for matching with adjacent layers in an OLED.
TGA / DSC Measures thermal stability (decomposition temperature) and phase transitions (glass transition).High decomposition (>300 °C) and glass transition (>100 °C) temperatures are desired for device stability and longevity.
Device Electroluminescence Measures current-voltage-luminance (J-V-L), external quantum efficiency (EQE), and emission spectrum of the final OLED.The ultimate test of the material's performance in a real-world application, providing key metrics like brightness, efficiency, and turn-on voltage.

Conclusion

This compound is a promising, yet underexplored, building block for advanced material synthesis. Its unique combination of a stable indazole core and a versatile bromine handle makes it an ideal precursor for creating complex π-conjugated systems. The protocols and methodologies outlined in this guide, derived from established principles in organic electronics, provide a robust framework for researchers to unlock the potential of this compound in developing next-generation materials for OLEDs and other optoelectronic applications.

References

Application Note & Protocol: Regioselective N-alkylation of 5-Bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Starting Material: This document provides a protocol for the N-alkylation of 5-Bromo-6-methyl-1H-indazole . The user query specified 5-Bromo-2,6-dimethyl-2H-indazole; however, a 2H-indazole is already substituted at the N2 position. Standard N-alkylation procedures, which aim to selectively functionalize the N1 or N2 position, are performed on 1H-indazole tautomers. Therefore, this guide has been developed for the corresponding and more conventional 1H-indazole starting material to provide a scientifically accurate and useful protocol for synthesizing N-alkylated indazoles.

Introduction: The Strategic Importance of N-Alkylated Indazoles

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of therapeutic agents.[1][2] N-substituted indazole derivatives are central to numerous FDA-approved drugs and clinical candidates, including the anti-cancer drug Pazopanib (an N2-substituted indazole) and the anti-inflammatory agent Benzydamine.[3][4][5] The pharmacological activity of these molecules is profoundly influenced by the point of substitution on the indazole's nitrogen atoms.

However, the synthesis of N-alkylated indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which frequently leads to the formation of regioisomeric mixtures during direct alkylation.[1][3][6] Achieving high regioselectivity is therefore a critical challenge that directly impacts reaction efficiency, yield, and the cost of downstream purification.[7] This guide provides a detailed examination of the factors governing regioselectivity and offers robust, field-proven protocols for the selective N-alkylation of 5-Bromo-6-methyl-1H-indazole, a versatile building block for drug discovery.

The Causality of Regioselectivity: A Mechanistic Overview

The outcome of an indazole alkylation reaction is a delicate interplay between the inherent properties of the indazole ring and the external reaction conditions. The two nitrogen atoms, N1 and N2, exhibit distinct electronic and steric characteristics that can be exploited to direct alkylation.

Indazoles exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable.[2][3][5][8][9] Upon deprotonation with a base, a resonance-stabilized indazolide anion is formed. The subsequent alkylation can occur at either nitrogen, leading to the N1 or N2 product. The ratio of these products is determined by a combination of factors:

  • Base and Solvent System: This is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) tend to favor the formation of the thermodynamically more stable N1-alkylated product.[7][8][10][11] In contrast, weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers, suggesting a lower barrier to the kinetic N2 product.[4][11][12]

  • Steric and Electronic Effects: Substituents on the indazole ring can exert significant steric and electronic influence. Bulky groups at the C7 position can hinder attack at the adjacent N1 position, thereby favoring N2 alkylation.[1][7] Electron-withdrawing groups can also modulate the nucleophilicity of the nitrogen atoms and influence the N1/N2 ratio.

  • The Nature of the Electrophile: The alkylating agent itself plays a role. Highly reactive electrophiles may favor the kinetically accessible N2 position, while other systems can be tailored for specific outcomes. For example, Mitsunobu conditions often show a preference for N2 alkylation.[8] Similarly, acid-catalyzed reactions with specific reagents like alkyl 2,2,2-trichloroacetimidates have been developed to achieve high N2 selectivity.[6][13]

Figure 1: General Mechanism of Indazole N-Alkylation sub 5-Bromo-6-methyl-1H-indazole anion Indazolide Anion (Resonance Stabilized) sub->anion + Base - H⁺ n1_prod N1-Alkyl-5-bromo-6-methyl-1H-indazole (Thermodynamic Product) anion->n1_prod + R-X (e.g., NaH/THF) n2_prod N2-Alkyl-5-bromo-6-methyl-2H-indazole (Kinetic Product) anion->n2_prod + R-X (e.g., Mitsunobu or acid-catalyzed)

Caption: General pathway for N-alkylation of 1H-indazoles.

Experimental Protocols: A Step-by-Step Guide

Safety First: Always work in a well-ventilated fume hood. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N1 regioselectivity by leveraging conditions that favor the formation of the more stable thermodynamic product.[7][8][10][11][14]

Materials and Reagents:

  • 5-Bromo-6-methyl-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide or tosylate (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-6-methyl-1H-indazole (1.0 equiv). Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material (target concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat gently if required) until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)

This protocol utilizes Mitsunobu conditions, which often favor kinetic control and can provide good selectivity for the N2 position.[8]

Materials and Reagents:

  • 5-Bromo-6-methyl-1H-indazole

  • An appropriate alcohol (R-OH, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 5-Bromo-6-methyl-1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add DEAD or DIAD (1.5 equiv) dropwise via syringe. An exothermic reaction and color change are often observed.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor for completion by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The resulting crude mixture, which will contain triphenylphosphine oxide and the hydrazide byproduct, can be directly purified by flash column chromatography to separate the desired N2-alkylated indazole from the N1 isomer and reaction byproducts.

Data Summary & Product Characterization

The choice of reaction conditions is paramount for controlling the regiochemical outcome. The following table summarizes expected results based on literature precedents for substituted indazoles.

Protocol Base / Reagent Solvent Typical N1:N2 Ratio Key Insight Reference(s)
N1-Selective NaHTHF>95:5Favors the thermodynamic N1 product through a stable sodium salt intermediate.[7][8][10][11]
N1-Selective Cs₂CO₃Dioxane>90:10Cesium effect can promote high N1 selectivity, possibly via a chelation mechanism.[5]
Mixed / N2-Favored K₂CO₃DMF~1.5:1 to 1:1.5Weaker base in a polar solvent often leads to poor selectivity and isomeric mixtures.[11][12]
N2-Selective PPh₃ / DEADTHF~1:2.5 or higherMitsunobu conditions often favor the kinetically accessible N2 position.[8]
N2-Selective TfOHDCMHighly N2-selectiveAcid-catalyzed reaction with specific alkylating agents (e.g., diazo compounds, trichloroacetimidates).[6][15]
Distinguishing N1 and N2 Isomers: The Power of NMR

Unambiguous characterization of the N1 and N2 regioisomers is essential and is reliably achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[1][4][8]

  • For the N1-isomer: A key correlation is observed in the HMBC spectrum between the protons of the N-alkyl methylene group (-N-CH₂ -R) and the C7a carbon of the indazole ring.

  • For the N2-isomer: The key HMBC correlation is between the protons of the N-alkyl methylene group (-N-CH₂ -R) and the C3 carbon of the indazole ring.

These distinct, long-range correlations provide a definitive method for structural assignment.

Integrated Experimental Workflow

The following diagram outlines the logical flow of the N-alkylation process, from initial planning to final, validated product.

Figure 2: Experimental Workflow for Regioselective N-Alkylation cluster_prep 1. Preparation & Synthesis cluster_purify 2. Purification & Characterization select_target Select Target Isomer (N1 or N2) select_protocol Choose Protocol (e.g., NaH/THF for N1) select_target->select_protocol reaction Execute Reaction (Monitor by TLC) select_protocol->reaction workup Quench & Work-up reaction->workup purify Column Chromatography workup->purify characterize Characterization (¹H NMR, ¹³C NMR, MS) purify->characterize hmbc Confirm Regiochemistry (2D HMBC NMR) characterize->hmbc final_prod Pure, Validated Product hmbc->final_prod

Caption: A comprehensive workflow from protocol selection to product validation.

References

Application Note: 5-Bromo-2,6-dimethyl-2H-indazole as a Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 5-Bromo-2,6-dimethyl-2H-indazole as a versatile intermediate in organic synthesis, with a particular focus on its utility in pharmaceutical and materials science research. We present its physicochemical properties, a plausible synthetic route, and a detailed, field-tested protocol for its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Mechanistic insights, data interpretation, and troubleshooting are also discussed to empower researchers in leveraging this valuable heterocyclic building block.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neuropharmacology.[1][2] Its bioisosteric relationship with indole allows it to interact effectively with a variety of biological targets. The specific isomer, this compound, offers a unique combination of features for synthetic chemists. The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3] The N2- and C6-methyl groups provide steric and electronic modulation, influencing both the reactivity of the core and the physicochemical properties of the final products, which is a critical aspect in drug discovery.[4][5]

This guide is designed to serve as a practical resource for researchers, providing not only procedural steps but also the underlying scientific rationale for its effective use as a key intermediate.[1]

Physicochemical & Structural Data

A clear understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 1159511-90-6[6][7]
Molecular Formula C₉H₉BrN₂[7]
Molecular Weight 225.09 g/mol [7]
Appearance Typically an off-white to yellow solid
Purity >98% (typical for commercial sources)[7]

Synthesis of this compound: A General Approach

While numerous methods exist for the synthesis of the 2H-indazole core, a common and effective strategy involves a copper-catalyzed three-component reaction.[8][9] This approach offers operational simplicity and tolerates a wide range of functional groups. Below is a representative workflow for the synthesis of the title compound.

G cluster_0 Synthesis Workflow A 2-Bromo-5-bromobenzaldehyde E One-Pot Reaction (Solvent: e.g., PEG, DMSO) A->E B Methylamine (CH3NH2) B->E C Sodium Azide (NaN3) C->E D Cu(I) Catalyst (e.g., CuI or Cu2O) D->E F 5-Bromo-2-methyl-2H-indazole E->F Cyclization H Electrophilic Aromatic Substitution (Bromination) F->H G N-Bromosuccinimide (NBS) G->H I This compound (Final Product) H->I Purification

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for 2H-indazole synthesis and requires optimization.[9]

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-methylbenzaldehyde (1.0 equiv), copper(I) oxide (Cu₂O, 0.1 equiv), and a suitable solvent such as polyethylene glycol (PEG-300).

  • Reagent Addition: Add methylamine (1.2 equiv, as a solution in THF or EtOH) to the mixture, followed by sodium azide (1.5 equiv).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the intermediate, 2,6-dimethyl-2H-indazole.

  • Bromination: Dissolve the purified intermediate in a suitable solvent (e.g., acetonitrile). Cool the solution to 0-5 °C and add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise. Allow the reaction to stir at room temperature for 1-2 hours.

  • Final Purification: Quench the reaction with aqueous sodium bisulfite solution, extract with ethyl acetate, and purify by column chromatography to yield the final product, this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The C5-bromo substituent makes this intermediate an ideal substrate for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[3][10] This reaction allows for the facile introduction of aromatic and heteroaromatic moieties, a key step in building the molecular complexity required for modern drug candidates.[3][11]

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a robust method for coupling this compound with a generic arylboronic acid.

Reagent Table:

ReagentMW ( g/mol )Equiv.Amount
This compound225.091.0225 mg (1.0 mmol)
Phenylboronic Acid121.931.2146 mg (1.2 mmol)
Pd(dppf)Cl₂731.700.0322 mg (0.03 mmol)
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)
1,2-Dimethoxyethane (DME)90.12-8 mL
Water (H₂O)18.02-2 mL

Experimental Procedure:

  • Setup: Combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvents (DME and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. The mixture will typically turn dark.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 2-4 hours.[3]

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate to afford the pure product, 2,6-dimethyl-5-phenyl-2H-indazole.

Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-indazole, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (like K₂CO₃), transfers its organic group (Ar') to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Safety, Handling, and Troubleshooting

Safety:

  • Always handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are expensive and can be toxic; handle with care.

  • Boronic acids can be irritants; avoid inhalation and skin contact.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent.Use a fresh batch of catalyst; Ensure proper degassing of solvents and inerting of the reaction vessel; Use freshly dried base and anhydrous solvents.
Formation of Homocoupled Byproduct (Ar-Ar) Oxygen contamination leading to oxidative homocoupling.Improve degassing techniques for solvents and ensure a robust inert atmosphere throughout the reaction.
Protodeboronation of Boronic Acid Presence of excess water or protic impurities; Prolonged reaction time at high temperature.Use anhydrous solvents; Minimize reaction time once the starting material is consumed; Consider using a boronic ester (e.g., pinacol ester) which is more stable.[12]
Difficult Purification Co-elution of product with catalyst residues or byproducts.Perform an aqueous wash with a ligand-scavenging solution (e.g., dilute cysteine solution) before chromatography; Try a different solvent system for chromatography.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its strategically placed bromine atom provides a reliable handle for introducing molecular diversity through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling reaction. This capability makes it an essential intermediate in the rapid assembly of compound libraries for drug discovery and the development of novel functional materials.[1][13] The protocols and insights provided herein are intended to facilitate its seamless integration into research and development workflows.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental setup and protocols for the copper-catalyzed synthesis of 2H-indazoles, a crucial scaffold in medicinal chemistry and drug development. This document provides an in-depth exploration of the underlying reaction mechanisms, a comparative analysis of various catalytic systems, a detailed step-by-step protocol for a representative synthesis, and a practical troubleshooting guide. The content is structured to provide both a theoretical understanding and actionable laboratory instructions to facilitate the successful synthesis of this important class of N-heterocycles.

Introduction: The Significance of 2H-Indazoles

The 2H-indazole core is a prominent structural motif in a multitude of pharmacologically active compounds, exhibiting a wide array of biological activities including anti-inflammatory, antitumor, anti-HIV, and antiarrhythmic properties.[1] The unique electronic and steric features of the 2H-indazole scaffold make it a privileged structure in drug design, capable of engaging in various biological interactions. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted 2H-indazoles is of paramount importance to the medicinal chemistry community.

Copper-catalyzed reactions have emerged as a powerful and cost-effective tool for the construction of C-N and N-N bonds, offering a practical alternative to more expensive palladium-based methodologies.[2] These methods often proceed with high functional group tolerance and, in many cases, under milder reaction conditions. This guide focuses on several key copper-catalyzed strategies for the synthesis of 2H-indazoles, providing researchers with the necessary knowledge to implement these reactions in their own laboratories.

Mechanistic Insights into Copper-Catalyzed 2H-Indazole Formation

The copper-catalyzed synthesis of 2H-indazoles can proceed through various pathways, with the specific mechanism being dependent on the chosen starting materials and reaction conditions. A prevalent and efficient strategy is the one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and an azide source, such as sodium azide.[2][3]

A plausible catalytic cycle for this transformation is depicted below. The reaction is initiated by the condensation of the 2-bromobenzaldehyde with a primary amine to form a 2-bromobenzylidene intermediate. Subsequently, a copper-catalyzed substitution of the bromide with azide forms an azide-copper complex. This is followed by copper-mediated denitrogenation to generate a highly reactive iminoaniline intermediate. Finally, an intramolecular cyclization via N-N bond formation yields the desired 2H-indazole product and regenerates the active copper catalyst.[4]

Catalytic Cycle for Copper-Catalyzed 2H-Indazole Synthesis cluster_reactants Reactants cluster_products Product 2-Bromobenzaldehyde + Primary Amine 2-Bromobenzaldehyde + Primary Amine 2-Bromobenzylidene Intermediate (A) 2-Bromobenzylidene Intermediate (A) 2-Bromobenzaldehyde + Primary Amine->2-Bromobenzylidene Intermediate (A) Condensation Azide-Cu Complex (B) Azide-Cu Complex (B) 2-Bromobenzylidene Intermediate (A)->Azide-Cu Complex (B) Copper-catalyzed SNAr + NaN3 2-Phenyliminoaniline Intermediate (D) 2-Phenyliminoaniline Intermediate (D) Azide-Cu Complex (B)->2-Phenyliminoaniline Intermediate (D) Cu-mediated Denitrogenation 2H-Indazole 2H-Indazole 2-Phenyliminoaniline Intermediate (D)->2H-Indazole Intramolecular Cyclization (N-N bond formation) Catalyst Regeneration Catalyst Regeneration 2H-Indazole->Catalyst Regeneration Catalyst Regeneration->2-Bromobenzylidene Intermediate (A) Cu(I)/Cu(II) NaN3 NaN3

Figure 1: Proposed catalytic cycle for the copper-catalyzed three-component synthesis of 2H-indazoles.

Experimental Setup and Reagents

Essential Equipment
  • Reaction Vessels: Oven-dried Schlenk tubes or sealed reaction vials are recommended to maintain an inert atmosphere.

  • Heating and Stirring: A magnetic stirrer with a heating block or oil bath capable of maintaining a constant temperature is crucial.

  • Inert Atmosphere: A supply of dry nitrogen or argon gas with a manifold for purging reaction vessels is necessary to prevent oxidation of the copper catalyst.[5]

  • Syringes and Needles: For the accurate and moisture-free transfer of solvents and liquid reagents.

  • Purification System: A flash column chromatography setup is required for the purification of the final product.

  • Analytical Instruments: Access to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for product characterization.

Reagents and Solvents
  • Copper Source: Copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) nanoparticles are commonly used.[2] It is advisable to use a fresh, high-purity copper source as the activity can diminish with age and exposure to air.[5][6]

  • Ligands: While some protocols are ligand-free,[2][3] others may benefit from the use of ligands such as 1,10-phenanthroline to stabilize the copper catalyst and enhance its reactivity.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction outcome.

  • Solvents: Anhydrous, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polyethylene glycol (PEG) are typical choices.[2][3] The use of dry solvents is critical to avoid side reactions.[6]

  • Substrates: 2-halobenzaldehydes (bromo or chloro derivatives), primary amines, and sodium azide are the key starting materials for the three-component synthesis.

Comparative Overview of Reaction Conditions

The optimal conditions for the copper-catalyzed synthesis of 2H-indazoles can vary depending on the specific substrates and desired product. The following table summarizes a range of reported conditions to guide experimental design.

Copper Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Reference
CuO@C (15)NoneNonePEG-4001002089[4]
Cu₂O-NPNoneNonePEG 300110-Good to Excellent[2]
CuI1,10-phenanthrolineK₂CO₃DMF12012-4810-70[7]
CuINoneK₃PO₄Dioxane110-Variable[8]
CuClNoneNone---Good[9]

Detailed Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole

This protocol provides a step-by-step guide for the synthesis of 2-phenyl-2H-indazole via a copper-catalyzed three-component reaction.[3][4]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add 2-bromobenzaldehyde (0.5 mmol), aniline (0.5 mmol), NaN3 (1.0 mmol), and CuO@C catalyst (15 mol%) to a Schlenk tube. B 2. Seal the tube and purge with N2 or Ar for 10-15 minutes. A->B C 3. Add anhydrous PEG-400 (2 mL) via syringe. B->C D 4. Place the tube in a preheated 100 °C oil bath and stir for 20 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool to room temperature and dilute with ethyl acetate and water. E->F G 7. Separate the organic layer, wash with brine, and dry over Na2SO4. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by column chromatography (eluent: ethyl acetate/hexanes). H->I J 10. Characterize the product by 1H NMR, 13C NMR, and MS. I->J

Figure 2: Experimental workflow for the synthesis of 2-phenyl-2H-indazole.

Step 1: Reaction Setup 1.1. To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (0.5 mmol, 1.0 equiv.), aniline (0.5 mmol, 1.0 equiv.), sodium azide (1.0 mmol, 2.0 equiv.), and copper oxide nanoparticles supported on activated carbon (CuO@C, 15 mol%).[4] 1.2. Seal the Schlenk tube with a rubber septum and purge with dry nitrogen or argon gas for 10-15 minutes. 1.3. Under a positive pressure of the inert gas, add anhydrous polyethylene glycol (PEG-400, 2 mL) via syringe.

Step 2: Reaction 2.1. Place the sealed Schlenk tube in a preheated oil bath at 100 °C. 2.2. Stir the reaction mixture vigorously for 20 hours. 2.3. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification 3.1. After completion, allow the reaction mixture to cool to room temperature. 3.2. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). 3.3. Transfer the mixture to a separatory funnel and separate the organic layer. 3.4. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 3.5. Concentrate the filtrate under reduced pressure to obtain the crude product. 3.6. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 4: Characterization 4.1. The purified product, 2-phenyl-2H-indazole, should be a white solid. 4.2. ¹H NMR (600 MHz, CDCl₃): δ 8.41 (d, J = 0.9 Hz, 1H), 7.91–7.89 (m, 2H), 7.79 (dd, J = 8.8, 0.9 Hz, 1H), 7.71 (dt, J = 8.5, 1.0 Hz, 1H), 7.54–7.49 (m, 2H), 7.41–7.37 (m, 1H), 7.32 (ddd, J = 8.8, 6.6, 1.0 Hz, 1H), 7.11 (ddd, J = 8.4, 6.6, 0.7 Hz, 1H).[10] 4.3. ¹³C NMR (151 MHz, CDCl₃): δ 149.79, 140.54, 129.56, 127.90, 126.83, 122.77, 122.46, 121.00, 120.41, 120.38, 117.95.[10] 4.4. Expected Mass: 194.0844 (M+H)⁺.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield Inactive copper catalyst due to oxidation.Use a fresh, high-purity copper(I) source. Ensure the reaction is set up under a strictly inert atmosphere.[5][6]
Presence of water or protic impurities.Use anhydrous solvents and reagents. Thoroughly dry all glassware before use.[6]
Suboptimal base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, Toluene).[6] The choice of solvent can significantly influence reaction outcomes.
Inappropriate reaction temperature.If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature. Modern ligand-assisted protocols often work at milder temperatures (40-120 °C).[6]
Formation of Side Products Debromination of the starting material.This can be caused by protic impurities. Ensure all reagents and solvents are anhydrous.[6] In some cases, the nucleophile itself can act as a reductant; consider lowering the reaction temperature.[8]
Homocoupling of the aryl halide.This side reaction is more common in traditional Ullmann couplings but can occur. Optimizing the ligand and reaction conditions can minimize this.
Difficulty in Purification Co-elution of starting materials or byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization).
Product instability on silica gel.If the product is acid-sensitive, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.

References

Application Notes and Protocols for the Development of Serotonin Receptor 2 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The serotonin 2 (5-HT2) receptor family, comprising the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, represents a critical class of G protein-coupled receptors (GPCRs) involved in a myriad of physiological and pathological processes. Agonists targeting these receptors hold immense therapeutic potential for a range of disorders, from psychiatric conditions to metabolic diseases. However, the development of selective and safe 5-HT2 agonists is fraught with challenges, including subtype cross-reactivity and the potential for serious adverse effects. This guide provides a comprehensive overview of the applications of 5-HT2 receptor agonists, detailing the scientific rationale behind their development and providing robust, field-proven protocols for their characterization.

The Dichotomy of 5-HT2A Receptor Agonism: From Psychedelics to Therapeutics

The 5-HT2A receptor is a key player in the central nervous system, modulating mood, cognition, and perception.[1][2] Its activation is famously associated with the profound psychoactive effects of classic psychedelics like psilocybin and LSD.[3][4] While these hallucinogenic properties have historically limited their clinical development, recent research has unveiled the therapeutic potential of 5-HT2A agonists in treating a range of psychiatric disorders, including depression, anxiety, and substance use disorders.[3][4][5][6] The primary challenge lies in decoupling the therapeutic benefits from the hallucinogenic effects.[5]

Key Therapeutic Applications:
  • Treatment-Resistant Depression: 5-HT2A agonists, such as psilocybin, have shown rapid and sustained antidepressant effects in clinical trials, offering a new paradigm for patients who do not respond to traditional antidepressants.[4][6][7]

  • Anxiety and PTSD: By modulating neural circuits involved in fear and memory, these agonists may help patients process traumatic memories and reduce anxiety symptoms.[7]

  • Addiction: There is growing evidence for the use of 5-HT2A agonists in treating substance abuse disorders.[3]

The Challenge of Hallucinogenicity:

A significant hurdle in the development of 5-HT2A agonists is their potential to induce hallucinations.[5][8] This has led to the exploration of "biased agonism," where compounds selectively activate specific downstream signaling pathways, potentially separating therapeutic effects from hallucinogenic ones.[9] Non-hallucinogenic 5-HT2A receptor agonists are now being investigated for their therapeutic potential without the psychedelic effects.[3]

Experimental Workflow: 5-HT2A Agonist Characterization

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Affinity) functional_assay Functional Assays (Determine Potency & Efficacy) binding_assay->functional_assay Select lead compounds calcium_flux Calcium Flux Assay functional_assay->calcium_flux beta_arrestin β-Arrestin Recruitment Assay functional_assay->beta_arrestin htr_assay Head-Twitch Response (HTR) (Assess Hallucinogenic Potential) functional_assay->htr_assay Characterize in vivo psychedelic-like effects behavioral_models Behavioral Models (Assess Therapeutic Efficacy) htr_assay->behavioral_models Evaluate therapeutic potential

Caption: Workflow for 5-HT2A agonist development.

Protocols for 5-HT2A Receptor Agonist Evaluation

In Vitro Radioligand Binding Assay

Principle: This assay determines the affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.[3][10]

Protocol:

  • Membrane Preparation: Utilize membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.[3]

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use [3H]Ketanserin at a concentration near its Kd.

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound in a 96-well plate.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Flux

Principle: 5-HT2A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.[1][11][12] This assay measures the potency (EC50) and efficacy of an agonist by quantifying this calcium response.[1][11][12]

Protocol:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor (e.g., U2OS or CHO-K1) in a 96-well plate.[11][12]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test agonist.

  • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and maximal response.

In Vivo Assay: Head-Twitch Response (HTR) in Mice

Principle: The head-twitch response in rodents is a reliable behavioral proxy for the hallucinogenic potential of 5-HT2A receptor agonists in humans.[8][13][14][15]

Protocol:

  • Animals: Use male C57BL/6J mice.[8]

  • Drug Administration: Administer the test compound via subcutaneous or intraperitoneal injection.

  • Observation: Place the mice in individual observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Quantification: Manually or automatically score the number of head twitches. Automated systems using video analysis and machine learning are becoming more common.[8][14]

  • Data Analysis: Compare the number of head twitches induced by the test compound to a vehicle control and a known hallucinogen (e.g., DOI).

Assay Parameter Measured Purpose
Radioligand BindingKi (affinity)To determine how strongly a compound binds to the 5-HT2A receptor.
Calcium FluxEC50 (potency), Emax (efficacy)To measure the functional activity of a compound at the 5-HT2A receptor.
Head-Twitch ResponseNumber of head twitchesTo assess the in vivo hallucinogenic potential of a compound.

The Perilous Path of 5-HT2B Receptor Agonism: The Specter of Cardiac Valvulopathy

The 5-HT2B receptor is expressed in various tissues, including the cardiovascular system, gastrointestinal tract, and central nervous system.[11][16] While it has been implicated in mood regulation and gastrointestinal motility, the development of 5-HT2B receptor agonists is severely hampered by a significant safety concern: cardiac valvulopathy.[16][17]

The Link to Valvular Heart Disease:

Activation of 5-HT2B receptors on cardiac valve interstitial cells can lead to myofibroblast proliferation and extracellular matrix deposition, resulting in thickening and dysfunction of the heart valves.[17][18][19][20][21][22][23] This was tragically observed with the appetite suppressant fenfluramine, which was withdrawn from the market due to its association with valvular heart disease.[17][18][24] Consequently, the therapeutic use of 5-HT2B agonists is strongly discouraged, and rigorous screening for 5-HT2B agonist activity is a critical step in the safety assessment of any new drug candidate.[17]

Signaling Pathway: 5-HT2B Receptor-Mediated Valvulopathy

cluster_receptor Cardiac Valve Interstitial Cell agonist 5-HT2B Agonist receptor 5-HT2B Receptor agonist->receptor Activates proliferation Myofibroblast Proliferation receptor->proliferation Leads to matrix Extracellular Matrix Deposition proliferation->matrix valvulopathy Valvular Heart Disease matrix->valvulopathy

Caption: 5-HT2B agonism and cardiac valvulopathy.

Protocols for Assessing 5-HT2B Receptor-Mediated Cardiotoxicity

In Vitro Functional Assay for Valvulopathic Potential

Principle: This assay assesses the potential of a compound to induce a proliferative response in cells expressing the 5-HT2B receptor, mimicking the initial stages of valvulopathy.

Protocol:

  • Cell Culture: Use human heart valve interstitial cells or a cell line stably expressing the human 5-HT2B receptor.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for an extended period (e.g., 24-72 hours).

  • Proliferation Measurement: Assess cell proliferation using a standard method, such as a BrdU incorporation assay or by measuring changes in cell number.

  • Data Analysis: Compare the proliferative response induced by the test compound to that of a known valvulopathogen (e.g., norfenfluramine).

In Vivo Assessment of Cardiac Valvulopathy in Rats

Principle: This in vivo model evaluates the long-term effects of a 5-HT2B agonist on the heart valves of rats.

Protocol:

  • Animals: Use Sprague-Dawley rats.[25]

  • Chronic Administration: Administer the test compound daily for an extended period (e.g., 7-28 days) via an appropriate route (e.g., subcutaneous injection).[25]

  • Echocardiography: Perform echocardiographic measurements to assess valve function and morphology.[17]

  • Histopathology: At the end of the study, sacrifice the animals and perform a detailed histological examination of the heart valves, looking for signs of thickening, fibrosis, and cellular proliferation.[17][25]

  • Data Analysis: Compare the histological findings in the treated group to a vehicle control group.

Assay Parameter Measured Purpose
In Vitro ProliferationCell proliferationTo assess the potential of a compound to induce a valvulopathic response in vitro.
In Vivo Rat ModelValve thickening, fibrosisTo evaluate the long-term effects of a compound on cardiac valve structure and function.

The Promise of 5-HT2C Receptor Agonists: Targeting Metabolism and Beyond

The 5-HT2C receptor is predominantly expressed in the central nervous system and plays a crucial role in regulating appetite, mood, and reward pathways.[9][26] Agonists of this receptor have shown significant promise in the treatment of obesity and are being explored for other indications.

Key Therapeutic Applications:
  • Obesity and Weight Management: 5-HT2C receptor agonists, such as the withdrawn drug lorcaserin, reduce food intake and promote weight loss by enhancing feelings of satiety.[9][26][27][28]

  • Substance Abuse Disorders: These agonists may reduce the reinforcing effects of addictive substances, making them a potential treatment for addiction.[13][26][29]

  • Psychiatric Disorders: Due to their influence on serotonin and dopamine pathways, 5-HT2C agonists are being investigated for the treatment of depression, anxiety, and schizophrenia.[8][26]

Challenges and Considerations:

While promising, the development of 5-HT2C agonists is not without its challenges. Side effects such as headache, nausea, and dizziness are common, and there are ongoing concerns about their long-term cardiovascular safety.[26]

Signaling Pathway: 5-HT2C Receptor-Mediated Appetite Suppression

cluster_receptor Hypothalamic POMC Neuron agonist 5-HT2C Agonist receptor 5-HT2C Receptor agonist->receptor Activates pomc POMC Neuron Activation receptor->pomc satiety Increased Satiety pomc->satiety

Caption: 5-HT2C agonism and appetite suppression.

Protocols for 5-HT2C Receptor Agonist Evaluation

In Vitro Functional Assay: IP1 Accumulation

Principle: 5-HT2C receptors primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the production of inositol phosphates (IPs).[24][26][27] This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite, as a readout of receptor activation.[24]

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO) stably expressing the human 5-HT2C receptor.[24]

  • Cell Stimulation: Incubate the cells with varying concentrations of the test agonist in the presence of LiCl, which inhibits the degradation of IP1.[27][28]

  • Detection: Measure the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[24][30][31]

  • Data Analysis: Generate a concentration-response curve to determine the EC50 and Emax of the agonist.

In Vivo Assay: Rodent Feeding Behavior Study

Principle: This assay evaluates the effect of a 5-HT2C agonist on food intake and satiety in rodents.[4][6][32][33]

Protocol:

  • Animals: Use male rats or mice.

  • Acclimation: Acclimate the animals to the testing environment and the specific diet.

  • Drug Administration: Administer the test compound or vehicle.

  • Food Intake Measurement: Provide a pre-weighed amount of food and measure the amount consumed at various time points (e.g., 1, 2, 4, and 24 hours).

  • Behavioral Satiety Sequence (BSS): Observe and score the animals' behavior to assess the natural progression from eating to resting, which can indicate whether the drug is promoting satiety or causing malaise.[4][18]

  • Data Analysis: Compare the food intake and BSS in the treated group to the vehicle control group.

Assay Parameter Measured Purpose
IP1 AccumulationEC50 (potency), Emax (efficacy)To measure the functional activity of a compound at the 5-HT2C receptor.
Rodent Feeding StudyFood intake, Behavioral Satiety SequenceTo assess the in vivo anorectic and satiety-promoting effects of a compound.

References

The Strategic Deployment of 5-Bromo-2,6-dimethyl-2H-indazole in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in bioactive molecules.[1] Its unique electronic properties and ability to act as a bioisostere for endogenous structures like purines make it an ideal starting point for inhibitor design, particularly against ATP-binding sites in kinases.[2] Within the paradigm of Fragment-Based Drug Discovery (FBDD), the indazole moiety serves as a high-value starting point, offering a rigid bicyclic system with versatile vectors for chemical elaboration.

This guide provides an in-depth technical overview of a specific, strategically designed fragment, 5-Bromo-2,6-dimethyl-2H-indazole . We will explore its chemical rationale, key physicochemical properties, and detailed, field-proven protocols for its application in a typical FBDD campaign. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity from initial hit identification through to lead optimization.

Physicochemical Properties and Fragment Rationale

This compound has been specifically selected for its advantageous properties in FBDD. It adheres to the "Rule of Three," a refinement of Lipinski's Rule of Five for fragment-based screening, ensuring it occupies a favorable chemical space for lead-like development.[3]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 225.09 g/mol < 300 DaEnsures efficient exploration of chemical space and higher hit rates.
cLogP ~2.6≤ 3Balances solubility and lipophilicity, reducing the risk of non-specific binding.
Hydrogen Bond Donors 0≤ 3Simplifies initial interactions, allowing for more targeted optimization.
Hydrogen Bond Acceptors 2 (N1, N2)≤ 3Provides key interaction points for binding to protein targets.
Rotatable Bonds 1≤ 3Low conformational flexibility increases the likelihood of a favorable binding entropy.

The strategic placement of substituents on the indazole core is critical:

  • The N2-methyl group blocks one of the common sites for hydrogen bond donation, simplifying the interaction profile and directing binding.

  • The C6-methyl group provides a subtle steric feature that can be exploited for selectivity and probes a potential hydrophobic pocket.

  • The C5-bromo atom is a key functional handle. It can act as a hydrophobic feature, participate in halogen bonding, and, most importantly, serves as a versatile vector for synthetic elaboration using cross-coupling reactions (e.g., Suzuki, Sonogashira) during the hit-to-lead optimization phase.[4]

FBDD Workflow Using this compound

A typical FBDD campaign involves a multi-stage process of screening, validation, and optimization. The following diagram illustrates a robust workflow for deploying this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (incl. This compound) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B C Hit Confirmation & Triage B->C D Orthogonal Biophysical Screen (e.g., STD-NMR) C->D E Structural Biology (X-ray Crystallography) D->E F Validated Fragment Hits E->F G Structure-Guided Design (Fragment Growing/Linking) F->G H Synthesis of Analogs G->H I Iterative SAR Analysis (Biochemical & Cellular Assays) H->I I->G Iterate J Lead Candidate I->J

Caption: A robust workflow for a fragment-based drug discovery campaign.

Application Protocols

Protocol 1: Synthesis of this compound

A reliable synthesis of the title fragment is paramount. While multiple routes to substituted indazoles exist, a common and effective method involves the N-alkylation of a commercially available bromo-indazole precursor. The N2-alkylation can be favored under specific conditions, such as the Mitsunobu reaction.[5]

Materials:

  • 5-Bromo-6-methyl-1H-indazole

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Silica gel, solvents for chromatography)

Procedure:

  • To a solution of 5-Bromo-6-methyl-1H-indazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (2.0 eq) and methanol (2.2 eq).

  • Slowly add DIAD or DEAD (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.

Causality: The Mitsunobu reaction proceeds via an inversion of stereochemistry if applicable, but in the case of indazole alkylation, it often favors the more sterically accessible N2 position, providing a regioselective route to the desired isomer.[5]

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful primary screening technique that provides real-time, label-free detection of fragment binding to an immobilized protein target.[6][7]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution (10 mM in 100% DMSO)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will yield a theoretical Rmax of ~50 RU for the fragment. Use a reference flow cell (e.g., deactivated with ethanolamine) to subtract non-specific binding.

  • Fragment Preparation: Prepare a dilution series of the fragment in running buffer. Typical screening concentrations for fragments range from 100 µM to 1 mM.[8] Ensure the final DMSO concentration is matched between the samples and the running buffer (typically ≤1%) to minimize solvent mismatch artifacts.[9]

  • Screening: Inject the fragment solutions over the protein and reference surfaces. A typical injection protocol includes a 60-second association phase and a 60-second dissociation phase at a flow rate of 30 µL/min.[6]

  • Data Analysis: After double-referencing (subtracting the reference channel and a buffer-only injection), analyze the sensorgrams for evidence of binding. Hits are identified by a concentration-dependent increase in the binding response.

Self-Validation: The use of a reference channel and buffer blanks is a self-validating system to minimize false positives arising from non-specific binding or bulk refractive index changes.

Protocol 3: Orthogonal Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is an excellent orthogonal method to validate hits from primary screens. It confirms direct binding in solution and can provide initial insights into which parts of the fragment are in close contact with the protein.[10][11]

Materials:

  • NMR spectrometer (>500 MHz) with a cryoprobe

  • Purified target protein

  • Deuterated buffer (e.g., PBS in 99.9% D₂O)

  • This compound

Procedure:

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and the fragment (typically 500 µM to 1 mM, maintaining a 50-100 fold excess of the ligand) in deuterated buffer.[12]

  • Acquisition of Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the mixture.

  • Acquisition of STD Spectrum:

    • Set up the STD experiment with selective saturation of the protein. The on-resonance irradiation should be in a region where only protein signals are present (e.g., -1.0 ppm).

    • The off-resonance irradiation should be in a region devoid of any protein or ligand signals (e.g., 40 ppm).

    • Use a saturation time (typically a train of Gaussian pulses) of ~2 seconds.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Data Analysis: Signals that appear in the STD spectrum belong to the fragment and confirm binding. The relative intensity of the signals can provide "epitope mapping," indicating which protons are closest to the protein surface. The methyl protons at C6 and N2, and the aromatic protons are expected to show STD effects if the fragment binds.

STD_NMR_Principle cluster_0 Energy Transfer Pathway cluster_1 Observed Effect RF Selective RF Saturation Protein Protein Protons RF->Protein Saturation BoundFrag Bound Fragment Protons Protein->BoundFrag Spin Diffusion (NOE) FreeFrag Free Fragment Protons BoundFrag->FreeFrag Chemical Exchange Spectrum Difference Spectrum: Only Bound Ligand Signals Appear FreeFrag->Spectrum Signal Detected

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Protocol 4: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation and provides the blueprint for rational, structure-guided optimization.[13]

Procedure:

  • Crystal Generation:

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of this compound. The fragment is typically added from a high-concentration DMSO stock.

    • Soaking: If robust, ligand-free (apo) crystals of the target protein are available, they can be soaked in a solution containing the fragment (typically 1-10 mM) for a period ranging from minutes to hours.[14]

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Solve the structure using molecular replacement if an apo structure is available. Carefully inspect the resulting electron density maps for evidence of the bound fragment.

  • Binding Pose Analysis: Model the fragment into the unbiased (Fo-Fc) electron density. The indazole ring, the bromine atom, and the methyl groups should be clearly visible. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein, which will guide the subsequent hit-to-lead chemistry.

Trustworthiness: The clarity of the electron density for the fragment serves as a direct validation of its binding mode. An unambiguous fit of the fragment into the density map provides high-confidence data for the next phase of drug design.

Protocol 5: Hit-to-Lead Elaboration (Fragment Growing)

With a validated binding mode, the C5-bromo position is the primary vector for optimization. A Suzuki coupling reaction is an excellent choice for "growing" the fragment to pick up additional interactions and increase potency.[4]

Illustrative Example (Targeting a hypothetical kinase): Assume the crystal structure shows a nearby hydrophobic pocket that can be accessed from the C5 position. A phenyl or pyridyl group could be introduced to occupy this pocket.

Fragment_Growing node1 This compound (Fragment Hit) node4 5-Aryl-2,6-dimethyl-2H-indazole (Optimized Lead) node1->node4 Suzuki Coupling node2 Arylboronic Acid node2->node4 node3 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) node3->node4

Caption: Example of a fragment growing strategy via Suzuki coupling.

This structure-guided evolution is the core principle of FBDD. The initial fragment hit, this compound, serves as an anchor, and subsequent chemical modifications are designed to build upon its established interactions, progressively increasing affinity and selectivity to yield a potent lead candidate.[15][16]

References

Application Notes & Protocols: A Guide to the Reductive Cyclization for 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitors Pazopanib and Axitinib.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2H-indazoles via reductive cyclization of ortho-nitroaryl precursors. We delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for key methodologies, and offer practical insights for troubleshooting and optimization.

Introduction: The Strategic Importance of 2H-Indazoles

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development.[2] Among them, the 2H-indazole isomer has emerged as a particularly valuable motif due to its unique physicochemical properties and ability to engage in critical biological interactions. The synthesis of this scaffold, however, requires precise control over regioselectivity and reaction conditions.

One of the most robust and versatile strategies for constructing the 2H-indazole ring system is the reductive cyclization of readily available ortho-substituted nitroarenes. This approach leverages the transformation of a nitro group into a reactive nitrogen species that subsequently undergoes an intramolecular cyclization. This guide focuses on the practical execution of this strategy, moving from classical concepts to modern, optimized protocols.

Mechanistic Foundations of Reductive Cyclization

The cornerstone of this synthetic approach is the Cadogan reaction, which traditionally involves the deoxygenation of a nitro group to trigger cyclization.[1][3][4] The process, when applied to the synthesis of 2H-indazoles, typically begins with the condensation of an o-nitrobenzaldehyde with a primary amine to form an o-nitrobenzylidene amine (a Schiff base).

The subsequent reductive cyclization is widely accepted to proceed through one of two key pathways:

  • Nitrene-Mediated Pathway: In the classical view, a deoxygenating agent, such as a trialkyl phosphite or phosphine, removes both oxygen atoms from the nitro group to generate a highly reactive nitrene intermediate. This electrophilic nitrene is then trapped intramolecularly by the imine nitrogen, leading to the formation of the N-N bond and subsequent aromatization to the 2H-indazole.[3]

  • Nitroso-Mediated Pathway: More recent mechanistic studies provide compelling evidence for a non-nitrene pathway, particularly under milder conditions.[3][5][6] In this model, the nitro group is only partially reduced to a nitroso intermediate. This nitroso group can then undergo intramolecular cyclization. The isolation of 2H-indazole N-oxides provides direct evidence for these oxygenated intermediates, which can be subsequently deoxygenated to furnish the final product.[3][5][6] This pathway avoids the harsh conditions often required for complete deoxygenation to a nitrene.

The general mechanistic flow is visualized below.

G A o-Nitrobenzaldehyde + R'-NH2 (Primary Amine) B o-Nitrobenzylidene Amine (Schiff Base) A->B Condensation (-H2O) C Reduction of Nitro Group (e.g., P(n-Bu)3) B->C D Reactive Intermediate C->D E Intramolecular Cyclization (N-N Bond Formation) D->E I [Pathway 1] Nitrene Intermediate D->I J [Pathway 2] Nitroso Intermediate D->J F Cyclized Intermediate E->F G Aromatization F->G H Substituted 2H-Indazole G->H

Caption: General reaction pathway for 2H-indazole synthesis.

Experimental Protocols and Methodologies

This section details validated protocols for the synthesis of 2H-indazoles. Each protocol is designed to be self-contained, providing the necessary steps and rationale for successful execution.

Protocol 1: Mild, One-Pot Condensation & Phosphine-Mediated Reductive Cyclization

This method, adapted from the work of Genung et al., represents a significant improvement over classical Cadogan conditions by allowing a one-pot procedure under milder temperatures.[7][8] It is broadly applicable and tolerates a wide variety of functional groups.[7][9]

Principle: An o-nitrobenzaldehyde and a primary amine first undergo condensation to form the corresponding imine. Without isolation, a phosphine reducing agent is added to mediate the reductive cyclization. Tri-n-butylphosphine is an effective reductant that promotes the reaction at moderate temperatures (80-100 °C).

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted o-nitrobenzaldehyde (1.0 equiv).

  • Solvent & Amine Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the aldehyde). Add the primary amine (1.1 equiv).

  • Condensation: Stir the mixture at room temperature for 30 minutes. If the amine is a solid, gentle warming may be required to ensure dissolution. For less reactive amines or to ensure complete imine formation, the reaction can be heated to reflux with a Dean-Stark trap to remove water.

  • Reductant Addition: After cooling to room temperature (if heated), add tri-n-butylphosphine (1.5 equiv) to the mixture via syringe.

  • Reductive Cyclization: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude residue can be purified directly by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2H-indazole product. The primary byproduct is tri-n-butylphosphine oxide, which is typically more polar than the product.

Pro-Tips from the Bench:

  • Causality: Using a slight excess of the amine drives the initial condensation equilibrium towards the imine product. The 1.5 equivalents of phosphine ensure complete reduction of the nitro group and account for any potential oxidation by trace air or water.

  • Trustworthiness: A successful reaction is often indicated by a color change from yellow/orange (nitro compound) to a darker brown, which then lightens as the final product forms. The formation of a white precipitate (phosphine oxide) may also be observed.

  • Safety: Tri-n-butylphosphine is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Protocol 2: Molybdenum-Catalyzed Reductive Cyclization

Transition metal catalysis offers alternative pathways for this transformation. Molybdenum catalysts, in conjunction with a stoichiometric reductant like triphenylphosphine, can efficiently mediate the cyclization, often under microwave irradiation for accelerated reaction times.[9]

Principle: A molybdenum complex, such as MoO₂Cl₂(dmf)₂, acts as a catalyst to facilitate the oxygen transfer from the nitro group to the phosphine reductant. This catalytic cycle allows for the use of lower catalyst loadings compared to the stoichiometric use of phosphines in Protocol 1.

Detailed Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize and isolate the o-nitrobenzylidene amine (1.0 equiv) from the corresponding aldehyde and amine.

  • Reaction Setup: In a microwave-safe reaction vial, combine the o-nitrobenzylidene amine, MoO₂Cl₂(dmf)₂ (0.1 equiv), and triphenylphosphine (1.5 equiv).

  • Solvent Addition: Add an anhydrous, high-boiling solvent such as 1,4-dioxane or DMF.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 30-60 minutes.

  • Work-up & Purification: After cooling, the reaction mixture is filtered to remove any insoluble material and concentrated in vacuo. The residue is then purified by flash column chromatography as described in Protocol 1.

Pro-Tips from the Bench:

  • Causality: Microwave heating dramatically accelerates the reaction by efficiently reaching the required activation energy. The polar solvents (dioxane, DMF) are chosen for their ability to absorb microwave energy effectively and for their high boiling points.

  • Trustworthiness: Compare the crude reaction mixture by TLC/LC-MS to a sample of the starting imine to confirm conversion. The product, 2H-indazole, is typically UV active.

Data Summary and Method Comparison

The choice of method often depends on available equipment, substrate sensitivity, and desired scale. The table below summarizes the key features of the described protocols.

FeatureProtocol 1: Phosphine-MediatedProtocol 2: Mo-Catalyzed (MW)
Precursors o-Nitrobenzaldehyde + AminePre-formed o-Nitrobenzylidene Amine
Key Reagents P(n-Bu)₃ (stoichiometric)MoO₂Cl₂(dmf)₂ (cat.), PPh₃ (stoich.)
Typical Conditions Toluene, 80-100 °C, 4-12 hDioxane, 150 °C (MW), 30-60 min
Typical Yields 60-95%70-90%
Key Advantages One-pot, operationally simple, broad scope[7][9]Very rapid reaction times
Considerations Requires stoichiometric phosphineRequires microwave reactor, pre-formation of imine
General Experimental Workflow

A successful synthesis campaign relies on a logical and systematic workflow. The following diagram illustrates the typical process from starting materials to the final, characterized product.

G A 1. Reagent Preparation (o-Nitroaryl Precursor, Amine, Solvent, Reductant) B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Condensation & Reductive Cyclization B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D In-process control D->C Reaction incomplete E 5. Aqueous Work-up (If necessary) D->E Reaction complete F 6. Purification (Flash Column Chromatography) E->F G 7. Product Characterization (NMR, MS, HRMS) F->G H Pure 2H-Indazole G->H

Caption: Standard laboratory workflow for 2H-indazole synthesis.

Conclusion

The reductive cyclization of o-nitroaryl compounds is a powerful and highly adaptable method for the synthesis of medicinally relevant 2H-indazoles. By understanding the underlying mechanisms and leveraging modern protocols, such as the mild, one-pot phosphine-mediated approach, researchers can efficiently access a diverse range of these valuable heterocycles. The protocols and insights provided in this guide serve as a robust starting point for synthetic campaigns in both academic and industrial drug discovery settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2,6-dimethyl-2H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable heterocyclic building block. We will delve into the critical aspects of the synthesis, focusing on the principles of regioselectivity and providing actionable troubleshooting advice based on established chemical literature.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence starting from 6-methyl-1H-indazole. The primary challenges in this synthesis are controlling the regioselectivity of the initial N-methylation and the subsequent C-bromination.

  • Regioselective N2-Methylation: The key step is the selective methylation of the N2 position of the 6-methyl-1H-indazole core. Direct alkylation of indazoles often yields a mixture of N1 and N2 isomers, which can be difficult to separate and significantly lowers the yield of the desired product.[1][2]

  • Regioselective C5-Bromination: The second step involves the selective bromination of the electron-rich benzene ring at the C5 position.

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: N2-Methylation cluster_1 Step 2: C5-Bromination Start 6-Methyl-1H-indazole Intermediate 2,6-Dimethyl-2H-indazole Start->Intermediate Selective N2-Methylation (e.g., TfOH, Diazoalkane) FinalProduct This compound Intermediate->FinalProduct Electrophilic Bromination (e.g., NBS)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: N2-Methylation of 6-Methyl-1H-indazole

Q: My reaction yields a mixture of N1 and N2 methylated isomers, with the N1 isomer being the major product. How can I improve selectivity for the desired N2-isomer?

A: This is the most common challenge in indazole synthesis. The 1H-indazole tautomer is typically more thermodynamically stable, and many standard alkylation conditions favor the N1 product.[3] To achieve high N2 selectivity, you must override this inherent preference.

Causality & Solutions:

  • Problem: Use of strong, non-selective bases. Bases like sodium hydride (NaH) in aprotic solvents like THF or DMF deprotonate the indazole to form an anion. While effective for alkylation, this method often favors the N1 position, especially for indazoles with electron-donating groups.[1][3]

  • Solution 1 (Recommended): Acid-Catalyzed N2-Alkylation. A highly effective modern approach is the use of trifluoromethanesulfonic acid (TfOH) with a diazo compound (like diazomethane or trimethylsilyldiazomethane) as the methylating agent.[4] The strong acid protonates the more basic N1 nitrogen, leaving the N2 position as the primary site for nucleophilic attack. This method can achieve excellent N2/N1 regioselectivity, often greater than 99:1.[4]

  • Solution 2: Influence of Ring Substituents. The electronic nature of substituents on the indazole ring plays a crucial role. While the 6-methyl group is weakly electron-donating, more potent electron-withdrawing groups, particularly at the C7 position, have been shown to confer excellent N2 regioselectivity even under basic conditions.[2][3] While not applicable for your starting material, this is a key principle in designing other indazole syntheses.

Q: The N-methylation reaction is slow, incomplete, or does not proceed at all. What are the likely causes?

A: Reaction stalling can be due to several factors related to reagents and conditions.

Causality & Solutions:

  • Problem: Inactive Methylating Agent. Diazoalkanes can decompose upon storage. If using a traditional alkylating agent like methyl iodide or dimethyl sulfate with a base, ensure its purity and reactivity.

  • Solution: Use freshly prepared diazomethane or a high-quality commercial source of trimethylsilyldiazomethane. Always use pure and dry solvents, as moisture can quench reactive intermediates and bases like NaH.

  • Problem: Insufficient Catalyst (TfOH method). The catalytic amount of TfOH is crucial for the reaction to proceed.

  • Solution: Ensure the correct molar percentage of TfOH is added (typically 10-20 mol%). The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.

  • Problem: Low Reaction Temperature. While some reactions proceed at room temperature, gentle heating may be required to achieve a reasonable reaction rate.

  • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature to 40-50 °C and continue monitoring its progress.

Step 2: C5-Bromination of 2,6-dimethyl-2H-indazole

Q: My bromination reaction is not selective and produces a mixture of isomers (e.g., C3, C7-bromo) along with the desired C5-bromo product. How can I improve regioselectivity?

A: The directing effects of the fused pyrazole ring and the methyl group determine the site of electrophilic aromatic substitution.

Causality & Solutions:

  • Problem: Overly Harsh Brominating Conditions. Using elemental bromine (Br₂) can be aggressive and may lead to over-bromination or lack of selectivity.[5] High temperatures can also reduce selectivity.

  • Solution: Employ a milder brominating agent like N-Bromosuccinimide (NBS). NBS is an excellent source of electrophilic bromine and often provides higher regioselectivity in the halogenation of heterocyclic systems.[6] Performing the reaction at or below room temperature in a suitable solvent (like ethanol, acetonitrile, or a chlorinated solvent) can significantly enhance selectivity for the C5 position, which is activated by the C6-methyl group and the pyrazole ring.

  • Problem: Incorrect Solvent Choice. The solvent can influence the reactivity of the brominating agent and the substrate.

  • Solution: Screen different solvents. A polar aprotic solvent like acetonitrile is often a good starting point. Some protocols report high yields for bromination in ethanol.[6]

General & Purification Issues

Q: I am struggling to separate the final 5-bromo product from unreacted starting material and other impurities. What purification methods are recommended?

A: Purification is critical for obtaining a high-quality final product.

Causality & Solutions:

  • Problem: Similar Polarity of Product and Impurities. The starting material (2,6-dimethyl-2H-indazole) and the C5-bromo product may have similar polarities, making separation by column chromatography challenging.

  • Solution 1: Column Chromatography Optimization. Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure heptane/hexane and slowly increasing the percentage of ethyl acetate). This can improve the separation between closely eluting spots.

  • Solution 2: Crystallization. Crystallization is an excellent and scalable method for purifying solid organic compounds.[7] If your crude product is a solid, screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. This will allow for the selective crystallization of the pure product, leaving impurities behind in the mother liquor.[7]

G Start Low Yield or Purity Issue CheckStep Which Step is Problematic? Start->CheckStep Step1 N2-Methylation CheckStep->Step1 Step 1 Step2 C5-Bromination CheckStep->Step2 Step 2 Purification Purification CheckStep->Purification Final Product N1_isomer High N1-Isomer Content? Step1->N1_isomer Regio_isomer Mixture of Bromo-Isomers? Step2->Regio_isomer Sep_Issue Difficulty Separating Isomers? Purification->Sep_Issue Incomplete1 Incomplete Reaction? N1_isomer->Incomplete1 No Sol_N1 Switch to TfOH/Diazoalkane method. N1_isomer->Sol_N1 Yes Sol_Incomplete1 Check reagent quality. Increase temperature. Ensure anhydrous conditions. Incomplete1->Sol_Incomplete1 Yes Incomplete2 Low Conversion/Decomposition? Regio_isomer->Incomplete2 No Sol_Regio Use milder agent (NBS). Lower reaction temperature. Regio_isomer->Sol_Regio Yes Sol_Incomplete2 Monitor by TLC. Use high-purity reagents. Incomplete2->Sol_Incomplete2 Yes Sol_Sep Optimize column chromatography. Attempt crystallization. Sep_Issue->Sol_Sep Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason that acid-catalyzed alkylation favors the N2 position of indazole?

A1: The indazole ring system has two nitrogen atoms with different basicities. The N1 nitrogen is generally considered more basic than the N2 nitrogen. In the presence of a strong acid like TfOH, the N1 position is preferentially protonated. This protonation acts as a "protecting group," effectively blocking it from reacting with the electrophile (the methyl group precursor). Consequently, the less basic but now more available N2 nitrogen becomes the site of nucleophilic attack, leading to high regioselectivity for the 2H-indazole product.[4]

Q2: Are there any specific safety concerns I should be aware of during this synthesis?

A2: Yes, several reagents used in this synthesis require careful handling.

  • Methylating Agents: Diazomethane is explosive and toxic and should be handled with extreme care using appropriate glassware and in a well-ventilated fume hood. Trimethylsilyldiazomethane is a safer alternative but is still toxic and should be handled with caution. Methyl iodide and dimethyl sulfate are toxic and carcinogenic.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoromethanesulfonic Acid (TfOH): TfOH is a very strong and corrosive acid. Handle with extreme care and appropriate PPE.

Q3: Can I use this procedure for other N-alkylations on the indazole ring?

A3: The principles discussed here are broadly applicable. The TfOH-catalyzed method has been shown to work with various diazo compounds, allowing for the synthesis of other N2-alkylated indazoles.[4] The success and regioselectivity of base-mediated alkylations will always depend heavily on the specific indazole substrate (its electronic and steric properties) and the alkylating agent used.[1][2]

Data Summary Table

The choice of reaction conditions is critical for controlling the regioselectivity of the N-alkylation step. The following table summarizes outcomes from the literature for various indazole substrates.

Indazole SubstituentBase/CatalystSolventAlkylating AgentN2:N1 RatioReference
UnsubstitutedTfOHDCEDiazo Compounds>99:1 [4]
C7-NO₂NaHTHFAlkyl Bromide>96:4 [1][3]
C7-CO₂MeNaHTHFAlkyl Bromide>96:4 [1][3]
C3-tert-ButylNaHTHFAlkyl Bromide<1:99 [2]
UnsubstitutedNone (Mitsunobu)THFAlcohol, DEAD, PPh₃~2.5:1 [3]

Detailed Experimental Protocols

Protocol 1: Optimized N2-Methylation of 6-Methyl-1H-indazole

This protocol is adapted from the highly selective TfOH-catalyzed method.[4]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1H-indazole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirred solution, add trifluoromethanesulfonic acid (TfOH) (0.2 eq) dropwise at room temperature.

  • Reagent Addition: Slowly add a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 1.5 eq) to the reaction mixture via syringe over 10-15 minutes. Gas evolution (N₂) should be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2,6-dimethyl-2H-indazole, can be purified by silica gel column chromatography if necessary.

Protocol 2: Regioselective C5-Bromination of 2,6-Dimethyl-2H-indazole

This protocol is based on general methods for selective bromination of activated aromatic systems.[6]

  • Preparation: Dissolve 2,6-dimethyl-2H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining active bromine. Remove the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract with ethyl acetate three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by either silica gel column chromatography (using a heptane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[7]

References

Technical Support Center: Challenges in the Purification of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-2,6-dimethyl-2H-indazole. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important heterocyclic building block.

Introduction: The Purification Hurdle

This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] While its synthesis is achievable through several routes, obtaining the pure 2H-indazole isomer can be a significant challenge. The primary obstacle lies in the frequent co-formation of the thermodynamically more stable 1H-indazole isomer, 5-Bromo-2,6-dimethyl-1H-indazole. The similar physicochemical properties of these isomers often complicate their separation. This guide is designed to provide you with the expertise and practical insights needed to overcome these purification challenges.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My TLC analysis of the crude product shows two close-running spots. How can I confirm the presence of the 1H- and 2H-isomers?

Answer:

The presence of two closely eluting spots on a Thin Layer Chromatography (TLC) plate is a strong indication of an isomeric mixture. The less polar spot is typically the desired 2H-indazole, while the more polar spot is the 1H-indazole due to the exposed N-H group which can interact more strongly with the silica gel.

Confirmation Protocol:

  • Co-spotting: If you have a standard of either isomer, co-spotting it with your crude mixture on the same TLC plate will show which spot corresponds to the known standard.

  • Staining: While both isomers are UV active, using a stain can sometimes help differentiate them.[2][3] A potassium permanganate stain can be useful, although it may not always provide distinct color differences between the two isomers.

  • Spectroscopic Analysis: The most definitive method is to perform a preliminary purification of a small amount of the crude mixture via flash column chromatography and analyze the fractions corresponding to each spot by ¹H NMR spectroscopy. The chemical shifts of the protons, particularly the N-methyl and aromatic protons, will be distinct for each isomer.

Question 2: I've confirmed the presence of the unwanted 1H-isomer. How can I improve the regioselectivity of my synthesis to favor the 2H-isomer?

Answer:

The regioselectivity of the N-methylation of the indazole ring is highly dependent on the reaction conditions. To favor the formation of the 2H-isomer, you should consider the following factors:

  • Choice of Base and Solvent: The combination of the base and solvent plays a critical role. For the methylation of a substituted indazole, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often leads to a mixture of isomers.[4] To enhance the formation of the 2H-isomer, consider using milder basic conditions or a different solvent system. For instance, methylation under acidic conditions has been reported to favor N-2 alkylation in some cases.[5]

  • Nature of the Methylating Agent: The reactivity of the methylating agent can influence the N1/N2 ratio. Common methylating agents like methyl iodide or dimethyl sulfate can lead to mixtures.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which may be the 2H-isomer in some instances.

Logical Flow for Optimizing Regioselectivity:

start Mixture of 1H and 2H Isomers Observed condition1 Reaction Conditions: Strong Base (e.g., NaH) in THF/DMF start->condition1 action1 Modify Reaction Conditions condition1->action1 option1a Use a Milder Base (e.g., K2CO3) action1->option1a option1b Explore Acidic Conditions action1->option1b option1c Vary the Solvent action1->option1c action2 Consider a Different Methylating Agent action1->action2 action3 Optimize Reaction Temperature action1->action3 outcome Improved Ratio of 2H-Isomer option1a->outcome option1b->outcome option1c->outcome action2->outcome action3->outcome

References

Technical Support Center: Optimizing Reaction Conditions for 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established literature and field-proven insights. Our goal is to empower you to overcome experimental hurdles and achieve high-yield, high-purity synthesis of your target 2H-indazoles.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions that often arise during the planning and execution of 2H-indazole synthesis.

Q1: What are the most common synthetic routes to 2H-indazoles?

A1: Several robust methods exist, each with its own advantages. Key routes include:

  • The Davis-Beirut Reaction: This redox-neutral method converts o-nitrobenzyl amines into 2H-indazoles and is known for its use of inexpensive starting materials.[1][2][3] It typically involves a key nitroso imine intermediate that undergoes N-N bond-forming heterocyclization.[2]

  • Cadogan Reductive Cyclization: This one-pot method involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization, often promoted by a phosphine reagent like tri-n-butylphosphine.[4] It is valued for its operational simplicity and mild conditions.[4]

  • Copper-Catalyzed Three-Component Reactions: These methods efficiently assemble 2H-indazoles from simple precursors like 2-halobenzaldehydes, primary amines, and an azide source (e.g., sodium azide).[5][6] Copper catalysts, including nanoparticles, play a crucial role in facilitating the key C-N and N-N bond formations.[5][6][7]

  • Palladium-Catalyzed Intramolecular Amination: This strategy involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines to form the 2-aryl-2H-indazole core by creating the N(1)-C(7a) bond.[8]

Q2: My primary challenge is controlling regioselectivity. Why do I get a mixture of 1H- and 2H-indazole isomers?

A2: This is the most common issue in indazole chemistry. The indazole anion, formed upon deprotonation by a base, is a delocalized system, allowing electrophiles (like alkylating agents) to attack either the N-1 or N-2 position.[9] The final ratio of N-1 vs. N-2 products is a delicate balance of several factors:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[10] Reactions run under conditions that allow for equilibration often favor the N-1 product.[11] Conversely, conditions that favor the kinetically accessible N-2 lone pair can lead to the 2H-isomer.[9]

  • Steric and Electronic Effects: The substituents on the indazole ring and the electrophile itself play a major role. Bulky groups can sterically hinder attack at one nitrogen over the other.[12]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical and can dramatically shift the isomeric ratio.[11][12]

Q3: How can I reliably distinguish between the N-1 and N-2 isomers I've synthesized?

A3: Spectroscopic methods are essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. A key diagnostic feature in ¹³C NMR is the chemical shift of the C3 carbon. In ¹⁵N-¹H HMBC experiments, the proton on the N-substituent at the N-2 position will show a correlation to the C3 carbon.

  • Chromatography: The two regioisomers typically have different polarities and can often be separated by silica gel column chromatography.[13][14] Developing a good TLC method is the first step.

  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction is the gold standard if you can obtain suitable crystals.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: Poor Regioselectivity - Mixture of N-1 and N-2 Isomers Obtained

Scenario: "My alkylation of a substituted 1H-indazole is giving me a roughly 1:1 mixture of the N-1 and N-2 alkylated products. My goal is the pure 2H-indazole (N-2 isomer)."

Potential Causes & Solutions:

The regiochemical outcome of N-alkylation is highly dependent on reaction conditions. To favor the N-2 isomer, you need to steer the reaction away from the thermodynamically preferred N-1 product.

  • Cause A: Suboptimal Base/Solvent Combination.

    • Explanation: Strong bases in polar aprotic solvents like DMF often lead to mixtures. For instance, K₂CO₃ in DMF is known to produce poor selectivity.[10] The combination of NaH in THF, conversely, is highly selective for the N-1 position and should be avoided if N-2 is the target.[11][12][15]

    • Solution: Explore alternative conditions known to favor N-2. Mildly acidic conditions can favor kinetic protection at the N-2 position.[9] Some metal-mediated direct alkylation methods have also shown high regioselectivity for the 2H-indazole product.[16][17]

  • Cause B: Steric and Electronic Influence of Ring Substituents.

    • Explanation: The electronic nature of substituents on the indazole ring can direct alkylation. Electron-withdrawing groups at certain positions can favor N-2 substitution. For example, indazoles with a nitro or ester group at the C-7 position have been shown to give excellent N-2 regioselectivity.[11][15]

    • Solution: If your synthesis allows, consider if the substituent pattern on your starting indazole can be modified to direct the reaction. Alternatively, employing a directing protecting group can be a powerful strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, can be selectively installed at the N-2 position.[18]

Workflow for Optimizing N-2 Selectivity

G cluster_0 Copper-Catalyzed Cascade A 2-Bromobenzaldehyde + Amine + NaN3 B Condensation & Cu-Catalyzed C-N Bond Formation (Azide Displacement) A->B CuI/TMEDA, DMSO, 120°C C Intermediate: 2-Azidobenzylimine B->C D Intramolecular Cu-Catalyzed N-N Bond Formation (Cyclization) C->D E Final Product: 2H-Indazole D->E

References

Technical Support Center: Synthesis of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the synthesis of 5-Bromo-2,6-dimethyl-2H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. This compound is a valuable intermediate in the development of novel therapeutics, particularly in oncology and neuropharmacology.[1]

The synthesis of N-alkylated indazoles, while conceptually straightforward, is frequently complicated by challenges in controlling regioselectivity. This guide provides in-depth, field-proven insights into the common side reactions, troubleshooting strategies, and optimized protocols to help you navigate these challenges effectively.

Section 1: The Primary Synthetic Challenge: N1 vs. N2 Alkylation

The most critical step in synthesizing 2-alkyl-2H-indazoles is the N-alkylation of the indazole core. Indazoles exist as two principal tautomers, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2][3] Consequently, direct alkylation often yields a mixture of the N1- and N2-alkylated products, which can be difficult to separate and significantly reduces the yield of the desired N2-isomer.

The primary side product in the synthesis of this compound is its regioisomer, 5-Bromo-1,6-dimethyl-1H-indazole . Understanding the factors that govern the N1/N2 selectivity is paramount for a successful synthesis.[4][5][6]

Synthetic_Challenge cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Products SM 5-Bromo-6-methyl-1H-indazole Reagents Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I) Solvent (e.g., THF, DMF) Desired Desired Product: This compound Reagents->Desired Kinetic Control (N2 Alkylation) Side Side Product: 5-Bromo-1,6-dimethyl-1H-indazole Reagents->Side Thermodynamic Control (N1 Alkylation)

Caption: Competing N1 vs. N2 alkylation pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction produced a nearly 1:1 mixture of two isomers. Why is the selectivity so poor, and which product is which?

A1: This is the classic and most expected challenge. The formation of both N1 and N2 isomers is due to the small energy difference between the two nitrogen atoms as nucleophilic centers.

  • Causality : The indazole anion, formed after deprotonation by a base, has nucleophilic character at both N1 and N2. The N1-alkylated product is often the thermodynamically more stable isomer, while the N2-alkylated product can be the kinetically favored one under specific conditions.[2][7] Standard reaction conditions (e.g., potassium carbonate in DMF) often provide little to no selectivity.[5]

  • Identification : The two isomers can be distinguished using 1D and 2D NMR techniques, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[8][9] The correlation of the N-methyl protons to the carbon atoms of the indazole ring will be different for each isomer, allowing for unambiguous assignment.

Q2: How can I significantly improve the yield of the desired this compound (the N2-isomer)?

A2: Achieving high N2-regioselectivity requires carefully tuning the reaction conditions to favor the kinetic pathway. This involves a strategic choice of base, solvent, and temperature.

  • Expertise & Causality : The key is to control the environment around the indazole anion. Steric hindrance and cation coordination can be exploited to direct the alkylating agent to the N2 position.

    • Acid-Catalyzed Alkylation : One of the most effective strategies for achieving high N2 selectivity is to move away from basic conditions entirely. Using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds has been shown to afford N2-alkylated products with excellent regioselectivity (N2/N1 up to 100/0).[10] Similarly, using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic promotion (TfOH or Cu(OTf)₂) is highly selective for the N2 position.[11]

    • Steric Hindrance : Introducing bulky substituents at the C7 position can sterically block the N1 position, thereby favoring N2 alkylation.[4][5] For the 6-methyl substrate, this effect is less pronounced but still relevant.

    • Base and Solvent System : While basic conditions often favor the N1 isomer (especially NaH in THF), certain combinations can influence the outcome.[4][8] For instance, conditions that promote kinetic control, such as lower temperatures, may slightly improve the N2:N1 ratio.

ParameterCondition Favoring N1 (Side Product)Condition Favoring N2 (Desired Product)Rationale
Reaction Type Strong Base (e.g., NaH) in THF[4][8]Acid-Catalyzed (e.g., TfOH)[10]Acidic conditions protonate the indazole, altering the reactive species and favoring kinetic N2 attack.
Alkylating Agent Standard Alkyl Halides (e.g., CH₃I)Diazo compounds or Trichloroacetimidates[10][11]These reagents are specifically suited for acid-catalyzed pathways that are highly N2-selective.
Temperature Higher Temperatures (e.g., > 50 °C)Lower Temperatures (e.g., 0-25 °C)Lower temperatures can favor the kinetically controlled product (N2) over the thermodynamic one (N1).
Substituents Electron-donating groupsElectron-withdrawing groups at C7[4][5]C7 substituents provide steric hindrance near the N1 position, forcing alkylation at N2.
Q3: Besides the N1-isomer, I'm observing impurities with a higher molecular weight by mass spectrometry. What could they be?

A3: If your synthesis involves a bromination step on the 6-methyl-indazole core, these higher mass impurities are likely over-brominated species.

  • Causality : The indazole ring is activated towards electrophilic substitution. Using an excess of the brominating agent (like NBS or Br₂) or running the reaction at elevated temperatures can lead to the formation of di- or even tri-brominated products.[12] The most common positions for further bromination are C3 and C7.[12][13]

  • Troubleshooting :

    • Stoichiometry Control : Carefully control the amount of the brominating agent. Use 1.0 to 1.1 equivalents to favor mono-bromination.[12]

    • Temperature Management : Perform the bromination at a controlled, often low, temperature (e.g., 0-10 °C) to reduce the rate of competing side reactions.[12]

    • Choice of Reagent : N-Bromosuccinimide (NBS) is often more selective than liquid bromine. Alternatively, ultrasound-assisted bromination using dibromohydantoin (DBDMH) has been shown to be highly efficient and selective for the C3 position, though your target is C5 brominated.[14][15]

Q4: How can I effectively purify my target compound, this compound, from its N1-isomer?

A4: Purification is typically achieved by column chromatography on silica gel, exploiting the polarity difference between the two isomers.

  • Trustworthiness : The N1 and N2 isomers almost always have a discernible difference in polarity, making chromatographic separation feasible.

    • Column Chromatography : The N2-isomer is often slightly less polar than the N1-isomer and will typically elute first from a normal-phase silica column. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) is recommended to achieve baseline separation. Monitor fractions carefully by TLC or LC-MS.[12]

    • Recrystallization : If a suitable solvent system can be found, recrystallization can be an effective method for purifying the major isomer, especially on a larger scale. This requires screening various solvents to find one in which the desired isomer has lower solubility than the side product at a given temperature.

Section 3: Optimized & Validated Protocols

The following protocols are designed to maximize the yield and purity of the target compound by addressing the side reactions discussed above.

Protocol 1: N2-Selective Methylation via Acid Catalysis (Recommended)

This protocol is based on methodologies known to produce high N2-selectivity and is the recommended approach for avoiding the primary isomeric side product.[10]

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-6-methyl-1H-indazole (1.0 eq).

  • Dissolution : Dissolve the starting material in a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Catalyst Addition : Add trifluoromethanesulfonic acid (TfOH, ~10-20 mol%) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition : Slowly add the methylating agent, such as (trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq), dropwise over 15-20 minutes. Caution: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme care in a fume hood.

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup : Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude material by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield pure this compound.

Protocol 2: Analytical Confirmation - Distinguishing N1 and N2 Isomers
  • Sample Prep : Prepare separate NMR samples of the desired product and the suspected side product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Spectra : Obtain ¹H, ¹³C, and 2D HMBC spectra for each sample.

  • Analysis :

    • In the N2-isomer (desired) , the HMBC spectrum should show a correlation between the N-methyl protons (~3.8-4.0 ppm) and the C3 and C7a carbons of the indazole ring.

    • In the N1-isomer (side product) , the HMBC spectrum will show a correlation between the N-methyl protons (~4.0-4.2 ppm) and the C7 and C7a carbons. This difference provides a definitive structural assignment.[8]

Section 4: Visual Logic & Workflow Diagrams

Regioselectivity_Mechanism cluster_main Regioselective Alkylation Troubleshooting Start Reaction Complete. Analyze Crude Product. CheckRatio Is N2:N1 Ratio > 95:5? Start->CheckRatio Success Purify Product. (Column Chromatography) CheckRatio->Success Yes Troubleshoot Optimize for N2 Selectivity CheckRatio->Troubleshoot No Option1 Switch to Acid-Catalyzed Method (TfOH / Diazomethane) [Recommended] Troubleshoot->Option1 Option2 Modify Base/Solvent System (e.g., change from NaH/THF) Troubleshoot->Option2 Option3 Lower Reaction Temperature Troubleshoot->Option3

Caption: Troubleshooting logic for poor regioselectivity.

References

Troubleshooting low efficacy of 5-Bromo-2,6-dimethyl-2H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the 5-Bromo-2,6-dimethyl-2H-indazole family of small molecule derivatives. This class of compounds, built around the indazole scaffold, has shown significant promise as modulators of various biological targets, particularly protein kinases, making them valuable tools in oncology and neuropharmacology research.[1][2] However, translating the potential of these molecules into robust and reproducible experimental results can present challenges. Low or inconsistent efficacy is a common hurdle in early-stage drug discovery, often stemming from a complex interplay of physicochemical properties, assay conditions, and cellular responses.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals to proactively troubleshoot and resolve issues related to the efficacy of these derivatives. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, optimize your experiments, and have confidence in your results. We will explore issues from fundamental compound handling to complex cellular mechanisms, ensuring a comprehensive approach to problem-solving.

Section 1: Troubleshooting Low Efficacy in Biochemical Assays

Biochemical, or cell-free, assays are designed to measure the direct interaction between your indazole derivative and its purified protein target.[6][7] Failure at this stage points to fundamental issues with the compound's integrity, its interaction with the target, or the assay conditions themselves.

Initial Troubleshooting Workflow: Biochemical Assays

This flowchart outlines the primary decision points when encountering low potency in a cell-free system.

cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Low or No Activity in Biochemical Assay q1 Is Compound Integrity and Purity Confirmed? start->q1 qc Perform QC: - LC-MS for Mass - NMR for Structure - HPLC for Purity (>95%) q1->qc No q2 Are Assay Conditions Optimal? q1->q2 qc->q1 solubility Assess Compound Solubility in Assay Buffer degradation Evaluate Compound Stability (Freeze-Thaw, Time in Buffer) solubility->degradation end_solve Problem Resolved: Proceed with Accurate IC₅₀ degradation->end_solve q2->solubility Yes protein Validate Target Protein: - Activity (Positive Control) - Concentration - Folding/Aggregation q2->protein No protein->q2 buffer Optimize Buffer: - pH, Salt Concentration - Detergent (e.g., Tween-20) - Reducing Agents (DTT) buffer->q2 cofactors Check Cofactor/Substrate: - Correct Cofactors Present - Substrate at or below Km cofactors->q2

Caption: Troubleshooting logic for biochemical assay failures.

Biochemical Assays: Frequently Asked Questions
Q1: My IC₅₀ value is much higher than expected, or I'm seeing no inhibition. Where do I start?

A1: Start with the most fundamental component: the compound itself. Before investigating complex assay parameters, you must verify the identity, purity, and integrity of your this compound derivative.

  • Causality: A synthesized compound may have structural inaccuracies, impurities from synthesis, or may have degraded during storage. Impurities can compete with your compound or interfere with the assay signal, while degradation reduces the concentration of the active molecule. An incorrect structure means you are not testing the molecule you think you are.

  • Recommended Actions:

    • Verify Identity: Confirm the molecular weight via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Confirm Structure: Use ¹H NMR to confirm the chemical structure. Pay attention to the tautomeric form, as indazoles can exist as 1H and 2H tautomers, which can be influenced by substitution and solvent.[8][9] While 2,6-dimethyl substitution should lock the tautomeric form, verification is key.

    • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine purity. For reliable IC₅₀ determination, purity should be >95%.

Q2: My compound checks out, but the potency is still low. Could it be a solubility issue?

A2: Absolutely. Poor aqueous solubility is a very common issue for heterocyclic, drug-like molecules and a primary reason for efficacy failures.[10][11][12] If the compound precipitates in your assay buffer, its effective concentration is much lower than the nominal concentration, leading to an artificially high IC₅₀.

  • Causality: Many kinase inhibitors are hydrophobic to fit into the ATP-binding pocket.[11] The this compound core is relatively hydrophobic. When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out of solution if its solubility limit is exceeded.

  • Recommended Actions:

    • Visual Check: After diluting your compound into the assay buffer to the highest concentration used, let it sit for 15-30 minutes. Check for cloudiness or precipitate against a dark background.

    • Solubility Measurement: Perform a simple nephelometry or light-scattering measurement on a serial dilution of your compound in the final assay buffer to quantify its solubility limit.

    • Mitigation Strategies:

      • Ensure the final DMSO concentration is low and consistent across all wells (typically ≤1%).

      • Consider adding a small amount of a non-denaturing detergent like Tween-20 (e.g., 0.01%) to the assay buffer to improve solubility.

      • Test a narrower, lower concentration range of the compound that is well below its measured solubility limit.

Q3: I've ruled out compound integrity and solubility. What part of my assay should I check next?

A3: The next step is to rigorously validate the target protein and assay conditions .

  • Causality: The problem may not be with your inhibitor, but with the system used to measure its effect. An inactive or misfolded target protein will not bind the inhibitor, and suboptimal assay conditions can mask true inhibitory activity.

  • Recommended Actions:

    • Validate Target Activity: Always run a positive control (a known, potent inhibitor of your target) and a negative control (no inhibitor) in every experiment. If the positive control fails, the problem is with the assay setup, not your test compound.

    • Check Protein Integrity: If possible, run a small amount of your purified protein on an SDS-PAGE gel to check for degradation. Ensure it has been stored correctly and has not undergone excessive freeze-thaw cycles.

    • Optimize Substrate/Cofactor Concentration: For kinase assays, the concentration of ATP is critical. If the ATP concentration is too high relative to its Michaelis-Menten constant (Km), it will outcompete your inhibitor, leading to a loss of potency. For competitive inhibitors, IC₅₀ is highly dependent on the substrate concentration. It is standard practice to run enzymatic assays at or below the Km for the substrate.

    • Review Buffer Components: Ensure the pH, salt concentration, and any required cofactors (e.g., Mg²⁺ for kinases) are optimal for target activity.

Section 2: Troubleshooting Low Efficacy in Cell-Based Assays

Observing potent activity in a biochemical assay that does not translate to a cellular context is a frequent and significant challenge in drug development.[6][13] This discrepancy points to a variety of complex biological factors that prevent the compound from reaching and engaging its target within a living cell.[14]

Bridging the Biochemical-to-Cellular Gap

The transition from a simple, purified system to a complex cellular environment introduces multiple barriers to drug efficacy. Understanding these barriers is the first step in troubleshooting.

G cluster_biochem Biochemical Assay cluster_cell Cellular Assay biochem_ic50 Biochemical Potency (IC₅₀) (Compound + Purified Target) barrier1 Compound Stability (Media/Serum) biochem_ic50->barrier1 cell_ec50 Cellular Activity (EC₅₀) (Phenotypic Readout) barrier2 Cell Permeability (Membrane) barrier1->barrier2 barrier3 Intracellular Barriers (Efflux, Metabolism, Binding) barrier2->barrier3 target_engagement Target Engagement (Compound binds target in cell) barrier3->target_engagement target_engagement->cell_ec50

Caption: Barriers between biochemical potency and cellular activity.

Cell-Based Assays: Frequently Asked Questions
Q1: My compound is potent biochemically (low nM IC₅₀), but has a very weak (µM) or no effect in my cellular assay. What's the most likely cause?

A1: The most common causes for this discrepancy are poor cell permeability and low target engagement .[15][16] Your compound may be excellent at inhibiting the target in a test tube, but it is ineffective if it cannot get into the cell and bind to its target in the complex intracellular environment.

  • Causality: The cell membrane is a lipid bilayer that selectively restricts the entry of molecules. Furthermore, once inside, the compound may be actively pumped out by efflux transporters (like P-glycoprotein), rapidly metabolized, or sequestered by binding to abundant off-target proteins.[14] All these factors reduce the free intracellular concentration of your compound available to bind its intended target.[3]

  • Recommended Actions:

    • Confirm Target Engagement: This is the most critical first step. You must verify that your compound is reaching and binding to its intended target in the cellular context.[17] Without this evidence, interpreting any downstream functional data is impossible.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this. See Protocol 1 below.

    • Evaluate Cell Permeability: If target engagement is low, assess permeability directly using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a non-cell-based estimation, or methods involving LC-MS to measure compound uptake in cells.

Q2: I've confirmed target engagement with CETSA, but the downstream functional effect (e.g., inhibition of phosphorylation) is still weak. What could be happening?

A2: This scenario suggests that while your compound is binding its target, the cell is compensating for the inhibition. This points towards activation of bypass or redundant signaling pathways .

  • Causality: Cancer cells and other biological systems are highly adaptable. When a key node in a signaling pathway is inhibited, the cell can reroute signals through alternative pathways to maintain its function and survival.[20][21] For example, inhibiting one kinase might lead to the upregulation or activation of another kinase that can phosphorylate the same downstream substrates.[22]

  • Recommended Actions:

    • Phospho-Kinase Array: Use a phospho-kinase antibody array to get a broad overview of the signaling network. Compare the phosphorylation status of numerous key signaling nodes in cells treated with your compound versus a vehicle control. This can reveal unexpected pathway activations.

    • Combination Studies: If a bypass pathway is identified (e.g., upregulation of MET signaling in response to an EGFR inhibitor), test your compound in combination with an inhibitor of that bypass pathway.[20] Synergistic effects would strongly support this mechanism of resistance.

    • Time-Course Experiment: The activation of compensatory pathways can take time. Analyze your functional endpoint at multiple, earlier time points (e.g., 1, 4, 8 hours) instead of just a standard 24 or 48-hour endpoint. You may see strong initial inhibition that is later lost as the cell adapts.

Q3: My results are inconsistent from one experiment to the next. How can I improve the reproducibility of my cell-based assays?

A3: Inconsistent results in cellular assays often stem from variability in cell culture practices and assay execution.[23]

  • Causality: Cells are dynamic biological systems. Their metabolic state, growth phase, and density can significantly impact their response to a small molecule inhibitor.[23] Minor, seemingly insignificant variations in protocol can lead to large variations in the final data.

  • Recommended Actions:

    • Standardize Cell Culture:

      • Passage Number: Use cells within a consistent, low passage number range.

      • Growth Phase: Always seed cells for an experiment when they are in the log (exponential) growth phase, not when they are confluent.

      • Cell Plating: Ensure even cell distribution in multi-well plates. After plating, allow plates to sit at room temperature for 15-20 minutes before moving to the incubator to prevent edge effects.[23]

    • Optimize Drug Treatment:

      • Serum Concentration: Be aware that compounds can bind to proteins (like albumin) in fetal bovine serum (FBS). If you see a large potency shift between low- and high-serum conditions, this may be the cause. Consider running assays in reduced-serum media if possible.

      • Incubation Time: The optimal incubation time can vary. A compound that is rapidly metabolized may require shorter incubation times to see an effect.

    • Validate Assay Window: Ensure your assay has a robust signal-to-background ratio and a Z'-factor value between 0.5 and 1.0, which indicates a highly reproducible and screenable assay.[24]

Section 3: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to determine if your compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western Blot. A shift to a higher melting temperature in the presence of the compound indicates target engagement.

Methodology:

  • Cell Preparation:

    • Culture your cells of interest to ~80-90% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) at a concentration of 10-20 million cells/mL.

  • Compound Treatment:

    • Divide the cell suspension into two aliquots: one for the vehicle control (e.g., 0.1% DMSO) and one for your indazole derivative (at a concentration 10-100 fold higher than the expected EC₅₀).

    • Incubate at 37°C for 1 hour to allow for compound uptake.

  • Thermal Challenge:

    • Aliquot 50 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler to a range of temperatures for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include a non-heated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by subjecting them to 3-4 rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Pellet the precipitated/denatured proteins and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against your target protein.

    • Quantify the band intensities using image analysis software.

  • Data Interpretation:

    • Plot the percentage of soluble target protein (relative to the non-heated control) against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

TreatmentT₅₀ (Melting Temp)Interpretation
Vehicle (DMSO)51.2°CBaseline thermal stability of the target.
Indazole Cpd. X55.8°CTarget Engagement Confirmed (ΔT = +4.6°C)
Protocol 2: Aqueous Kinetic Solubility Assay

This protocol provides a basic method to estimate the solubility of your compound in your experimental buffer.

Principle: A concentrated DMSO stock of the compound is diluted into aqueous buffer. The formation of precipitate/aggregate is measured over time by light scattering or turbidity.

Methodology:

  • Preparation:

    • Prepare your final assay buffer (e.g., PBS, pH 7.4).

    • Prepare a high-concentration stock solution of your indazole derivative in 100% DMSO (e.g., 20 mM).

  • Assay Plate Setup:

    • In a clear 96-well plate, add 99 µL of the assay buffer to multiple wells.

    • Add 1 µL of the 20 mM DMSO stock to the first well (final concentration 200 µM, 1% DMSO). Mix thoroughly.

    • Perform a serial 2-fold dilution across the plate by transferring 50 µL to the next well containing 50 µL of buffer.

  • Measurement:

    • Immediately measure the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader. This is your T=0 reading.

    • Incubate the plate at room temperature, protected from light.

    • Measure the absorbance again at T=1 hour and T=2 hours.

  • Data Interpretation:

    • Plot the absorbance reading against the compound concentration for each time point.

    • The concentration at which the absorbance begins to rise significantly above the baseline (buffer + 1% DMSO) is the approximate kinetic solubility limit. A compound with poor solubility will show an increase in absorbance over time as aggregates form.

References

Stability issues of 5-Bromo-2,6-dimethyl-2H-indazole under storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2,6-dimethyl-2H-indazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability characteristics of this compound. Here, we address common issues encountered during storage and experimentation, offering troubleshooting advice and standardized protocols to ensure the integrity of your results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter, providing explanations grounded in chemical principles and actionable solutions.

Q1: I've observed a change in the physical appearance of my solid this compound sample (e.g., from a yellow crystalline powder to a darker or discolored solid) over time. What could be the cause?

A1: A change in the color or appearance of the solid compound is often the first indicator of chemical degradation. While this compound is generally stable when stored correctly, it is susceptible to certain environmental factors.

  • Causality: The indazole ring system, particularly when substituted, can be sensitive to light and oxidation.[1] Photodegradation can initiate reactions, while exposure to atmospheric oxygen, especially if moisture is present, can lead to the formation of colored impurities. The bromine and methyl groups on the ring also influence its electronic properties and reactivity.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions, which are typically refrigerated (0-8°C) and protected from light in a tightly sealed container.[2]

    • Purity Re-analysis: Perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[2] Compare the chromatogram to that of a fresh or reference sample. The presence of new peaks or a decrease in the main peak's area percentage confirms degradation.

    • Quarantine the Batch: If degradation is confirmed, the affected batch should be quarantined to prevent its use in critical experiments.

Q2: My HPLC analysis of a stored sample shows new, unidentified peaks that were not present in the initial analysis. What are these likely to be?

A2: The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation product formation. For indazole derivatives, several degradation pathways are well-documented and can be anticipated in forced degradation studies.[3][4]

  • Likely Degradation Pathways:

    • Photodegradation: A common degradation pathway for 2H-indazoles involves a photochemical rearrangement to form more stable benzimidazole isomers. This occurs upon exposure to UV light and can happen even in ambient laboratory lighting over extended periods.[1]

    • Oxidative Degradation: The methyl groups on the indazole ring are susceptible to oxidation, which could lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids. The indazole ring itself can also be oxidized.[1]

    • Hydrolysis: Under conditions of high humidity or if stored in a non-anhydrous solvent, hydrolysis might occur, although the C-Br bond and the N-methyl group are generally stable. The potential for hydrolysis under strongly acidic or basic conditions should be considered if the compound has been exposed to such environments.[1][3]

  • Investigative Workflow:

    • Characterize the Impurities: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the impurity peaks. This information can provide strong clues about their structure (e.g., an increase of 16 amu could suggest oxidation).

    • Conduct a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is highly recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation.[5][6] This will help confirm the identity of the peaks observed in your stored sample. A detailed protocol is provided later in this guide.

Frequently Asked Questions (FAQs)

Q1: What are the definitive recommended storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerated at 0-8°C.[2] While some suppliers may ship at ambient temperature, long-term storage at elevated temperatures is not advisable as it can accelerate thermal degradation.

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protected from light. Use an amber vial or store the container in a dark place.

Q2: How should I store this compound in solution?

A2: Storing this compound in solution is generally not recommended for long periods. If short-term storage is necessary:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or ethanol if there is any concern about potential reactivity.

  • Storage Conditions: Store solutions at -20°C or -80°C and protected from light.

  • Stability Check: Before use, always allow the solution to warm to room temperature and visually inspect for precipitation. It is good practice to re-analyze the purity of the solution by HPLC if it has been stored for an extended period.

Q3: Is this compound considered hazardous?

A3: Yes, like many bromo-organic compounds used in research, it should be handled with care. Safety data sheets (SDS) for this or structurally similar compounds indicate it may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and eye irritation.[7][8] Always handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of this compound and identify potential degradation products, which is a critical step in developing stability-indicating analytical methods.[4][5]

Objective: To identify the degradation pathways of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound (high purity, >98%)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • Class A volumetric flasks, pipettes, and autosampler vials

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

3. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Incubate for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 60°C). A control sample (1 mL stock + 1 mL diluent) should be run in parallel.

Stress ConditionReagent/ConditionTemperature
Acid Hydrolysis 1N HCl60°C
Base Hydrolysis 1N NaOH60°C
Oxidation 30% H₂O₂Room Temp
Thermal Solid Compound & Solution80°C
Photolytic Solid & Solution in Quartz CuvetteICH-compliant Photostability Chamber

4. Sample Preparation for Analysis:

  • After incubation, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 0.1 mg/mL.

5. HPLC-UV Analytical Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

  • Injection Volume: 10 µL

6. Data Analysis:

  • Analyze all samples by HPLC.

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation.

  • Identify the retention times of the major degradation products formed under each condition. For peak tracking and validation, a photodiode array (PDA) detector is highly beneficial.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Control Prepare Control Sample (Stock + Diluent) Stock->Control Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 60°C) Stock->Base Oxid Oxidation (30% H₂O₂, RT) Stock->Oxid Thermal Thermal Stress (Solution, 80°C) Stock->Thermal Photo Photolytic Stress (ICH Chamber) Stock->Photo Neutralize Neutralize & Dilute Samples Control->Neutralize Acid->Neutralize Base->Neutralize Oxid->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Photo_P Benzimidazole Isomer Parent->Photo_P Photodegradation (UV Light) Oxid_P Oxidized Derivatives (e.g., Carboxylic Acid) Parent->Oxid_P Oxidation (e.g., H₂O₂) Hydro_P Debrominated Product Parent->Hydro_P Reductive Debromination or Hydrolysis

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Overcoming Poor Solubility of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-2,6-dimethyl-2H-indazole. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenge of its poor solubility. This resource is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic compound with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol .[1][2] It typically appears as a yellow crystalline powder.[1] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of new drugs for neurological disorders and oncology, as well as in agrochemicals.[1]

The solubility of a compound is a critical factor in its experimental utility and therapeutic efficacy. For a drug to be absorbed in the body, it must first be in a solution at the site of absorption.[3][4] Poor aqueous solubility can lead to low bioavailability, which can diminish therapeutic effects and necessitate higher dosages.[5] In a laboratory setting, poor solubility can hinder reaction kinetics, purification, and the preparation of stock solutions for biological assays.

Q2: I'm struggling to dissolve this compound in my desired solvent. What are the first steps I should take?

A2: When encountering solubility issues, a systematic approach is key. Start by creating a solubility profile of the compound in a range of common laboratory solvents. This will provide an empirical basis for selecting an appropriate solvent or solvent system for your specific application. It's also important to consider the downstream requirements of your experiment; for instance, a solvent suitable for a chemical reaction may be inappropriate for a cell-based assay due to toxicity.

A suggested starting panel of solvents to test is included in the troubleshooting guide below. Remember to start with small quantities of the compound and solvent to minimize waste.

Q3: Are there any general strategies to improve the solubility of compounds like this compound?

A3: Yes, numerous techniques exist to enhance the solubility of poorly soluble drugs and chemical intermediates.[3][6][7] These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate. Common techniques include:

    • Particle Size Reduction: Micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3][6][8]

    • Modification of Crystal Habit: Preparing amorphous forms or different polymorphs of the compound can increase its apparent solubility.[5][6]

  • Chemical Modifications: These approaches involve altering the chemical environment of the compound. Key strategies include:

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[6][7]

    • Use of Co-solvents: Blending a primary solvent with a water-miscible organic solvent (co-solvent) can increase the solubilizing capacity of the system.[6][8]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the poorly soluble molecule and enhance its aqueous solubility.[3]

    • Salt Formation: For acidic or basic compounds, forming a salt can dramatically improve aqueous solubility.[7]

The choice of method depends on the specific properties of the compound and the requirements of the experiment.[3]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol outlines a stepwise approach to determine the solubility of this compound in a variety of common laboratory solvents.

Experimental Workflow: Solvent Screening

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Heating & Sonication cluster_3 Data Analysis A Weigh 1-5 mg of This compound B Aliquot into separate vials A->B C Add small increments of solvent (e.g., 100 µL) to each vial B->C D Vortex/mix thoroughly after each addition C->D E Observe for dissolution D->E F If not soluble at room temp, gently heat (e.g., 40-50°C) E->F If insoluble I Record the volume of solvent required to dissolve the compound E->I If soluble G Alternatively, use a sonicator F->G H Observe for dissolution G->H H->I If soluble J Calculate approximate solubility (mg/mL) I->J K Categorize solubility (e.g., Soluble, Sparingly Soluble, Insoluble) J->K

Caption: Workflow for systematic solvent screening.

Step-by-Step Protocol:
  • Preparation:

    • Accurately weigh 1-5 mg of this compound into several small, clear vials.

    • Prepare a set of common laboratory solvents. A suggested panel is provided in the table below.

  • Solvent Addition at Room Temperature:

    • To the first vial, add a small, measured volume (e.g., 100 µL) of the first solvent.

    • Vortex or stir the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution against a dark background to see if the solid has dissolved.

    • If the solid has not dissolved, continue adding the solvent in small, measured increments, vortexing after each addition, until the solid dissolves or a maximum volume is reached.

    • Record the total volume of solvent required for complete dissolution.

  • Elevated Temperature and Sonication:

    • If the compound is not soluble at room temperature, gently warm the vial in a water bath (e.g., to 40-50°C). Caution: Ensure the solvent is not volatile and flammable before heating.

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.

    • Observe for any improvement in solubility and record your findings.

  • Data Recording and Analysis:

    • Calculate the approximate solubility in mg/mL for each solvent.

    • Use the data to create a solubility profile, as shown in the example table below.

Data Summary: Solvent Screening Panel
Solvent ClassExample SolventsExpected Utility
Polar Aprotic Dimethylformamide (DMF)Often effective for dissolving a wide range of organic compounds.
Dimethyl sulfoxide (DMSO)A powerful solvent, commonly used for preparing stock solutions for biological assays.
Acetonitrile (ACN)Useful in chromatography and as a reaction solvent.
Polar Protic Methanol (MeOH)May be effective, especially with heating.
Ethanol (EtOH)Similar to methanol, commonly used in formulations.[6]
Non-Polar Dichloromethane (DCM)A common solvent for organic synthesis and extraction.
TolueneMay be effective for non-polar compounds.
Tetrahydrofuran (THF)A versatile solvent for a range of organic compounds.
Aqueous Buffers Phosphate-Buffered Saline (PBS)Important for determining solubility in biologically relevant media.
Guide 2: Advanced Solubilization Techniques

If simple solvent screening is insufficient, the following advanced techniques can be employed.

1. Co-Solvent Systems

The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[6]

Co-Solvent Strategy Workflow

G A Identify a 'good' organic solvent (e.g., DMSO, DMF) from Guide 1 C Prepare a concentrated stock solution in the 'good' solvent A->C B Identify a 'poor' but required solvent (e.g., water, buffer) D Titrate the stock solution into the 'poor' solvent while vortexing B->D C->D E Observe for precipitation D->E F Determine the maximum ratio of 'good' to 'poor' solvent that maintains solubility E->F If no precipitation G Optimize the co-solvent ratio for your experiment F->G

References

Technical Support Center: Regioselective Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective indazole synthesis. The 2H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of approved drugs like Niraparib and Pazopanib[1][2][3]. However, controlling the regioselectivity of substitution on the indazole nitrogen atoms (N1 vs. N2) is a persistent challenge that can significantly impact project timelines and outcomes.

This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven solutions to help you achieve your synthetic targets with precision and efficiency.

Section 1: General FAQs on Regioselectivity

This section addresses foundational questions regarding the regiochemical challenges inherent in indazole chemistry.

Question: Why is achieving N2 selectivity in indazole substitution so challenging?

Answer: The challenge arises from the tautomeric nature of the unsubstituted indazole ring and the relative thermodynamic stability of the two possible products. The N1-substituted (1H) and N2-substituted (2H) isomers often have similar energy levels, and direct alkylation or arylation frequently yields a mixture of both, with the 1H-indazole often being the thermodynamically favored product under many basic conditions[4][5][6]. The final product ratio is a delicate balance of factors including the acidity of the N-H proton, the nucleophilicity of each nitrogen atom, steric hindrance, and the specific reaction conditions (base, solvent, temperature).

Question: What are the primary factors that influence whether a reaction favors the N1 or N2 position?

Answer: There are three primary pillars that dictate regioselectivity:

  • Electronic Effects: The electronic nature of substituents on the indazole core is critical. Electron-withdrawing groups (EWGs), particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to dramatically favor N2 substitution (≥96% selectivity)[5]. This is because the EWG increases the acidity of the adjacent N1-proton, making the N2 nitrogen's lone pair comparatively more nucleophilic.

  • Steric Hindrance: The steric profile of both the incoming electrophile and the indazole substrate can influence the outcome. Bulky electrophiles may preferentially react at the less hindered nitrogen position.

  • Reaction Conditions: The choice of base, solvent, and catalyst system is paramount. As we will explore in the following sections, specific conditions can override the inherent thermodynamic preference. For example, a Mitsunobu reaction strongly favors N2 alkylation, while using sodium hydride in THF often leads to the N1 product[5].

Section 2: Troubleshooting Direct N-Alkylation & N-Arylation

Direct substitution on a pre-formed indazole ring is a common strategy, but it is also the most susceptible to regioselectivity issues.

Question: My N-alkylation reaction with an alkyl halide is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the 2H-indazole?

Answer: This is a classic problem. A 1:1 mixture suggests that the reaction conditions are not providing sufficient differentiation between the two nitrogen nucleophiles. Here is a troubleshooting workflow to steer the reaction towards the desired N2 isomer.

G start Symptom: Poor N1/N2 Selectivity substituents Analyze Indazole Substituents start->substituents conditions Modify Reaction Conditions start->conditions reagents Change Alkylation Reagent/Method start->reagents ewg Is an EWG present at C7? substituents->ewg base Switch Base/Solvent conditions->base metal Introduce Coordinating Metal conditions->metal mitsunobu Use Mitsunobu Reaction reagents->mitsunobu no_ewg No directing groups present. Focus on conditions. ewg->no_ewg No yes_ewg EWG at C7 favors N2. Optimize yield. ewg->yes_ewg Yes ga_al Ga/Al Mediated Alkylation metal->ga_al

Caption: Troubleshooting workflow for poor N-alkylation selectivity.

Troubleshooting Table for Direct N-Alkylation

Symptom Potential Cause Suggested Solution & Rationale Reference
Low Yield / No Reaction Inappropriate base/solvent combination.Some bases are ineffective in certain solvents. For example, K₂CO₃ or Na₂CO₃ in THF may fail completely. Switch to a more polar aprotic solvent like DMF or dioxane to improve solubility and reactivity.[5]
Mixture of N1/N2 Isomers Non-selective reaction conditions.The Mitsunobu reaction (using DEAD or DIAD and PPh₃) has a strong intrinsic preference for forming the N2-alkylated product. This is often the most reliable first choice for achieving N2 selectivity with primary and secondary alcohols.[5]
Mixture of N1/N2 Isomers Cation coordination is not directing the reaction.Introduce a mediating metal. Gallium/aluminum or aluminum-mediated direct alkylations with alkyl bromides have been developed specifically for the high-yield, regioselective synthesis of 2H-indazoles. These metals are thought to chelate with the indazole nitrogens to direct the incoming electrophile to the N2 position.[4][7][8]
Reaction favors N1 Isomer Conditions favor the thermodynamic product.The combination of a strong, non-coordinating base like NaH in an ethereal solvent like THF typically deprotonates the indazole to form the anion, which then reacts at the N1 position to give the more stable 1H-indazole. To favor N2, you must use conditions that kinetically favor that position, as described above.[5]

Question: I need to perform an N-arylation. What are the best practices for achieving N2 selectivity?

Answer: N-arylation is also prone to mixtures, but catalyst control is highly effective here. While traditional methods often give poor selectivity, modern copper-catalyzed systems offer excellent control.

A highly effective method is the use of a copper(I) catalyst with diaryliodonium salts as the aryl source. This approach can provide complete N2-regiocontrol[9]. The reaction proceeds under mild conditions and avoids the need for strong bases that can complicate regioselectivity. Density functional theory (DFT) studies suggest the high regioselectivity is due to the reaction pathway avoiding the deprotonation of the indazole, which is often the source of isomeric mixtures[9].

Section 3: Regiocontrol via Cyclization Strategies

Building the indazole ring from acyclic precursors is a powerful strategy to ensure absolute regiocontrol from the start. The position of the N2-substituent is locked in by the choice of starting materials.

Question: My project requires a 2-aryl-2H-indazole. Which cyclization method provides the most reliable and regioselective route?

Answer: The Cadogan reductive cyclization is an exceptionally robust and widely used method for the regioselective synthesis of 2-aryl and 2-alkyl-2H-indazoles[10][11][12]. This one-pot procedure is operationally simple and avoids the need to isolate sensitive intermediates, making it highly practical for library synthesis in a drug discovery context[10][13].

The general mechanism involves two key steps:

  • Condensation: An o-nitrobenzaldehyde is condensed with a primary amine (aliphatic or aromatic) to form an ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: A phosphine reducing agent, typically tri-n-butylphosphine (PBu₃), deoxygenates the nitro group, which triggers an intramolecular cyclization to form the N-N bond, yielding the 2H-indazole exclusively.

G A o-Nitrobenzaldehyde + R'-NH2 B Step 1: Condensation (Solvent, Heat) A->B C ortho-Imino-nitrobenzene Intermediate B->C - H2O D Step 2: Reductive Cyclization (P(n-Bu)3) C->D E Regiochemically Pure 2-R'-2H-Indazole D->E - O=P(n-Bu)3

Caption: Workflow for the Cadogan Reductive Cyclization.

Question: I'm having trouble with the Cadogan cyclization. My yields are low and I see multiple side products. What could be going wrong?

Answer: While reliable, the success of the Cadogan reaction depends on several factors. Here’s how to troubleshoot common issues:

  • Issue: Low Yield.

    • Possible Cause 1: Steric Hindrance. Highly substituted anilines or bulky aliphatic amines can slow down both the initial condensation and the final cyclization step[10].

      • Solution: Increase the reaction time or temperature (within reason, typically 80-110°C). Ensure your phosphine reducing agent is fresh and added in sufficient excess (typically 1.5-2.0 equivalents).

    • Possible Cause 2: Electronic Effects. Strongly electron-withdrawing groups on the amine component can reduce its nucleophilicity, hindering the initial condensation. Conversely, certain substituents on the nitrobenzaldehyde can affect the efficiency of the reduction step.

      • Solution: For sluggish condensations, adding a catalytic amount of a mild acid (e.g., acetic acid) can help, but it should be neutralized before adding the phosphine. The choice of solvent is also key; isopropanol at 80°C is a well-optimized starting point[10][11].

  • Issue: Unidentified Side Products.

    • Possible Cause: Incomplete Reduction or Side Reactions. The phosphine reducing agent is critical. If it is old or oxidized, it can lead to incomplete reaction or the formation of intermediates like indazole N-oxides[14].

      • Solution: Use freshly opened or distilled PBu₃. Ensure the reaction is run under an inert atmosphere (N₂ or Argon) to prevent oxidation of the reagent.

    • Possible Cause: Unstable Substrate. Substrates with acidic α-imino protons are generally not tolerated under the reaction conditions and can lead to decomposition[10].

      • Solution: This represents a limitation of the method. If your amine component has this feature, an alternative synthetic route, such as a palladium-catalyzed cyclization, may be necessary.

Question: Are there other reliable cyclization methods besides the Cadogan reaction?

Answer: Yes, transition-metal-catalyzed cyclizations are a powerful alternative. A notable example is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines[6]. This method forms the N1-C7a bond in the final step. The reaction typically employs a palladium catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., dppf) and a base like t-BuONa[6]. This strategy offers broad substrate scope and tolerates a variety of functional groups on both aryl rings[6].

Section 4: Experimental Protocols

To provide a practical, self-validating system, we present a detailed protocol for a proven regioselective synthesis.

Protocol 1: Regioselective Synthesis of 2-Phenyl-2H-indazole via One-Pot Cadogan Cyclization

Adapted from Genung, N. E.; Wei, L.; Aspnes, G. E. Org. Lett. 2014, 16 (11), 3114–3117.[12]

Objective: To synthesize 2-phenyl-2H-indazole from 2-nitrobenzaldehyde and aniline with high regioselectivity.

Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Aniline (1.1 equiv)

  • Tri-n-butylphosphine (1.5 equiv)

  • Isopropanol (i-PrOH)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-nitrobenzaldehyde (1.0 equiv) and isopropanol (to make a ~0.5 M solution).

  • Condensation: Add aniline (1.1 equiv) to the solution at room temperature. Heat the reaction mixture to 80 °C and stir for 2 hours. The progress of the imine formation can be monitored by TLC or LC-MS. Causality Note: Heating drives the condensation reaction by facilitating the removal of water. Using a slight excess of the amine ensures full consumption of the limiting aldehyde.

  • Reductive Cyclization: After 2 hours, add tri-n-butylphosphine (1.5 equiv) dropwise to the reaction mixture at 80 °C. Caution: The reaction can be exothermic. Maintain vigorous stirring.

  • Reaction Monitoring: Continue to stir the reaction at 80 °C for 12-18 hours. Monitor the disappearance of the imine intermediate and the formation of the product by TLC or LC-MS. Trustworthiness Note: The one-pot nature of this reaction is efficient, but it is crucial to confirm the completion of the first step before proceeding to the second to minimize side products.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-2H-indazole. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The absence of signals corresponding to the 1-phenyl-1H-indazole isomer confirms the regioselectivity.

Section 5: Summary and Method Comparison

Choosing the right method depends on the available starting materials, desired scale, and the specific substitution pattern of the target molecule.

Comparison of Key Regioselective Methods for 2H-Indazole Synthesis

Method Key Reagents/Catalyst Typical Regioselectivity Advantages Limitations
Direct N-Alkylation (Mitsunobu) PPh₃, DEAD/DIADHigh to excellent for N2Good functional group tolerance; reliable for many primary/secondary alcohols.Stoichiometric phosphine oxide waste; can be difficult to remove.
Direct N-Alkylation (Ga/Al-mediated) Ga/Al metalHigh to excellent for N2High yielding; specific for 2H-indazole synthesis.Requires specific metal reagents which may not be readily available.[7]
Cadogan Reductive Cyclization P(n-Bu)₃Excellent for N2One-pot, operationally simple, good scope for aryl and alkyl amines, highly regioselective.[10][11]Can be sensitive to sterics; phosphine reagent is air-sensitive; not compatible with all functional groups.[10]
Pd-Catalyzed Intramolecular Amination Pd(OAc)₂, phosphine ligand, baseExcellent for N2Broad substrate scope, good functional group tolerance.[6]Requires multi-step synthesis of the hydrazine precursor; potential for catalyst cost and residual metal contamination.
Cu-Catalyzed Three-Component Reaction Cu₂O or Cu(I) source, NaN₃Excellent for N2One-pot from simple starting materials (2-halobenzaldehydes, amines).[15]Use of sodium azide requires careful handling and safety precautions.
[3+2] Cycloaddition Sydnones, Aryne precursorsExcellent for N2Very mild conditions, high yields, no 1H-indazole contamination.[16]Requires synthesis of specific sydnone and aryne precursors.

References

Technical Support Center: Strategic Control of Isomerism and Byproducts in 1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and drug development professionals engaged in the synthesis of 1H-indazoles. The indazole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of pharmacologically active agents.[1] However, its synthesis is often complicated by the formation of unwanted byproducts, most notably the 2H-indazole regioisomer, which can significantly impact yield and purity.[2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to navigate the complexities of 1H-indazole synthesis and achieve high regioselectivity and purity in your reactions.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific experimental challenges and provides actionable solutions grounded in chemical principles.

Issue 1: Poor Regioselectivity - Predominant Formation of the 2H-Indazole Isomer

Symptoms:

  • NMR or HPLC analysis indicates a significant proportion of the undesired 2H-indazole isomer in your crude product mixture.[3]

  • Difficulty in separating the 1H- and 2H-isomers via column chromatography.[2]

Root Cause Analysis:

The formation of 1H- versus 2H-indazole is a classic case of kinetic versus thermodynamic control. The 1H-indazole is generally the thermodynamically more stable isomer.[3][4] However, reaction conditions can favor the kinetically preferred 2H-isomer. The choice of base, solvent, and temperature are critical factors that dictate the regiochemical outcome.[5][6]

Strategic Solutions:

  • Base Selection is Paramount:

    • For N-alkylation reactions, Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF) is a robust choice for favoring the N-1 substituted product. [3][6] The mechanism involves the formation of a sodium-indazole tight ion pair, which sterically hinders alkylation at the N-2 position.[6]

    • Avoid strong, non-coordinating bases in highly polar solvents like DMF if you are aiming for the 1H-isomer, as this can lead to a mixture of regioisomers.[6]

  • Solvent Effects on Regioselectivity:

    • Utilize non-polar, aprotic solvents like THF or dioxane to promote the formation of the thermodynamically favored 1H-indazole. [6]

    • Polar aprotic solvents such as DMF can sometimes be used to achieve thermodynamic equilibration, favoring the N-1 substituted product, particularly with certain electrophiles.[6]

  • Temperature Control:

    • Higher reaction temperatures can sometimes promote the isomerization of the kinetic 2H-product to the more stable 1H-product. However, this is not a universally applicable solution and can lead to other side reactions.[3] Careful temperature screening is advised.

Issue 2: Formation of Dimeric and Other Byproducts

Symptoms:

  • Presence of deeply colored impurities in the reaction mixture.[7]

  • Complex NMR spectra with unexpected signals.

  • Mass spectrometry data indicating the presence of species with double the expected molecular weight.

Root Cause Analysis:

Dimer formation is a common side reaction, especially in syntheses starting from indoles via nitrosation. It occurs when a nucleophilic starting material or intermediate attacks a reactive species in the reaction mixture.[7] Other byproducts like hydrazones can arise from incomplete cyclization.[3][8]

Strategic Solutions:

  • Control of Reaction Stoichiometry and Addition Rate:

    • In reactions prone to dimerization, such as the nitrosation of indoles, a "reverse addition" protocol can be highly effective. This involves the slow, controlled addition of the indole substrate to the nitrosating agent.[7] This maintains a low concentration of the nucleophilic indole, minimizing its ability to engage in side reactions.

  • Reaction Temperature:

    • Maintain low temperatures (e.g., 0 °C) during the addition of reagents to control the reactivity of intermediates and prevent unwanted side reactions.[7]

  • Alternative Synthetic Routes:

    • If dimerization or other byproduct formation is persistent, consider alternative synthetic strategies that avoid the problematic intermediates. For instance, syntheses starting from 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones can be cleaner alternatives.[7]

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between the 1H- and 2H-indazole isomers?

A1: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the chemical shift of the proton at the 3-position is a key diagnostic handle. For 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer.[3] Furthermore, 2D NMR techniques like HMBC can be used to establish connectivity. For N-substituted indazoles, an HMBC correlation between the N-alkyl protons and the C-7a carbon of the indazole ring confirms N-1 substitution.[6]

Q2: What is the general strategy to improve the regioselectivity for 1H-indazole synthesis?

A2: The overarching strategy is to employ conditions that favor thermodynamic control. Key factors to manipulate include the careful selection of the base and solvent, and optimizing the reaction temperature.[3] For N-alkylation, using sodium hydride in THF has proven to be a highly effective method for achieving excellent N-1 regioselectivity.[6]

Q3: Can high temperatures negatively impact my 1H-indazole synthesis?

A3: Yes. While elevated temperatures can sometimes favor the formation of the thermodynamically more stable 1H-isomer, they can also promote the formation of degradation products and other impurities.[3] It is crucial to conduct careful reaction optimization to find a temperature that balances the desired isomerization with the minimization of side reactions.

Q4: Are there metal-free methods to synthesize 1H-indazoles to avoid metal contamination in my final product?

A4: Yes, several metal-free synthetic routes have been developed. One such method involves the reaction of o-aminobenzoximes with methanesulfonyl chloride in the presence of a weak base like triethylamine. This approach is performed under mild conditions and tolerates a wide range of functional groups.[8][9]

Experimental Protocols & Data

Protocol 1: Regioselective N-1 Alkylation of 1H-Indazole[6]

This protocol is optimized for the selective synthesis of N-1 alkylated indazoles.

Materials:

  • 1H-Indazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., n-pentyl bromide)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This method typically provides excellent N-1 regioselectivity (>99:1).[6]

Table 1: Influence of Base and Solvent on Indazole N-Alkylation Regioselectivity[6]
EntryBaseSolventTemperature (°C)N-1:N-2 Ratio
1NaHTHF50>99:1
2K₂CO₃DMF25Mixture
3Cs₂CO₃Acetonitrile25Mixture
4NaHMDSTHF25N-1 favored

This table summarizes the general trends observed in the literature. Actual ratios will depend on the specific substrate and alkylating agent.

Visualization of Synthetic Strategy

Decision Workflow for Minimizing Byproducts in 1H-Indazole Synthesis

The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy to maximize the yield of the desired 1H-indazole product.

G start Goal: Synthesize 1H-Indazole Derivative is_n_alkylation Is the target an N-substituted indazole? start->is_n_alkylation n_alkylation_protocol Use NaH in THF for N-1 selectivity is_n_alkylation->n_alkylation_protocol Yes other_synthesis Is the target a C-substituted or unsubstituted 1H-indazole? is_n_alkylation->other_synthesis No troubleshooting Experiencing byproduct formation? n_alkylation_protocol->troubleshooting cyclization_route Choose a cyclization strategy other_synthesis->cyclization_route metal_free Is metal contamination a concern? cyclization_route->metal_free metal_free_method Consider o-aminobenzoxime cyclization metal_free->metal_free_method Yes metal_catalyzed Palladium or Copper-catalyzed cyclizations are options metal_free->metal_catalyzed No metal_free_method->troubleshooting metal_catalyzed->troubleshooting check_conditions Review base, solvent, and temperature troubleshooting->check_conditions Yes end Pure 1H-Indazole troubleshooting->end No alternative_route Consider an alternative synthetic pathway check_conditions->alternative_route alternative_route->start

References

Technical Support Center: Optimizing Catalyst Performance in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic indazole synthesis. Here, we address common challenges and provide practical, field-proven solutions to optimize your experimental outcomes. Our focus is on providing in-depth technical guidance rooted in scientific principles to enhance the efficiency, selectivity, and reproducibility of your reactions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during indazole synthesis, offering step-by-step solutions and the rationale behind them.

Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles

Question: My reaction is producing a mixture of N1 and N2 alkylated indazole isomers. How can I selectively synthesize the desired N1 or N2 product?

Answer:

Achieving regioselectivity in the N-alkylation of indazoles is a frequent challenge, governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[1] The two nitrogen atoms of the indazole ring exhibit different nucleophilicities, and the thermodynamic stability of the resulting products often dictates the final isomer ratio.

Strategies for Controlling Regioselectivity:

  • For N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more stable.[1][2] To favor the N1 isomer, conditions that allow for thermodynamic equilibration are preferred.

    • Base and Solvent System: The choice of base and solvent is critical. A widely successful combination for achieving high N1 selectivity is using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][3] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[1]

    • Substituent Effects: The presence of electron-withdrawing or sterically bulky groups at the C3 position can significantly favor N1 alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide substituents have shown excellent N1 regioselectivity with NaH in THF.[1][3]

  • For N2-Alkylation (Kinetic Product): To favor the kinetically controlled N2 product, conditions that prevent equilibration are necessary.

    • Mildly Acidic Conditions: Regioselective protection at the N2 position can be achieved under mildly acidic conditions.[4]

    • Specific Reagents: The use of alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid or copper(II) triflate can selectively yield N2-alkylated indazoles.[5]

Experimental Protocol for Selective N1-Alkylation:

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Decision Workflow for Regioselective N-Alkylation:

G start Start: N-Alkylation of Indazole target Desired Product? start->target n1 N1-Alkylated Indazole target->n1 N1 Isomer n2 N2-Alkylated Indazole target->n2 N2 Isomer conditions_n1 Thermodynamic Control: - Strong Base (NaH) - Aprotic Solvent (THF) - Consider C3 Substituents n1->conditions_n1 conditions_n2 Kinetic Control: - Mildly Acidic Conditions - Specific Reagents (e.g., Trichloroacetimidates) n2->conditions_n2 protocol_n1 Follow N1-Alkylation Protocol conditions_n1->protocol_n1 protocol_n2 Follow N2-Alkylation Protocol conditions_n2->protocol_n2

Caption: Decision tree for choosing the right conditions for selective N-alkylation.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize an indazole ring is resulting in low yields or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions involving indazoles can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[6] The pyridine-like nitrogen in the indazole ring can coordinate to the palladium center, leading to catalyst inhibition.[6]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[6] Ensure your reaction is set up under strictly inert conditions. The formation of palladium black is a visual indicator of catalyst decomposition.[6]

    • Ligand Choice: For pyridine-like substrates such as indazoles, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[6] These ligands help to stabilize the palladium center and prevent inhibition by the substrate's nitrogen atom.[6][7] The use of dppf (1,1'-bis(diphenylphosphino)ferrocene) has also been reported to be effective in some cases.[8][9][10]

  • Reaction Conditions:

    • Solvent: The solvent must be anhydrous and capable of dissolving all reaction components.[6] Common solvents include toluene, dioxane, and DMF.

    • Base: The choice of base is crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] An optimal temperature must be determined empirically.

Systematic Optimization Table:

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)
Ligand SPhosXPhosdppf
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent TolueneDioxaneDMF
Temperature 80 °C100 °C120 °C

Experimental Protocol for a Suzuki-Miyaura Cross-Coupling:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the bromo-indazole (1.0 equiv), boronic acid (1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv) to a reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®.[11] Dilute the filtrate with an organic solvent and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Issue 3: Catalyst Deactivation in C-H Activation Reactions

Question: My Rhodium(III) or Palladium(II)-catalyzed C-H activation/annulation for indazole synthesis is stalling or showing low turnover. What could be the cause and how can I improve it?

Answer:

Catalyst deactivation is a significant challenge in C-H activation catalysis.[12] The stability of the active catalytic species is paramount for achieving high turnover numbers.

Potential Causes and Solutions:

  • Oxidant/Additive Choice: Many C-H activation reactions require a stoichiometric oxidant to regenerate the active catalyst. Copper salts (e.g., Cu(OAc)₂) are commonly used.[13][14] In some cases, silver salts (e.g., AgSbF₆, AgOCOCF₃) are also employed as additives.[13][14] The choice and stoichiometry of the oxidant can be critical.

  • Directing Group Compatibility: The efficiency of C-H activation is highly dependent on the directing group. Ensure that the directing group is robust under the reaction conditions and can effectively coordinate to the metal center.

  • Atmosphere: While some reactions use molecular oxygen as a terminal oxidant, many are sensitive to air and require an inert atmosphere (e.g., argon).[13]

Visualizing the Catalytic Cycle for Rh(III)-Catalyzed C-H Activation:

G RhIII_cat [CpRh(III)] Coordination Coordination RhIII_cat->Coordination + Substrate CH_Activation C-H Activation Coordination->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Insertion Migratory Insertion Rhodacycle->Insertion + Coupling Partner Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Product Indazole Product Reductive_Elimination->Product RhI_species [CpRh(I)] Reductive_Elimination->RhI_species Oxidation Oxidation (e.g., by Cu(II)) RhI_species->Oxidation Oxidation->RhIII_cat

Caption: A simplified catalytic cycle for Rh(III)-catalyzed indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally better for indazole synthesis: copper or palladium?

A1: The choice between copper and palladium catalysts depends heavily on the specific transformation you are trying to achieve.

  • Copper catalysts are frequently used for C-N bond formation, such as in the reaction of 2-halobenzonitriles with hydrazines or in multicomponent reactions.[5][15][16] Copper-catalyzed reactions can often be more cost-effective.

  • Palladium catalysts are workhorses for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups onto the indazole core.[8][9][11] They are also used in intramolecular amination reactions to form the indazole ring.[9][10]

Q2: How does the solvent affect my indazole synthesis?

A2: The solvent plays a crucial role in catalyst solubility, substrate reactivity, and can influence reaction pathways. For instance, in N-alkylation, polar aprotic solvents like THF or DMF are common.[1] For some copper-catalyzed reactions, green solvents like polyethylene glycol (PEG) have been used.[5] In a study on the synthesis of 1H-indazole, DMSO was found to give the best yield compared to other solvents.[17] It is often necessary to screen a range of solvents to find the optimal one for a specific catalytic system.

Q3: My reaction is complete, but I'm having trouble removing the metal catalyst from my indazole product. What are the best methods for purification?

A3: Removing residual metal catalysts is a critical step, especially in pharmaceutical applications. Several methods can be employed:

  • Chromatography: Passing the crude product through a plug of silica gel or Celite® can effectively remove a significant portion of the metal catalyst.[18]

  • Activated Carbon: Treatment with activated carbon can adsorb the metal catalyst, which can then be removed by filtration.[18] However, be aware that your product might also adsorb to the carbon, leading to yield loss.[18]

  • Metal Scavengers: There are various commercially available silica-based or polymer-based scavengers with functional groups that can selectively bind to the metal catalyst.

  • Crystallization: Purifying the final product by crystallization is a highly effective and scalable method for removing catalyst residues.[18]

Q4: Can I perform a one-pot synthesis of substituted indazoles?

A4: Yes, several one-pot procedures have been developed for the synthesis of indazoles, which are often more efficient and environmentally friendly. For example, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide can afford 2H-indazoles in a single step.[5] Similarly, a one-pot condensation followed by a Cadogan reductive cyclization is used for the synthesis of 2H-indazoles.[19]

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-2,6-dimethyl-2H-indazole and Other Indazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] Its versatility allows for a wide range of substitutions, leading to derivatives with diverse pharmacological profiles. This guide provides an in-depth comparative analysis of 5-Bromo-2,6-dimethyl-2H-indazole , a specific derivative of the less common 2H-indazole tautomer, against other notable indazole derivatives. By examining their structure-activity relationships (SAR), performance in key biological assays, and underlying mechanisms, this document aims to equip researchers with the critical insights needed to advance their drug discovery programs.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

Indazoles, bicyclic heterocyclic compounds, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and has been more extensively studied.[3] However, 2H-indazole derivatives have also demonstrated significant biological activities, often exhibiting unique pharmacological properties.[4][5] A significant portion of indazole-based drug discovery has focused on the development of protein kinase inhibitors.[6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its importance in targeting these key oncogenic drivers.[2][7]

Spotlight on this compound: A Profile

This compound is a distinct derivative characterized by a bromine atom at the 5-position and methyl groups at the 2 and 6-positions of the indazole ring. While extensive public data on the specific biological activity of this compound is limited, its structural features suggest potential as a kinase inhibitor. The bromine atom can serve as a valuable synthetic handle for further functionalization and can also engage in halogen bonding with target proteins. The dimethyl substitution pattern on the 2H-indazole core influences the compound's lipophilicity and steric profile, which are critical for its pharmacokinetic and pharmacodynamic properties. Chemical suppliers note its utility as an intermediate in the synthesis of pharmaceuticals, particularly in oncology and neuropharmacology, underscoring its potential in these fields.[8]

Comparative Analysis: Performance Against Other Indazole Derivatives

To understand the potential of this compound, it is essential to compare it with other well-characterized indazole derivatives, particularly those targeting key oncogenic kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4).

Targeting Angiogenesis: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[9] The indazole scaffold has proven to be a fertile ground for the development of potent VEGFR-2 inhibitors.

One notable example is a series of indazole derivatives where a potent compound demonstrated a VEGFR-2 IC50 of 1.24 nM.[9] This compound also showed significant inhibition of human umbilical vein endothelial cell (HUVEC) angiogenesis and cell migration.[9] While specific data for this compound is not available, the structure of potent indazole-based VEGFR-2 inhibitors often includes a larger substituent at the 3-position that can interact with the hydrophobic region of the kinase's active site. The relatively simple structure of this compound might position it as a valuable fragment or starting point for the synthesis of more complex and potent VEGFR-2 inhibitors.

Regulating Cell Division: PLK4 Inhibition

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation.[10] Its overexpression is linked to several cancers, making it an attractive therapeutic target.[11] Indazole-based compounds have emerged as potent PLK4 inhibitors.

For instance, a novel indazole-based PLK4 inhibitor, compound C05, exhibited exceptional kinase inhibitory activity with an IC50 of less than 0.1 nM.[11][12] This compound also demonstrated potent antiproliferative effects against various cancer cell lines, including neuroblastoma (IMR-32), breast cancer (MCF-7), and non-small cell lung cancer (H460), with IC50 values in the sub-micromolar to low micromolar range.[11][12] Furthermore, it was shown to induce apoptosis and cause cell cycle arrest.[12] The structure of these potent PLK4 inhibitors often involves a larger substituent at the 3- or 6-position of the indazole ring, which forms key interactions with the kinase active site. The 2,6-dimethyl substitution pattern of this compound could be explored for its potential to fit into the ATP-binding pocket of PLK4, with the bromine at the 5-position offering a vector for further optimization to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents.

  • Substitution at the 2-position: For 2H-indazoles, the substituent at the N2 position significantly influences the compound's properties. In many cases, a methyl group, as seen in this compound, is a common starting point in medicinal chemistry campaigns.

  • Substitution at the 5 and 6-positions: The benzene portion of the indazole ring offers multiple positions for substitution. A bromine at the 5-position, as in the target compound, can increase lipophilicity and potentially engage in halogen bonding. The methyl group at the 6-position also contributes to the overall lipophilicity and can influence the orientation of the molecule within a binding pocket. Studies on other 2,6-disubstituted indazoles have shown that this substitution pattern can lead to potent and selective kinase inhibitors.[13]

  • The 2H-indazole Tautomer: The choice of the 2H-indazole scaffold itself is a key structural feature. While less common than the 1H-tautomer, it can offer a different vector for substituents and potentially lead to novel intellectual property.

Experimental Protocols for Evaluating Indazole Derivatives

To facilitate the comparative analysis of this compound and other derivatives, detailed protocols for key in vitro assays are provided below.

Synthesis of 2H-Indazole Derivatives

The synthesis of 2H-indazoles can be achieved through various methods, often starting from appropriately substituted benzaldehydes or nitroarenes. A common approach involves the reductive cyclization of ortho-nitrobenzylamines.

Diagram: General Synthetic Workflow for 2H-Indazoles

G start o-Nitrobenzaldehyde imine Ortho-imino-nitrobenzene (Condensation) start->imine amine Primary Amine (R-NH2) amine->imine indazole Substituted 2H-Indazole (Reductive Cyclization) imine->indazole e.g., Tri-n-butylphosphine

Caption: A generalized workflow for the synthesis of 2H-indazole derivatives.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, VEGFR-2 kinase, and the substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, H460, IMR-32)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for cell fixation

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat the cells with the test compound for a specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Analyze the data to determine the percentage of cells in each phase of the cell cycle.

Diagram: Experimental Workflow for In Vitro Evaluation

G compound This compound & Comparators kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2, PLK4) compound->kinase_assay cell_prolif Cell Proliferation Assay (MTT) compound->cell_prolif ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase ic50_cell Determine Cellular IC50 cell_prolif->ic50_cell cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist sar_analysis Structure-Activity Relationship Analysis ic50_kinase->sar_analysis ic50_cell->cell_cycle ic50_cell->sar_analysis cell_cycle_dist->sar_analysis

Caption: A typical workflow for the in vitro evaluation of indazole derivatives.

Conclusion and Future Directions

While direct biological data for this compound is not yet widely published, its structural features and the proven track record of the indazole scaffold, particularly the 2,6-disubstituted variants, suggest its potential as a valuable building block in the development of novel kinase inhibitors. Comparative analysis with potent VEGFR-2 and PLK4 inhibitors highlights the structural motifs often associated with high activity and provides a roadmap for the further optimization of this compound.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. The bromine at the 5-position provides a strategic point for diversification through cross-coupling reactions to explore the chemical space around this core. By systematically applying the experimental protocols outlined in this guide, researchers can elucidate the specific biological targets of these novel compounds, understand their mechanism of action, and ultimately contribute to the development of the next generation of targeted cancer therapies.

References

A Comprehensive Guide to Validating the Antitumor Activity of 5-Bromo-2,6-dimethyl-2H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including Axitinib and Pazopanib.[1][2] These agents typically function as kinase inhibitors, targeting signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[3][4] The specific substitutions on the indazole ring, such as the bromo and dimethyl groups in the titular compound, are anticipated to modulate its pharmacological profile, including target specificity and potency.[3][5] This guide will delineate the necessary steps to rigorously test this hypothesis.

Part 1: Proposed Mechanism of Action and Comparative Landscape

Indazole derivatives have been shown to inhibit a variety of protein kinases involved in oncology, such as VEGFR, FGFR, and PLK4.[3][4] The introduction of a bromine atom at the 5-position and methyl groups at the 2- and 6-positions of the 2H-indazole core may confer unique inhibitory properties. Halogen bonds, involving the bromine atom, could enhance binding affinity and selectivity for the target kinase. The dimethyl substitution pattern will influence the compound's solubility, metabolic stability, and overall conformation, which are critical determinants of its biological activity.

Our validation strategy will therefore focus on a panel of cancer cell lines representing diverse tumor types and known to be sensitive to kinase inhibitors. For comparative analysis, we will benchmark the activity of 5-Bromo-2,6-dimethyl-2H-indazole against established chemotherapeutic agents such as Doxorubicin and Paclitaxel, as well as a relevant targeted therapy like Axitinib, which also features an indazole core.

Part 2: Experimental Validation Workflow

The validation of a novel antitumor agent is a multi-step process, beginning with in vitro characterization and progressing to in vivo efficacy studies. The following workflow provides a comprehensive and logical sequence of experiments designed to thoroughly assess the anticancer potential of this compound.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cytotoxicity Screening\n(MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis\n& Characterization->Cytotoxicity Screening\n(MTT Assay) Mechanistic Assays Mechanistic Assays Cytotoxicity Screening\n(MTT Assay)->Mechanistic Assays Xenograft Model\nDevelopment Xenograft Model Development Cytotoxicity Screening\n(MTT Assay)->Xenograft Model\nDevelopment Lead Candidate Selection Apoptosis Assay Apoptosis Assay Mechanistic Assays->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanistic Assays->Cell Cycle Analysis Kinase Inhibition Assay Kinase Inhibition Assay Mechanistic Assays->Kinase Inhibition Assay Efficacy Study Efficacy Study Xenograft Model\nDevelopment->Efficacy Study Toxicity & PK/PD Analysis Toxicity & PK/PD Analysis Efficacy Study->Toxicity & PK/PD Analysis

Figure 1: A comprehensive workflow for the validation of novel antitumor compounds.

Step 1: Synthesis and Characterization

Prior to biological evaluation, the synthesis of this compound must be established and the compound's identity and purity confirmed. Various synthetic routes for 2H-indazoles have been reported, often involving copper-catalyzed reactions of 2-bromobenzaldehydes with primary amines and sodium azide.[6][7]

Protocol: Synthesis of 2H-Indazoles (General Scheme)

  • To a solution of the appropriate 2-bromobenzaldehyde in a suitable solvent (e.g., DMF), add the primary amine and sodium azide.

  • Introduce a copper catalyst (e.g., CuI) and a ligand (e.g., L-proline).

  • Heat the reaction mixture under an inert atmosphere until completion, monitoring by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.

Step 2: In Vitro Cytotoxicity Screening

The initial assessment of antitumor activity involves determining the compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[8]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Paclitaxel, Axitinib) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that causes a 50% reduction in cell viability.

Comparative Data (Hypothetical): IC₅₀ Values (µM) of Indazole Analogs and Standard Drugs

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound TBDTBDTBD
Doxorubicin0.5 - 2.00.1 - 1.00.2 - 1.5
Paclitaxel0.01 - 0.10.01 - 0.10.01 - 0.1
Axitinib5.0 - 15.02.0 - 10.01.0 - 8.0

TBD: To be determined through experimentation.

Step 3: Mechanistic In Vitro Assays

Following the confirmation of cytotoxic activity, the next step is to elucidate the mechanism of action. This involves investigating whether the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat with RNase A.

  • Stain the cellular DNA with Propidium Iodide (PI).

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Step 4: Target Identification - Kinase Inhibition Assays

Given that many indazole derivatives are kinase inhibitors, it is crucial to assess the ability of this compound to inhibit a panel of relevant kinases, such as VEGFR, FGFR, and PDGFR.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Promotes This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibits

Figure 2: Putative inhibition of the RTK/PI3K/AKT/mTOR signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Incubate the recombinant kinase enzyme with the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and the specific substrate.

  • After incubation, add a reagent to stop the reaction and detect the amount of ADP produced, which is proportional to the kinase activity.

  • Calculate the IC₅₀ value for kinase inhibition.

Part 3: In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo antitumor efficacy and safety profile.[8][9]

Step 1: Xenograft Tumor Model

Protocol: Subcutaneous Xenograft Model

  • Implant human cancer cells (e.g., A549) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound, positive control drug).

  • Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Comparative Data (Hypothetical): In Vivo Antitumor Efficacy

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+5
This compound TBDTBD
Positive Control (e.g., Axitinib)50-70-5 to -10

TBD: To be determined through experimentation.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of the antitumor activity of this compound analogs. By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can thoroughly evaluate the therapeutic potential of this novel compound. The comparative approach, benchmarking against established drugs, will provide a clear context for the compound's potency and potential clinical utility. The successful execution of these studies will be a critical step in the development of a new generation of indazole-based anticancer agents.

References

Efficacy comparison of 5-Bromo-2,6-dimethyl-2H-indazole in different cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scarcity of Public Data for 5-Bromo-2,6-dimethyl-2H-indazole

Dear Researchers,

As a Senior Application Scientist, the cornerstone of any technical guide is the availability of robust, peer-reviewed data. My initial comprehensive search for "this compound" has revealed that while this compound is cataloged by chemical suppliers, there is a notable absence of published scientific literature detailing its specific efficacy, mechanism of action, or comparative performance in cancer cell lines.

To uphold the principles of scientific integrity and trustworthiness, I cannot generate a comparison guide based on non-existent data. Doing so would be speculative and misleading.

However, the broader family of indazole derivatives is a wellspring of anti-cancer research, with several compounds approved as clinical drugs.[1][2][3] Therefore, to fulfill the spirit of your request and provide a valuable, instructive resource, I have structured this guide as an exemplar .

This document uses a representative, albeit hypothetical, indazole-based kinase inhibitor, "Indazole-Exemplar," to demonstrate how to structure a rigorous, data-driven comparison guide. The methodologies, data visualization techniques, and scientific rationale presented here are based on established practices for evaluating novel anti-cancer compounds as described in the provided literature for similar indazole derivatives.[4][5] This guide will serve as a robust template for when you have generated your own experimental data for a novel compound like this compound.

Technical Guide: A Framework for Efficacy Comparison of Novel Indazole-Based Kinase Inhibitors in Oncology Research

Topic: Comparative Efficacy of "Indazole-Exemplar," a Novel Indazole Derivative, in Kinase-Driven Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole nucleus is a bicyclic heteroaromatic system that has become a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets.[1][3] Several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature this core structure, validating its importance in the development of targeted cancer therapies.[1][3][5] These agents underscore the potential of novel indazole derivatives to address unmet needs in cancer treatment, particularly in cancers driven by aberrant kinase signaling.[2]

This guide presents a comprehensive framework for evaluating "Indazole-Exemplar," a novel derivative designed for potent and selective kinase inhibition. We will compare its efficacy across a panel of cancer cell lines with varying genetic backgrounds, benchmark it against a standard-of-care agent, and elucidate its mechanism of action.

Part 1: Comparative In Vitro Cytotoxicity Assessment

The initial step in characterizing a novel anti-cancer agent is to determine its cytotoxic and cytostatic effects across a diverse panel of cancer cell lines. The choice of cell lines should be hypothesis-driven, ideally including models known to be dependent on the putative kinase target of Indazole-Exemplar.

Experimental Protocol: Cell Viability (MTS Assay)

The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the MTS tetrazolium compound to a soluble formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in culture.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 - Lung Carcinoma, HCT116 - Colorectal Carcinoma, MCF-7 - Breast Carcinoma) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of Indazole-Exemplar and a reference compound (e.g., Doxorubicin) in appropriate cell culture medium. Final concentrations should span a wide range (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the initial medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (medium only) wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration is chosen to allow for multiple cell doubling times, capturing effects on proliferation.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

  • Final Incubation: Incubate for 1-4 hours until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate Seed Cells in 96-Well Plate treat Treat Cells (72h Incubation) plate->treat compound Prepare Serial Dilutions of Indazole-Exemplar compound->treat add_mts Add MTS Reagent treat->add_mts read Read Absorbance (490nm) add_mts->read normalize Normalize to Vehicle Control read->normalize plot Plot Dose-Response Curve normalize->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for determining IC₅₀ values using an MTS assay.

Data Summary: IC₅₀ Comparison
CompoundA549 (Lung) IC₅₀ [µM]HCT116 (Colon) IC₅₀ [µM]MCF-7 (Breast) IC₅₀ [µM]Selectivity Note
Indazole-Exemplar 0.850.23 1.15Potent activity observed, especially in HCT116 cells.
Doxorubicin 0.450.300.20Broad-spectrum cytotoxic agent.

Note: Data is representative and based on values reported for potent indazole derivatives in the literature.[4][6]

Interpretation: The data reveals that Indazole-Exemplar exhibits potent cytotoxic activity, with a particularly strong effect in the HCT116 colorectal cancer cell line. This differential sensitivity suggests that HCT116 cells may harbor a specific dependency on the kinase target of Indazole-Exemplar, a hypothesis that warrants further investigation.

Part 2: Elucidating the Mechanism of Action

Understanding how a compound induces cell death is critical. We investigate two primary mechanisms: apoptosis induction and cell cycle arrest.

Apoptosis Induction Analysis via Annexin V/PI Staining

Apoptosis, or programmed cell death, is a desirable outcome for an anti-cancer agent. The externalization of phosphatidylserine (PS) on the cell membrane is an early hallmark. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.

Experimental Protocol:

  • Treatment: Culture cells (e.g., HCT116) in 6-well plates and treat with Indazole-Exemplar at its 1X and 3X IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

Anticipated Results: A dose-dependent increase in the Annexin V-positive cell populations would confirm that Indazole-Exemplar induces apoptosis. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[4]

Signaling Pathway: The Apoptotic Cascade

Many kinase inhibitors induce apoptosis by disrupting survival signals, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.

G Indazole Indazole-Exemplar Kinase Target Kinase (e.g., Survival Kinase) Indazole->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Downregulated Kinase->Bcl2 Suppresses Inhibition Bax Bax (Pro-apoptotic) Upregulated Bcl2->Bax Mito Mitochondrial Permeability ↑ Bax->Mito Cyc Cytochrome c Release Mito->Cyc Casp9 Caspase-9 Activation Cyc->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by Indazole-Exemplar.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical evaluation of a novel indazole derivative. The representative data for "Indazole-Exemplar" demonstrates potent and selective cytotoxicity, likely mediated through the induction of apoptosis.

Next Steps would logically include:

  • Target Validation: Confirming the direct kinase target(s) of the compound through enzymatic assays or kinome profiling.

  • Cell Cycle Analysis: Determining if the compound causes arrest at a specific phase of the cell cycle.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in a relevant animal model, such as a mouse xenograft model using HCT116 cells.[4]

By following this structured, data-centric approach, researchers can rigorously characterize novel chemical entities and build a compelling case for their further development as anti-cancer therapeutics.

References

A Tale of Two Isomers: A Comparative Guide to 5-Bromo-1H-indazole and 5-Bromo-2,6-dimethyl-2H-indazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1] This bicyclic heterocycle is a cornerstone in the design of numerous biologically active molecules, most notably in the realm of oncology.[2] However, the nuanced impact of isomeric forms of indazole derivatives on their biological activity is a subject of ongoing investigation and critical importance for drug discovery professionals. This guide provides an in-depth, objective comparison of two closely related, yet distinct, indazole isomers: 5-Bromo-1H-indazole and 5-Bromo-2,6-dimethyl-2H-indazole. Through an examination of their structural differences, a synthesis of available experimental data, and detailed protocols for relevant biological assays, we aim to illuminate the divergent biological profiles of these two compounds and their implications for drug development.

The Isomeric Distinction: 1H versus 2H Indazoles

The fundamental difference between 5-Bromo-1H-indazole and this compound lies in the substitution pattern of the indazole ring, specifically the position of the substituent on the nitrogen atom of the pyrazole ring.

  • 5-Bromo-1H-indazole belongs to the 1H-indazole class, where the nitrogen at position 1 (N1) is unsubstituted, bearing a hydrogen atom. This allows for the potential for hydrogen bonding and tautomerization. The 1H-tautomer is generally the more thermodynamically stable form.[2]

  • This compound , in contrast, is a 2H-indazole, with a methyl group affixed to the nitrogen at position 2 (N2). This N2-alkylation precludes the hydrogen bonding capabilities of the N1 proton and locks the molecule in the 2H isomeric form.

This seemingly subtle structural alteration can have profound consequences for a molecule's three-dimensional shape, electronic properties, and ultimately, its ability to interact with biological targets.

Comparative Biological Activity: A Focus on Oncology

The 1H-Indazole Scaffold: A Powerhouse for Kinase Inhibition

The 1H-indazole core, particularly in its bromo-substituted forms, is a well-established pharmacophore for the development of potent kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-indazole moiety is thought to mimic the purine ring of ATP, the energy currency of the cell, allowing it to competitively bind to the ATP-binding pocket of kinases and inhibit their activity.[4]

Derivatives of the closely related 6-Bromo-1H-indazole have demonstrated significant inhibitory activity against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4).[5]

  • VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[5]

  • PLK4 is a master regulator of centriole duplication, and its overexpression can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability.[6]

The development of potent and selective inhibitors of these kinases is a major focus of modern cancer drug discovery.

The 2H-Indazole Scaffold: Emerging Anticancer and Anti-inflammatory Potential

While the 1H-indazoles have a strong track record as kinase inhibitors, the 2H-indazole scaffold is emerging as a versatile platform for the development of compounds with a broader range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

Recent studies have highlighted the antiproliferative activity of substituted 2H-indazole derivatives against various cancer cell lines. For instance, certain 2H-indazole compounds have shown significant cytotoxicity against A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) cells.[7] The mechanism of action for these 2H-indazoles may differ from the ATP-competitive kinase inhibition characteristic of their 1H counterparts, potentially involving other cellular targets or pathways.

Quantitative Data Summary

The following table summarizes representative biological data for derivatives of 1H- and 2H-indazoles to provide a comparative perspective on their potencies. It is important to note that these data are compiled from different studies and should be interpreted with caution.

Compound ClassRepresentative Compound/DerivativeTarget/AssayCell LineIC50/ActivityReference
1H-Indazole Derivative of 6-Bromo-1H-indazole (Compound C05)PLK4 Kinase Inhibition-< 0.1 nM[6]
Derivative of 6-Bromo-1H-indazole (Compound C05)Antiproliferative ActivityIMR-32 (Neuroblastoma)0.948 µM[6]
Derivative of 6-Bromo-1H-indazole (Compound C05)Antiproliferative ActivityMCF-7 (Breast Cancer)0.979 µM[6]
Derivative of 6-Bromo-1H-indazole (Compound C05)Antiproliferative ActivityH460 (Lung Cancer)1.679 µM[6]
2H-Indazole Substituted 2H-indazole (Compound 3c)Antiproliferative ActivityA549 (Lung Carcinoma)15 µM[7]
Substituted 2H-indazole (Compound 3c)Antiproliferative ActivityHT-29 (Colorectal Adenocarcinoma)7.34 µM[7]
Substituted 2H-indazole (Compound 3c)Antiproliferative ActivityHepG2 (Hepatocellular Carcinoma)56.28 µM[7]
Substituted 2H-indazole (Compound 3d)Antiproliferative ActivityA549 (Lung Carcinoma)53.55 µM[7]
Substituted 2H-indazole (Compound 3d)Antiproliferative ActivityHT-29 (Colorectal Adenocarcinoma)7.10 µM[7]
Substituted 2H-indazole (Compound 3d)Antiproliferative ActivityHepG2 (Hepatocellular Carcinoma)17.87 µM[7]

Experimental Protocols

To facilitate the direct comparison of 1H- and 2H-indazole derivatives in your own research, we provide detailed, step-by-step methodologies for key in vitro assays.

VEGFR-2 Kinase Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. No. 40301)[5]

  • Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334)[5]

  • ATP solution (e.g., 500 µM, BPS Bioscience, Cat. No. 79686)[5]

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)[5]

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX, Promega, Cat. No. V6071)[5]

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with distilled water.

  • Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Add Test Compounds: Add 5 µL of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (e.g., 1x Kinase Buffer with DMSO).

  • Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µL of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Initiate Reaction: Incubate the plate at 30°C for 45 minutes.[5]

  • Detect Kinase Activity: Add 50 µL of the luminescent kinase assay reagent to each well.

  • Incubate: Cover the plate and incubate at room temperature for 15 minutes.[5]

  • Measure Luminescence: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Materials:

  • Human cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium appropriate for the chosen cell line

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well clear, flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Indazole_1H 1H-Indazole Inhibitor Indazole_1H->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway and the point of inhibition by 1H-indazole-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Biological Evaluation cluster_sar Analysis and Optimization start Synthesize 1H and 2H Indazole Derivatives purify Purify and Characterize (NMR, MS, HPLC) start->purify kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2, PLK4) purify->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT) purify->cell_assay data_analysis Determine IC50 values kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the synthesis and biological evaluation of novel indazole derivatives.

Conclusion and Future Directions

The comparative analysis of 5-Bromo-1H-indazole and this compound, through the lens of their respective structural classes, reveals a fascinating divergence in their biological activities. The 1H-indazole scaffold, exemplified by bromo-substituted derivatives, has been extensively validated as a fertile ground for the discovery of potent kinase inhibitors targeting key oncogenic pathways. In contrast, the 2H-indazole framework, while less explored in the context of kinase inhibition, presents a promising avenue for the development of anticancer agents with potentially novel mechanisms of action, alongside other therapeutic applications.

For researchers and drug development professionals, the choice between a 1H- and a 2H-indazole core should be a strategic one, guided by the specific biological target and desired therapeutic outcome. This guide provides the foundational knowledge and experimental framework to embark on such investigations, empowering scientists to unlock the full potential of the versatile indazole scaffold in the quest for new and effective medicines. Further head-to-head studies of N1- and N2-substituted indazole isomers in a panel of biological assays will be invaluable in further elucidating their structure-activity relationships and guiding the rational design of next-generation therapeutics.

References

A Comparative Guide to In Vivo vs. In Vitro Efficacy of Drugs Synthesized from 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold." Its structural resemblance to the purine core of ATP allows it to serve as a highly effective hinge-binding motif in the active site of protein kinases.[1] Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[3][4]

The compound 5-Bromo-2,6-dimethyl-2H-indazole is a versatile chemical intermediate, representing an ideal starting point for the synthesis of novel therapeutic agents.[5] Its bromine and methyl groups offer distinct advantages: the bromine at the C5 position provides a reactive handle for synthetic diversification through cross-coupling reactions, while the methyl groups can be strategically employed to modulate solubility and metabolic stability.[1][5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of kinase inhibitors derived from this scaffold, explaining the critical transition from a promising lab result to a potentially viable therapeutic. We will explore the causality behind experimental choices, detail the methodologies that ensure data integrity, and illustrate the complex journey from a petri dish to a preclinical model.

Part 1: The Foundation of Discovery - Assessing Efficacy In Vitro

The initial evaluation of any potential drug candidate begins in vitro—literally, "in glass." These experiments are designed to answer two fundamental questions: Does the compound interact with its intended molecular target, and does this interaction produce a desired biological effect in a controlled cellular environment?

Expertise in Action: Why Start with In Vitro?

Starting with in vitro assays is a non-negotiable first step driven by efficiency, cost, and ethics. These assays are rapid, require minuscule amounts of the synthesized compound, and allow for high-throughput screening of hundreds or even thousands of molecules. Most importantly, they preclude the premature use of animal models, focusing resources only on compounds that show genuine promise at the molecular and cellular levels.

Key In Vitro Methodologies

1. Enzymatic Assays: Quantifying Target Engagement

To confirm that a synthesized indazole derivative directly inhibits its target kinase, a cell-free enzymatic assay is performed. This isolates the kinase and the inhibitor from the complexities of a living cell.

  • Protocol: ADP-Glo™ Kinase Assay

    • Reaction Setup: The target kinase, the indazole inhibitor (at varying concentrations), and a kinase-specific substrate are combined in a microplate well.

    • ATP Initiation: The enzymatic reaction is initiated by the addition of ATP. The kinase transfers a phosphate group from ATP to the substrate, producing ADP.

    • Reaction Termination: After a set incubation period (e.g., 60 minutes), an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

    • Signal Generation: A Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

    • Data Analysis: The intensity of the light is directly proportional to the amount of ADP formed and thus the kinase activity. The data is plotted to determine the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]

2. Cellular Assays: Measuring Antiproliferative Activity

A potent enzyme inhibitor is only useful if it can enter a living cell and exert its effect. Cellular assays measure the compound's ability to inhibit cell growth or induce cell death.

  • Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[6]

    • Compound Treatment: The cells are treated with a range of concentrations of the indazole derivative for a period of 48 to 72 hours.[6]

    • MTT Addition: The MTT reagent is added to each well. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[6]

    • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

    • Data Analysis: The absorbance of the purple solution is measured using a plate reader. The absorbance is proportional to the number of viable cells. This data is used to calculate the IC50 value for antiproliferative activity.

Interpreting the Data: A Comparative Look

The table below presents representative data for various indazole derivatives, illustrating the range of potencies that can be achieved against different kinase targets and cancer cell lines.

Compound IDTarget Kinase(s)Enzymatic IC50 (nM)Target Cell LineCellular IC50 (µM)Reference(s)
PazopanibVEGFR-230--[6]
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5--[3][6]
AxitinibPLK4Ki = 4.2--[7]
Compound C05PLK4< 0.1MCF-7 (Breast Cancer)0.979[7][8]
Entrectinib (127)ALK12--[9]
Compound 82aPan-Pim (Pim-1, -2, -3)0.4, 1.1, 0.4KMS-12-BM1.4[9]

Part 2: The Preclinical Gauntlet - Assessing Efficacy In Vivo

A stellar in vitro profile is a prerequisite for further development, but it is by no means a guarantee of success. The transition to in vivo studies ("within the living") introduces the immense complexity of a whole biological system. This is where many promising compounds fail.

Expertise in Action: The In Vitro-In Vivo Disconnect

The primary reason for the disconnect between lab and living system efficacy is pharmacokinetics (PK) and pharmacodynamics (PD) . A compound must be able to reach its target in the body at a sufficient concentration and for a sufficient duration to have a therapeutic effect. This is governed by the principles of ADME :

  • Absorption: Can the drug enter the bloodstream from its administration site (e.g., the gut after oral dosing)?

  • Distribution: Does the drug travel to the target tissue (e.g., the tumor) or does it get sequestered in other tissues?

  • Metabolism: Is the drug rapidly broken down by the liver into inactive metabolites?

  • Excretion: Is the drug cleared from the body too quickly to be effective?

A compound with a nanomolar IC50 in vitro is useless if it has poor oral bioavailability or is metabolized within minutes.

Key In Vivo Methodologies

1. Animal Models: Simulating Human Disease

For oncology, the most common preclinical model is the mouse xenograft.

  • Protocol: Tumor Xenograft Model

    • Cell Implantation: Human cancer cells (e.g., MCF-7 breast cancer cells) are injected subcutaneously into immunocompromised mice.

    • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Compound Administration: The mice are randomized into groups and treated with the indazole derivative or a vehicle control. Administration can be oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the compound's properties.[10]

    • Efficacy Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is Tumor Growth Inhibition (TGI).

Visualizing the Workflow

The path from initial synthesis to preclinical testing is a multi-step, iterative process.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Synthesis of This compound Derivatives B Enzymatic Assay (e.g., ADP-Glo) Determine Target IC50 A->B C Cellular Assay (e.g., MTT) Determine Antiproliferative IC50 B->C D Pharmacokinetic (ADME) Studies in Mice C->D Promising Candidate Selection E Xenograft Efficacy Study in Mice D->E F Tumor Growth Inhibition (TGI) & Tolerability Assessment E->F F->A Lead Optimization (Iterative Redesign) G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS VEGF VEGF Ligand VEGF->VEGFR Binds & Dimerizes Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->VEGFR Blocks ATP Binding ATP ATP ATP->VEGFR Phosphorylation AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Angiogenesis Cell Proliferation Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

A Comparative Guide to the In Silico Docking of 5-Bromo-2,6-dimethyl-2H-indazole Against Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Promise of 5-Bromo-2,6-dimethyl-2H-indazole

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects.[1][2] The structural resemblance of the indazole core to the purine base of ATP allows it to effectively interact with the ATP-binding pockets of numerous protein kinases, making it a "privileged scaffold" in drug discovery.[4] this compound is a specific derivative with potential applications in oncology and neuropharmacology, owing to its unique substitution pattern which can influence its reactivity and biological interactions.[5]

This technical guide presents a comparative in silico docking study of this compound against three well-validated protein targets implicated in cancer and inflammation: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2). To provide a robust comparative analysis, the docking performance of this compound will be benchmarked against known inhibitors for each respective target. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies, comparative data, and insights to facilitate further investigation into this promising compound.

Target Protein Selection: Rationale and Significance

The choice of target proteins is paramount for a meaningful docking study. The selected targets—EGFR, VEGFR-2, and COX-2—are all well-characterized proteins with significant roles in disease pathology and are the targets of several FDA-approved drugs.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Another key receptor tyrosine kinase that is a central regulator of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR-2 is a critical strategy in cancer therapy to cut off the tumor's blood supply.[6][7]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy.

Comparative Ligands: Establishing a Performance Baseline

To objectively evaluate the potential of this compound, its docking performance will be compared against established inhibitors for each target protein:

  • Erlotinib (for EGFR): An FDA-approved EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.

  • Axitinib (for VEGFR-2): A potent and selective FDA-approved inhibitor of VEGFRs used in the treatment of renal cell carcinoma.[1]

  • Celecoxib (for COX-2): A selective COX-2 inhibitor widely used as an anti-inflammatory drug.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a standardized and reproducible workflow for the molecular docking studies. This self-validating system ensures the reliability and integrity of the generated data.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Retrieval (PDB) Grid Grid Box Generation (Defining the Active Site) PDB->Grid Ligand Ligand Structure Preparation (this compound & Comparators) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Grid->Dock Pose Pose Analysis & Scoring (Binding Energy & Interactions) Dock->Pose Compare Comparative Analysis Pose->Compare G cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Indazole This compound Indazole->EGFR Inhibition Indazole->VEGFR2 Inhibition

References

A Comparative Guide to the Mass Spectrometric Confirmation of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. 5-Bromo-2,6-dimethyl-2H-indazole (CAS No. 1159511-90-6) has emerged as a valuable heterocyclic intermediate, particularly in the synthesis of novel therapeutic agents for oncology and neuropharmacology.[1] Its unique substitution pattern offers a versatile scaffold for creating complex, biologically active molecules.[1] Given its role, the unambiguous confirmation of its molecular weight is a critical first step in any research and development workflow, ensuring the validity of subsequent experimental data and the quality of the final product.

This guide provides an in-depth comparison of two primary mass spectrometry techniques for confirming the molecular weight of this compound: Low-Resolution Quadrupole Mass Spectrometry (QMS) and High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind the experimental choices, present detailed protocols, and interpret the resulting data to provide a framework for robust analytical validation.

Section 1: Foundational Molecular Properties

Before delving into the experimental protocols, it is essential to understand the theoretical mass properties of the target molecule. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, not the average molecular weight found on a chemical bottle. The key value is the monoisotopic mass , which is the sum of the masses of the most abundant isotopes of the constituent atoms.

PropertyValueSignificance
Molecular FormulaC₉H₉BrN₂Defines the elemental composition.[1][2][3]
Average Molecular Weight225.09 g/mol The weighted average of all isotopic masses; used for bulk chemical calculations.[1][2]
Monoisotopic Mass 223.9949 Da The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br); this is the primary value observed in mass spectrometry.[4]

A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This natural isotopic distribution provides a distinctive signature in the mass spectrum, acting as a built-in validation checkpoint.

Section 2: Primary Method: Electrospray Ionization - Quadrupole Mass Spectrometry (ESI-QMS)

Expert Rationale: For routine confirmation of a known compound, ESI-QMS is the workhorse of the modern chemistry lab. It is robust, easy to use, and provides definitive confirmation of the nominal mass. We choose Electrospray Ionization (ESI) because the indazole core contains nitrogen atoms that can be readily protonated to form a positive ion, [M+H]⁺, a process to which ESI is perfectly suited. A single quadrupole analyzer is sufficient to resolve the characteristic bromine isotopic pattern, making this an efficient and cost-effective approach.

Experimental Protocol: ESI-QMS
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.

    • Further dilute the stock solution 1:100 in 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

  • Instrumentation & Conditions:

    • System: A standard Liquid Chromatography (LC) system coupled to a single quadrupole mass spectrometer with an ESI source.

    • Injection: Direct infusion via a syringe pump at 10 µL/min (or a flow injection analysis via the LC autosampler).

    • ESI Source (Positive Mode):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 150 °C

      • Desolvation Gas (N₂) Flow: 600 L/hr

      • Desolvation Temperature: 350 °C

    • Quadrupole Analyzer:

      • Scan Range: m/z 100-400

      • Scan Time: 0.5 seconds

Diagram: ESI-QMS Workflow

ESI_QMS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer Sample Analyte Solution (1 µg/mL in ACN:H₂O) SyringePump Syringe Pump (10 µL/min) Sample->SyringePump Infusion ESISource ESI Source (+3.5 kV) Protonation [M+H]⁺ SyringePump->ESISource Nebulization Quadrupole Quadrupole Analyzer (Scan m/z 100-400) ESISource->Quadrupole Ion Transfer Detector Detector Quadrupole->Detector Mass Filtering Data Data System (Mass Spectrum) Detector->Data

Caption: Workflow for molecular weight confirmation by ESI-QMS.

Expected Results & Interpretation

The primary goal is to observe the protonated molecule, [M+H]⁺. Due to the bromine isotopes, we expect to see a pair of peaks (a doublet) of nearly equal intensity, separated by approximately 2 m/z units.

Ion SpeciesIsotopeTheoretical m/z (Monoisotopic)Expected m/z (Unit Resolution)Expected Relative Abundance
[M+H]⁺⁷⁹Br225.0022225.0~100%
[M+H]⁺⁸¹Br227.0001227.0~98%

The observation of this characteristic 1:1 doublet at m/z 225 and 227 provides very strong evidence and a self-validating confirmation that the compound has the correct nominal mass and contains one bromine atom.

Section 3: Comparative Method: High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: While ESI-QMS confirms the nominal mass, it cannot distinguish the target compound from an isomer or any other molecule that happens to have the same integer mass. For definitive structural confirmation, especially in regulated environments or when characterizing novel compounds, High-Resolution Mass Spectrometry (e.g., using a Time-of-Flight or Orbitrap analyzer) is the authoritative standard. HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the direct calculation of the elemental formula.

Protocol & Data Comparison

The sample preparation and infusion conditions for HRMS can be identical to those used for the QMS analysis. The key difference lies in the capabilities of the mass analyzer.

ParameterLow-Resolution QMSHigh-Resolution MS (e.g., TOF)Advantage of HRMS
Observed m/z 225.0, 227.0225.0020, 227.0003High mass accuracy.
Mass Accuracy N/A (Unit Resolution)< 5 ppmAllows for elemental formula determination.
Calculated Formula Not possibleC₉H₁₀BrN₂Unambiguous confirmation of composition.
Confidence Level High (Confirms nominal mass and Br presence)Authoritative (Confirms exact mass and formula)Eliminates ambiguity with isobars.

Calculating Mass Error: The accuracy of an HRMS measurement is expressed in parts per million (ppm). A value below 5 ppm is considered definitive confirmation.

Formula:ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000 Example Calculation:[(225.0020 - 225.0022) / 225.0022] * 1,000,000 = -0.89 ppm

This extremely low mass error provides irrefutable evidence that the observed ion corresponds to the elemental formula of the protonated target compound.

Section 4: Structural Insights via Tandem Mass Spectrometry (MS/MS)

Expert Rationale: To gain further structural confidence, tandem mass spectrometry (MS/MS) can be employed. In this technique, the ion of interest (the [M+H]⁺ precursor ion at m/z 225) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Based on studies of related brominated indazoles, the bromine atom is often retained on the core structure in major fragments.[5] A likely fragmentation pathway involves the loss of stable neutral molecules or radicals from the alkyl substituents.

Diagram: Predicted MS/MS Fragmentation Pathway

Fragmentation_Pathway cluster_frags Collision-Induced Dissociation parent [M+H]⁺ C₉H₁₀BrN₂⁺ m/z 225.0 frag1 Loss of CH₃ radical C₈H₇BrN₂⁺ m/z 210.0 parent->frag1 - 15.02 Da frag2 Loss of HBr C₉H₉N₂⁺ m/z 145.1 parent->frag2 - 79.92 Da

Caption: Predicted fragmentation of this compound.

The fragmentation pattern provides additional, orthogonal data points that confirm the connectivity of the molecule, serving as a final layer of validation.

Conclusion

Confirming the molecular weight of a critical building block like this compound is a foundational step in the scientific process.

  • ESI-QMS is a rapid, reliable, and cost-effective method for routine identity confirmation. Its ability to resolve the characteristic bromine isotopic doublet makes it a powerful tool for verifying known samples.

  • High-Resolution Mass Spectrometry (HRMS) provides an authoritative and unambiguous confirmation. By delivering an exact mass with low ppm error, it enables the determination of the elemental formula, effectively eliminating doubt and meeting the highest analytical standards required for publication and regulatory submission.

The choice between these methods depends on the application's specific requirements for confidence and certainty. For rapid quality control of a known intermediate, QMS is sufficient. For the characterization of a newly synthesized batch or for any work requiring the highest degree of analytical rigor, HRMS is the superior and recommended approach.

References

A Comparative Guide to the Synthesis of 2H-Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including notable drugs such as Niraparib and Pazopanib. The regioselective synthesis of these isomers, however, presents a considerable challenge in medicinal chemistry and process development. This guide provides an in-depth comparative analysis of prominent synthetic methodologies for 2H-indazoles, offering field-proven insights into their mechanisms, substrate scope, and practical applications. We will delve into the nuances of classical and modern synthetic strategies, supported by experimental data and detailed protocols to inform your selection of the most appropriate method for your research and development endeavors.

The Enduring Utility of the Davis-Beirut Reaction

The Davis-Beirut reaction is a cornerstone in 2H-indazole synthesis, valued for its use of inexpensive starting materials and metal-free conditions.[1] This N-N bond-forming heterocyclization can be catalyzed by either acid or base and proceeds through a pivotal o-nitrosobenzylidine imine intermediate.[2][3]

Mechanistic Insights

The reaction is initiated by the in situ generation of an o-nitrosobenzaldehyde from an o-nitrobenzyl alcohol or its derivative. This highly reactive intermediate then condenses with a primary amine to form an o-nitrosobenzylidine imine. A subsequent intramolecular N-N bond-forming heterocyclization affords the 2H-indazole product.[3] The reaction conditions, particularly the presence of water, can significantly influence the reaction yield. For instance, the addition of up to 15% water in n-propanol has been shown to dramatically increase the yield of the 2H-indazole, an effect that diminishes with excessive water content.[4]

Davis_Beirut_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product o_nitrobenzyl_alcohol o-Nitrobenzyl alcohol o_nitrosobenzaldehyde o-Nitrosobenzaldehyde o_nitrobenzyl_alcohol->o_nitrosobenzaldehyde Oxidation primary_amine Primary Amine (R-NH2) o_nitrosobenzylidine_imine o-Nitrosobenzylidine imine o_nitrosobenzaldehyde->o_nitrosobenzylidine_imine + R-NH2 - H2O indazole 2H-Indazole o_nitrosobenzylidine_imine->indazole Intramolecular Cyclization

Caption: Mechanism of the Davis-Beirut Reaction.

Advantages and Limitations

The primary advantage of the Davis-Beirut reaction lies in its operational simplicity and the use of readily available, non-toxic reagents.[1] However, the synthesis of N-aryl-2H-indazoles can be challenging due to competing reaction pathways.[5] The reaction scope can also be sensitive to the electronic nature of the substituents on both the aromatic ring and the primary amine.

Palladium-Catalyzed Intramolecular C-H Amination: A Modern Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of nitrogen-containing heterocycles. For 2H-indazoles, the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines offers a highly efficient and regioselective route.[6] This method is distinguished by its tolerance of a wide array of functional groups.[1][2]

Mechanistic Overview

The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the N-aryl-N-(o-bromobenzyl)hydrazine. Subsequent intramolecular coordination of the hydrazine nitrogen to the palladium center, followed by reductive elimination, forms the N(1)-C(7a) bond of the indazole core and regenerates the palladium(0) catalyst. The resulting dihydroindazole intermediate undergoes spontaneous aromatization to furnish the final 2H-indazole product.[7]

Pd_Amination_Mechanism start N-Aryl-N-(o-bromobenzyl)hydrazine oxidative_addition Oxidative Addition Intermediate start->oxidative_addition + Pd(0) pd0 Pd(0) reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination Intramolecular Coordination reductive_elimination->pd0 Regeneration dihydroindazole Dihydroindazole Intermediate reductive_elimination->dihydroindazole Reductive Elimination - HBr product 2-Aryl-2H-indazole dihydroindazole->product Spontaneous Aromatization Cadogan_Mechanism start o-Nitrobenzylidene aniline nitrene Nitrene Intermediate start->nitrene + P(n-Bu)3 - (n-Bu)3PO phosphine P(n-Bu)3 cyclization Intramolecular Cyclization nitrene->cyclization product 2H-Indazole cyclization->product Aromatization

References

A Senior Application Scientist's Guide to the HPLC Purity Validation of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 5-Bromo-2,6-dimethyl-2H-indazole, establishing a robust and validated analytical method for purity determination is a critical first step. This guide provides an in-depth, scientifically-grounded approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for this specific molecule, comparing the optimal methodology against other potential alternatives.

Understanding the Analyte: this compound

Before designing a separation method, we must understand the physicochemical properties of our target molecule.

  • Structure: An indazole core, which is a bicyclic aromatic system containing two adjacent nitrogen atoms.

  • Substituents:

    • A bromine atom at position 5.

    • Two methyl groups at positions 2 (on the nitrogen) and 6.

  • Key Properties:

    • Hydrophobicity: The presence of the benzene ring, two methyl groups, and a bromine atom makes the molecule relatively non-polar. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.

    • Chromophore: The conjugated aromatic system of the indazole ring absorbs UV light, making UV-Vis detection a suitable and straightforward choice.

    • pKa: The basicity of the nitrogen atoms in the indazole ring implies that the molecule's retention time will be sensitive to the pH of the mobile phase.

Anticipated Impurities: A critical aspect of method development is anticipating potential impurities. Based on common synthetic routes for substituted indazoles, we should aim for a method capable of separating:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: For instance, the 1,6-dimethyl isomer formed during the N-methylation step.

  • Positional Isomers: Bromination occurring at a different position on the ring.

  • Degradants: Products of hydrolysis, oxidation, or photolysis.

Method Development: A Comparative Approach to HPLC Purity Determination

The goal is to achieve a baseline separation of the main peak from all potential impurities. We will compare three potential RP-HPLC approaches to illustrate why our recommended method is superior.

The Isocratic Elution Fallacy: A Common Starting Point

An isocratic method, which uses a constant mobile phase composition, is often the simplest to set up.

  • Hypothetical Method A (Isocratic):

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: 70% Acetonitrile, 30% Water

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

Analysis & Limitations: While simple, this approach is fraught with risk. Early-eluting, polar impurities may appear in the solvent front, completely unresolved. Conversely, late-eluting, non-polar impurities may be retained for extended periods, leading to excessively broad peaks, long run times, and potential carryover into the next injection. This method lacks the resolving power to handle a sample with impurities of varied polarities, making it untrustworthy for formal purity analysis.

The Generic Gradient: An Improvement with Flaws

A gradient elution, where the mobile phase composition changes over time, offers significantly better resolving power.

  • Hypothetical Method B (Generic Gradient):

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

Analysis & Limitations: This is a marked improvement. However, the lack of a pH modifier is a critical flaw. Basic compounds like indazoles can interact with residual acidic silanols on the silica support of the C18 column, leading to poor peak shape (tailing). Furthermore, without pH control, minor variations in the mobile phase preparation can lead to significant shifts in retention time, compromising method robustness and reproducibility.

The Optimized & Validated Method: The Gold Standard

Our recommended method addresses the shortcomings of the previous approaches by incorporating pH control and a carefully optimized gradient. This approach is designed for specificity, robustness, and reliability, in line with International Council for Harmonisation (ICH) guidelines.

Table 1: Comparative Overview of HPLC Methods

ParameterMethod A (Isocratic)Method B (Generic Gradient)Recommended Method C (Optimized Gradient) Rationale for Recommendation
Elution Mode IsocraticGradientGradientSuperior resolution for impurities with diverse polarities.
Mobile Phase Acetonitrile/WaterAcetonitrile/WaterAcetonitrile / 0.1% Formic Acid in WaterFormic acid ensures consistent pH, suppressing silanol interactions and improving peak shape.
Peak Shape Potentially GoodProne to TailingExcellent (Symmetrical)Acidic modifier protonates the analyte and passivates the stationary phase.
Robustness PoorPoorHighpH control minimizes variability in retention times.
Resolving Power LowModerateHighOptimized gradient ensures separation of closely eluting impurities.

Experimental Protocol: The Recommended HPLC Method (Method C)

This section provides a detailed, step-by-step protocol for the validated purity determination of this compound.

Materials and Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥98%).

  • Sample: this compound reference standard and sample for analysis.

  • Volumetric Glassware & Syringes: Class A.

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase A: 0.1% Formic Acid (v/v) in Water p2 Mobile Phase B: Acetonitrile p3 Standard & Sample Prep: Dissolve in 50:50 ACN/H2O to 1.0 mg/mL a1 Equilibrate Column: 5% B for 10 min p3->a1 Load into Autosampler a2 Inject Sample (10 µL) a1->a2 a3 Run Gradient Program (See Table 2) a2->a3 a4 Detect at 265 nm (DAD: 200-400 nm) a3->a4 d1 Integrate Peaks a4->d1 Acquire Chromatogram d2 Calculate Purity: % Area of Main Peak d1->d2 d3 System Suitability Test: Check Tailing, Plates, RSD% d1->d3

Caption: Workflow for HPLC Purity Validation.

Detailed Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile directly.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard/sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. This ensures the sample solvent is not significantly stronger than the initial mobile phase conditions, preventing peak distortion.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

Table 2: Optimized HPLC Parameters

ParameterSettingRationale
Column C18, 5 µm, 150 x 4.6 mmExcellent retention and selectivity for non-polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterControls pH for symmetrical peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CEnsures retention time stability and reproducibility.
Injection Vol. 10 µLStandard volume for analytical scale.
Detector DAD at 265 nm265 nm is a hypothetical λmax for the indazole chromophore; DAD allows for peak purity analysis across the spectrum.
Gradient 0-2 min: 5% BHold for initial equilibration.
2-17 min: 5% to 95% BMain separation gradient.
17-20 min: 95% BColumn wash to elute highly non-polar impurities.
20.1-25 min: 5% BRe-equilibration for the next run.

System Suitability and Method Validation

A protocol is incomplete without a self-validating system. Before analyzing any samples, the system's performance must be verified. This is a core principle of Good Manufacturing Practice (GMP) and is outlined in pharmacopeial chapters like USP <621>.

  • System Suitability Test (SST): Perform five replicate injections of the reference standard solution.

  • Acceptance Criteria: The results must meet pre-defined criteria before proceeding.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance LimitPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD%) of Peak Area RSD% ≤ 1.0%Demonstrates injection precision and system stability.
RSD% of Retention Time RSD% ≤ 0.5%Confirms the stability of the pump and mobile phase composition.
Validation Parameters (ICH Q2(R1))

For this method to be considered fully validated for purity testing, it must undergo a rigorous evaluation for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is often demonstrated by forced degradation studies (acid, base, peroxide, heat, light) and peak purity analysis using a DAD.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking a placebo with known amounts of the API.

  • Precision (Repeatability & Intermediate): The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. This is crucial for reporting trace impurities.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units of pH, ±5% in organic modifier composition).

Data Interpretation and Purity Calculation

The purity is determined by the principle of area percent normalization.

Calculation: Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

Important Considerations:

  • This calculation assumes that all compounds have the same response factor at the chosen wavelength. For a more accurate purity assessment, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.

  • Disregard any peaks originating from the blank (mobile phase) and any peaks below the established LOQ.

Conclusion

The validation of purity for a novel compound like this compound requires a systematic and scientifically sound approach. An isocratic or generic gradient HPLC method presents significant risks of inaccurate results due to poor peak shape and unresolved impurities. The recommended optimized gradient method, incorporating a C18 column and an acidified mobile phase, provides the necessary specificity, robustness, and resolving power. By adhering to the principles of method validation outlined by the ICH and verifying system performance with stringent suitability criteria, researchers can ensure the generation of trustworthy and reproducible purity data, which is indispensable for advancing drug development programs.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,6-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and logistical framework for the safe handling and disposal of 5-Bromo-2,6-dimethyl-2H-indazole. As a brominated heterocyclic compound frequently used as an intermediate in pharmaceutical and agrochemical synthesis, its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship.[1] The procedures outlined below are designed to ensure the safety of laboratory personnel, prevent hazardous chemical reactions, and comply with environmental regulations.

Hazard Profile and Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds provide a strong basis for risk assessment.[2][3][4] This compound must be treated as a hazardous substance.

The primary principle guiding its disposal is waste segregation . As a halogenated organic compound, this compound requires a specific disposal pathway. Mixing halogenated waste with non-halogenated streams leads to cross-contamination, significantly increasing the complexity and cost of disposal, and violates regulatory standards.[5]

Property Information Source(s)
Chemical Name This compound[1][6]
CAS Number 1159511-90-6[1][6]
Molecular Formula C₉H₉BrN₂[1][6]
Appearance Yellow crystalline powder[1]
Inferred Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4]
Disposal Category Halogenated Organic Waste

Personal Protective Equipment (PPE) and Handling

All handling and waste management procedures involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8] The following PPE is mandatory:

  • Nitrile Gloves: Inspect for integrity before each use. Use proper removal technique to avoid skin contact.[3]

  • Safety Goggles: Chemical splash goggles are required to protect against potential eye irritation.[3][9]

  • Laboratory Coat: A fully buttoned lab coat provides a necessary barrier against skin contact.[3]

Core Disposal Protocol: Solid Waste

This protocol applies to unused, expired, or contaminated solid this compound.

Step 1: Waste Characterization and Segregation

  • Action: Identify the waste as "Halogenated Organic Solid Waste."

  • Causality: This is the most critical step. Halogenated compounds are typically disposed of via high-temperature incineration to ensure complete destruction and to manage the resulting acid gases (like hydrobromic acid).[5] Segregation prevents the contamination of non-halogenated solvent streams, which are often recycled or used as alternative fuels.[10][5]

Step 2: Select a Designated Waste Container

  • Action: Obtain a clearly marked, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw-top cap.[10][11]

  • Causality: A robust, properly sealed container is essential to prevent spills and the release of vapors, ensuring safety during storage and transport.[10][12]

Step 3: Label the Container Correctly

  • Action: Before placing any waste inside, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all other components of the waste. Do not use abbreviations or chemical formulas.[8]

  • Causality: Accurate and complete labeling is a legal requirement by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14] It ensures that everyone who handles the container is aware of its contents and the associated hazards.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Action: Place the labeled container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[15] Keep the container closed at all times except when adding waste.[10] Store it in secondary containment to mitigate potential leaks.[11]

  • Causality: The SAA framework allows for the safe, short-term collection of hazardous waste in the lab without requiring a full-scale storage facility permit.[13][15] Weekly inspections of SAAs are recommended to check for leaks or container degradation.[15]

Step 5: Arrange for Disposal

  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Causality: Final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][16]

Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it is properly decontaminated.[17] Chemical residue can still pose a significant risk.[18]

Step 1: Triple Rinsing

  • Action: Rinse the empty container three times with a suitable solvent. Acetone is a common choice for organic solids as it is water-soluble and effective at dissolving residues.[19]

  • Causality: The triple-rinse procedure is the EPA-recognized standard for decontaminating containers of certain hazardous wastes, ensuring that residual amounts are minimized to a safe level.[20][21]

Step 2: Collect the Rinsate

  • Action: Crucially, collect all three rinses as hazardous waste. This rinsate is now a halogenated organic liquid waste. Pour it into your designated "Halogenated Organic Liquid Waste" container.

  • Causality: The rinsate contains the hazardous chemical and must be disposed of following the same stringent protocols.[19][20] Disposing of this rinsate down the drain is a serious regulatory violation and environmental hazard.[11][12]

Step 3: Prepare the Container for Disposal

  • Action: Allow the rinsed container to air dry completely in a fume hood.[21] Once dry, completely deface or remove the original label.[20] Using a permanent marker, write "EMPTY" on the container.[19][20]

  • Causality: Defacing the label and marking the container as empty prevents confusion and ensures that waste handlers do not mistake it for a container with active chemical contents.

Step 4: Final Disposal

  • Action: Dispose of the decontaminated container according to your institution's specific guidelines. This may involve placing it in a designated glass disposal box or another specified receptacle.[20]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to ensure safety.

For a Minor Spill (small quantity of solid, contained on a manageable surface):

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location. Eliminate any ignition sources as a precaution.[22]

  • Don PPE: Wear the required PPE as described in Section 2.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as sand, earth, or vermiculite.[22] Do not use combustible materials like paper towels.[22]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Solid Waste" container.[23]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and then with soap and water. The cloth and any contaminated PPE (e.g., gloves) must also be disposed of as hazardous waste.

  • Report: Inform your supervisor or laboratory manager of the incident.

For a Major Spill (large quantity, widespread, or outside of a fume hood):

  • EVACUATE: Immediately evacuate the affected area and alert others to do the same.[23]

  • ISOLATE: If it is safe to do so, close the doors to the affected area to contain vapors.[23]

  • CALL FOR HELP: Contact your institution's emergency response number (e.g., EH&S) and/or 911. Provide details on the chemical identity, quantity, and location.[23][24]

  • DO NOT ATTEMPT TO CLEAN IT UP YOURSELF. Wait for trained emergency responders.

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams associated with this compound.

DisposalWorkflow Disposal Pathway for this compound Waste start Waste Generated q1 What is the nature of the waste? start->q1 solid_waste Contaminated Solid or Unused Reagent q1->solid_waste Solid empty_container Empty Reagent Container q1->empty_container Empty Container spill_residue Spill Cleanup Debris q1->spill_residue Spill Debris collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid rinse Triple-Rinse Container with Suitable Solvent (e.g., Acetone) empty_container->rinse spill_residue->collect_solid end_point Store in SAA & Contact EH&S for Professional Disposal collect_solid->end_point collect_rinsate Collect Rinsate in Labeled 'Halogenated Organic Liquid Waste' Container rinse->collect_rinsate prep_container 1. Air Dry Container in Hood 2. Deface Original Label 3. Mark as 'EMPTY' rinse->prep_container Container Path collect_rinsate->end_point Waste Stream dispose_container Dispose of Container in Designated Receptacle (e.g., Glass Waste Box) prep_container->dispose_container

Caption: Decision tree for proper segregation and disposal of waste.

References

Mastering the Safe Handling of 5-Bromo-2,6-dimethyl-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 5-Bromo-2,6-dimethyl-2H-indazole. As a Senior Application Scientist, this guide is structured to impart not just procedural steps, but a deeper understanding of the causality behind these safety protocols. Our commitment is to empower you with the knowledge to maintain a safe and efficient research environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on analogous compounds, this compound is anticipated to be classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound. The rationale behind each piece of equipment is to create a comprehensive barrier between you and the chemical, mitigating the risk of exposure.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[4]
Eyes Safety glasses with side shields or gogglesEssential for protecting against accidental splashes and airborne particles.[1][4]
Face Face shieldTo be worn in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing during procedures like solution preparation.[1][4]
Body Laboratory coatA standard, properly-fastened lab coat is required to protect against skin contact with spills.[4]
Respiratory NIOSH-approved respiratorA respirator is mandatory when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator cartridge should be determined by a formal risk assessment.[4][5]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a meticulous operational plan is critical for minimizing exposure and ensuring experimental integrity.

Preparation and Engineering Controls
  • Work Area Designation: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

  • Emergency Equipment Check: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • PPE Inspection: Verify that all necessary PPE is available, in good condition, and fits correctly.

Handling the Compound
  • Donning PPE: Wear all the required PPE as detailed in the table above before entering the designated work area.

  • Minimizing Dust Formation: When transferring the solid material, use appropriate tools such as spatulas. Avoid any actions that could generate dust.[1]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

In Case of a Spill
  • Immediate Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Controlled Cleanup: If the spill is minor and you are trained for such incidents, wear the appropriate PPE, including respiratory protection.

  • Containment and Collection: Carefully sweep up the solid material, taking care to avoid dust generation. For liquid spills, use an inert absorbent material. Place all contaminated materials into a sealed, clearly labeled container for disposal.[7]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of chemical waste poses a significant threat to both the environment and public health.

  • Waste Segregation: All waste materials contaminated with this compound, including gloves, absorbent pads, and weighing papers, must be collected in a designated, compatible, and properly labeled hazardous waste container.[7]

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[1] Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1]

  • Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[7]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the nature of the task.

PPE_Decision_Workflow start Start: Handling this compound task Assess Task: - Weighing solid? - Preparing solution? - Running reaction? start->task fume_hood_check Is the task performed in a certified fume hood? task->fume_hood_check dust_risk Is there a risk of dust generation or aerosolization? fume_hood_check->dust_risk Yes full_ppe Full PPE: - Minimum PPE - Face Shield - NIOSH-approved Respirator fume_hood_check->full_ppe No base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile/Neoprene Gloves dust_risk->base_ppe No enhanced_ppe Enhanced PPE: - Add Face Shield dust_risk->enhanced_ppe Yes

Caption: Decision workflow for selecting appropriate PPE.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][8]

Always provide the attending medical personnel with the Safety Data Sheet or this guide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,6-dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,6-dimethyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.